molecular formula C12H10BNO2 B6593956 9H-Carbazol-1-ylboronic acid CAS No. 869642-36-4

9H-Carbazol-1-ylboronic acid

Cat. No.: B6593956
CAS No.: 869642-36-4
M. Wt: 211.03 g/mol
InChI Key: RIUUHLXAZCECMM-UHFFFAOYSA-N
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Description

9H-Carbazol-1-ylboronic acid (CAS 869642-36-4) is a high-value organoboron compound with a molecular formula of C12H10BNO2 and a molecular weight of 211.02 g/mol . This compound serves as a crucial synthetic intermediate, or building block, in organic chemistry and drug discovery, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds, enabling the construction of complex biaryl structures found in many advanced materials and active pharmaceutical ingredients (APIs) . The carbazole core is a privileged pharmacophore in medicinal chemistry, with scientific literature demonstrating that derivatives based on the 9H-carbazole structure exhibit notable biological activities. Peer-reviewed research has explored carbazole derivatives for their promising antimicrobial and anti-biofilm properties, making them a subject of interest in the development of new therapeutic agents . This product is provided with a typical purity of 98% or higher . It is characterized as a white to off-white powder with a calculated density of approximately 1.36 g/cm³ and is sparingly soluble in water (0.046 g/L at 25°C) . For research purposes, it is recommended to store this compound under an inert atmosphere at 2-8°C to ensure long-term stability . According to GHS guidelines, this material has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . This product is intended for laboratory and research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

9H-carbazol-1-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BNO2/c15-13(16)10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUUHLXAZCECMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C3=CC=CC=C3N2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Importance of Carbazole-Based Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 9H-Carbazol-1-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar, and electron-rich nature imparts unique photophysical and electronic properties, making it a cornerstone for the development of novel pharmaceuticals and organic electronics.[1][2][3] Carbazole derivatives have demonstrated a wide array of biological activities, including anti-tumor, anti-microbial, and neuroprotective effects.[1]

When functionalized with a boronic acid group, the carbazole scaffold is transformed into a versatile building block for carbon-carbon bond formation. This compound, in particular, is a key intermediate for introducing the carbazol-1-yl moiety into complex molecular architectures via the robust and highly efficient Suzuki-Miyaura cross-coupling reaction.[4][5][6] This guide provides a detailed exploration of the synthesis and comprehensive characterization of this valuable compound, offering field-proven insights for its successful preparation and validation.

Part 1: Synthesis of this compound

The synthesis of arylboronic acids often proceeds through a borylation of an organometallic intermediate. The following protocol outlines a reliable and commonly employed route starting from 1-bromo-9H-carbazole. The core principle involves a halogen-metal exchange to create a nucleophilic carbazol-1-yl species, which is then trapped with an electrophilic boron source.

Causality Behind Experimental Design: The success of this synthesis hinges on the strict exclusion of water and atmospheric oxygen. The primary organometallic intermediate (1-lithiocarbazole) is extremely reactive and will be quenched by even trace amounts of protic sources, leading to the formation of the undesired carbazole byproduct. The use of low temperatures (-78 °C) is critical to prevent side reactions and decomposition of this unstable intermediate. An inert atmosphere (argon or nitrogen) is maintained throughout the process to prevent oxidation.

Experimental Protocol: Synthesis

Materials:

  • 1-Bromo-9H-carbazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 1-bromo-9H-carbazole (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 10 mL per gram of starting material) via syringe. Stir the mixture at room temperature until all solids are dissolved.

  • Cooling and Lithiation: Cool the flask to -78 °C using a dry ice/acetone bath. Once the temperature has stabilized, slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed. Stir the reaction mixture at -78 °C for 1 hour.

  • Borylation: To the reaction mixture, add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the mixture to stir at this temperature for an additional 2 hours.

  • Quenching and Work-up: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding 2 M HCl. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the final product as a white to off-white solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Core Reaction cluster_workup Work-up & Purification start 1. Dissolve 1-Bromo-9H-carbazole in Anhydrous THF cool 2. Cool to -78°C start->cool add_nBuLi 3. Add n-BuLi (Lithiation) cool->add_nBuLi add_borate 4. Add Triisopropyl Borate (Borylation) add_nBuLi->add_borate quench 5. Quench with 2M HCl add_borate->quench extract 6. Extraction with Ethyl Acetate quench->extract purify 7. Dry, Concentrate & Purify extract->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the structural integrity and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system to verify the outcome of the synthesis.

Characterization Techniques and Expected Results
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the primary tool for confirming the structure. The spectrum will show characteristic signals for the aromatic protons on the carbazole ring and a broad singlet for the N-H proton. The protons adjacent to the boronic acid group will exhibit distinct chemical shifts compared to the parent carbazole. The two protons of the B(OH)₂ group often appear as a broad singlet which may exchange with D₂O.

    • ¹³C NMR: This technique confirms the carbon framework of the molecule. The carbon atom directly attached to the boron atom (C1) will have a characteristic chemical shift.[7][8]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The observed mass should correspond to the calculated exact mass of the molecular formula C₁₂H₁₀BNO₂. Electron ionization (EI) or electrospray ionization (ESI) can be used.[8][9]

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy identifies key functional groups. Expect to see characteristic absorption bands for O-H stretching (from the boronic acid, broad), N-H stretching (sharp), B-O stretching, and aromatic C-H stretching.[7]

  • Melting Point:

    • A sharp and defined melting point range is indicative of high purity. This value can be compared to literature data if available.

Summary of Expected Characterization Data
Technique Parameter Expected Result
Appearance Physical StateWhite to off-white crystalline solid[10]
¹H NMR Chemical Shifts (δ)Aromatic protons (~7.0-8.5 ppm), N-H proton (broad, >10 ppm), B(OH)₂ protons (broad singlet)
¹³C NMR Chemical Shifts (δ)Aromatic carbons (~110-145 ppm), C-B carbon signal
HRMS (ESI+) [M+H]⁺Calculated: 212.0877; Observed: Value should be within ± 5 ppm
IR Spectroscopy Wavenumbers (cm⁻¹)~3400-3200 (O-H, N-H), ~1350 (B-O), ~3050 (Aromatic C-H)
Purity (HPLC) Area %≥97%[11]
Characterization Workflow Diagram

Characterization_Workflow cluster_primary Primary Structural Verification cluster_secondary Confirmatory Analysis NMR 1H & 13C NMR IR FTIR Spectroscopy NMR->IR MS Mass Spectrometry MS->IR MP Melting Point IR->MP HPLC Purity via HPLC MP->HPLC final Verified Compound HPLC->final start Synthesized Product start->NMR start->MS

Caption: Logical workflow for the characterization of the final product.

Part 3: Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[12][13] This reaction is one of the most powerful methods for constructing biaryl structures, which are prevalent in pharmaceuticals and organic electronic materials.[6]

Mechanism Insight: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[6][13]

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is base-mediated.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the cycle.

Suzuki-Miyaura Catalytic Cycle Diagram

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This technical guide provides a comprehensive framework for the synthesis, characterization, and application of this compound. By understanding the causality behind the experimental steps and employing a robust analytical workflow, researchers can confidently prepare this valuable building block for innovation in drug discovery and materials science.

References

  • BenchChem. (n.d.). Suzuki coupling reaction for synthesis of 9-(4-fluorophenyl)-9H-carbazole.
  • Creative Proteomics. (n.d.). The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery.
  • MDPI. (2012). Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles.
  • ResearchGate. (n.d.). Scheme 1. Suzuki-Miyaura coupling of 1-bromo-9(H)-carbazole with....
  • ChemBK. (2024). 9H-carbazol-3-yl-Boronic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding [3-(9H-Carbazol-9-yl)phenyl]boronic Acid: Properties and Procurement.
  • ResearchGate. (n.d.). Chemoselective Suzuki–Miyaura cross‐coupling reaction of 9 with various....
  • BLD Pharm. (n.d.). 869642-36-4|(9H-Carbazol-1-yl)boronic acid.
  • Guidechem. (n.d.). What is the synthesis method of (9-phenyl-9H-carbazol-2-yl)boronic acid and its applications?.
  • ResearchGate. (n.d.). Carbazol-3-yl boronic acid 1, its 3-hydroxy derivative 2 and....
  • ResearchGate. (n.d.). Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method.
  • OLED Material. (n.d.). (9-phenyl-9H-carbazol-1-yl)boronic Acid 1304130-05-9.
  • TCI Chemicals. (n.d.). 4-(9H-Carbazol-9-yl)phenylboronic Acid (contains varying amounts of Anhydride).
  • ChemicalBook. (n.d.). 9-Phenyl-9H-carbazol-3-ylboronic acid synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of (9-Phenyl-9H-carbazol-4-yl)boronic Acid in Modern Chemical Synthesis.
  • ChemScene. (n.d.). (9-Phenyl-9H-carbazol-3-yl)boronic acid.
  • National Institutes of Health (NIH). (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • BLDpharm. (n.d.). 419536-33-7|(4-(9H-Carbazol-9-yl)phenyl)boronic acid.
  • Journal of Applied Pharmaceutical Science. (2022). A review on the biological potentials of carbazole and its derived products.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind the Glow: (9-(Naphthalen-1-yl)-9H-Carbazol-3-yl)boronic Acid in OLEDs.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Suzuki Coupling: A Powerful Tool with Boronic Acids Like (10-Phenylanthracen-9-yl)boronic Acid.
  • NIST WebBook. (n.d.). 9H-Carbazole, 9-ethyl-.
  • Beilstein Journal of Organic Chemistry. (2020). Supporting Information: Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties.
  • Lab-Chemicals.Com. (n.d.). (9-Phenyl-9H-carbazol-2-yl)boronic acid, 98%.
  • PubChem. (n.d.). (2-(9H-carbazol-9-yl)ethyl)phosphonic acid.

Sources

Spectroscopic Analysis of 9H-Carbazol-1-ylboronic Acid: A Technical Guide to its NMR Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data of 9H-Carbazol-1-ylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to facilitate the unambiguous identification and characterization of this important synthetic intermediate. We will delve into the intricacies of its ¹H and ¹³C NMR spectra, offering a detailed rationale for chemical shift assignments and coupling patterns based on established principles and comparative data from analogous structures.

Introduction: The Significance of this compound

The carbazole scaffold is a privileged structural motif found in numerous biologically active compounds and functional organic materials. The introduction of a boronic acid moiety, particularly at the C1 position, transforms the carbazole core into a versatile building block for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This enables the facile construction of complex molecular architectures with applications in medicinal chemistry, organic electronics, and materials science. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound, ensuring the reliability of subsequent synthetic endeavors.

Deciphering the Spectroscopic Signature: ¹H and ¹³C NMR Analysis

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm, along with a broad singlet for the N-H proton and potentially another for the B(OH)₂ protons. The chemical shifts are influenced by the electron-donating nature of the nitrogen atom and the electron-withdrawing and anisotropic effects of the boronic acid group.

A key feature will be the downfield shift of the proton ortho to the boronic acid group (H-2) due to the electron-withdrawing nature of the substituent. The N-H proton of the carbazole ring is expected to appear as a broad singlet at a downfield chemical shift, often above 10 ppm, due to hydrogen bonding and its acidic nature. The protons of the boronic acid group, -B(OH)₂, will likely appear as a broad singlet, the position of which can be highly variable and dependent on concentration, solvent, and water content.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
N-H>11.0br s-Acidic proton, subject to exchange and hydrogen bonding.
H-8~8.2d~7.8Ortho to the ring fusion and influenced by the carbazole nitrogen.
H-4~8.1d~7.9Ortho to the carbazole nitrogen.
H-2~7.8dd~7.5, ~1.0Ortho to the electron-withdrawing boronic acid group, expected to be shifted downfield relative to carbazole.
H-5~7.6d~8.1Typical aromatic proton of the carbazole core.
H-3~7.5t~7.6Triplet due to coupling with H-2 and H-4.
H-6~7.4t~7.4Triplet due to coupling with H-5 and H-7.
H-7~7.2t~7.2Triplet due to coupling with H-6 and H-8.
B(OH)₂Variablebr s-Highly dependent on experimental conditions.

Note: These are predicted values based on the analysis of related compounds. Actual experimental values may vary.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbon atom directly attached to the boronic acid group (C-1) is expected to be significantly deshielded, although its signal may be broadened due to quadrupolar relaxation of the adjacent boron nucleus, sometimes rendering it unobservable. The other carbon atoms in the carbazole ring will also experience shifts based on their position relative to the nitrogen and the boronic acid substituent. Aromatic carbons typically resonate in the range of 110-150 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

CarbonPredicted δ (ppm)Rationale for Assignment
C-4a~141Quaternary carbon adjacent to nitrogen.
C-4b~140Quaternary carbon adjacent to nitrogen.
C-8a~126Quaternary carbon at the ring fusion.
C-9a~123Quaternary carbon at the ring fusion.
C-1Not Observed/BroadIpso-carbon attached to boron, subject to quadrupolar broadening.
C-3~128Aromatic CH.
C-6~126Aromatic CH.
C-8~122Aromatic CH.
C-2~121Aromatic CH, ortho to boronic acid.
C-5~120Aromatic CH.
C-7~119Aromatic CH.
C-4~111Aromatic CH, ortho to nitrogen.

Note: These are predicted values. The signal for C-1 may be difficult to observe experimentally.

Experimental Protocols: Best Practices for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, adherence to a well-defined experimental protocol is crucial.

Sample Preparation for NMR Analysis
  • Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the good solubility of the compound and its ability to slow down the exchange of the N-H and O-H protons, leading to sharper signals.

  • Concentration : Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Dissolution : Ensure complete dissolution of the sample, using gentle vortexing or sonication if necessary.

  • Filtration : If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

NMR Instrument Parameters
  • ¹H NMR :

    • Spectrometer Frequency: ≥400 MHz

    • Pulse Sequence: Standard single-pulse experiment

    • Number of Scans: 16-64 (depending on concentration)

    • Relaxation Delay: 1-2 seconds

    • Acquisition Time: 2-4 seconds

  • ¹³C NMR :

    • Spectrometer Frequency: ≥100 MHz

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30)

    • Number of Scans: ≥1024 (due to the lower natural abundance of ¹³C)

    • Relaxation Delay: 2-5 seconds

Visualizing Molecular Structure and Experimental Workflow

To aid in the understanding of the NMR data and the experimental process, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

experimental_workflow cluster_synthesis Synthesis cluster_nmr NMR Analysis start 1-Bromocarbazole lithiation Lithiation (n-BuLi) start->lithiation boration Boration (Triisopropyl borate) lithiation->boration hydrolysis Acidic Workup boration->hydrolysis product This compound hydrolysis->product dissolve Dissolve in DMSO-d6 product->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H & 13C Spectra transfer->acquire process Process & Analyze Data acquire->process

An In-depth Technical Guide to the Crystal Structure of 9H-Carbazol-1-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Carbazole Boronic Acids in Modern Chemistry

Carbazole derivatives are a cornerstone in the development of advanced materials and pharmaceuticals.[1] Their rigid, planar structure and unique electronic properties make them ideal candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as key intermediates in the synthesis of complex organic molecules.[2] The introduction of a boronic acid moiety onto the carbazole scaffold further enhances their utility, providing a versatile functional group for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a fundamental tool in modern organic synthesis.[2][3] This guide provides an in-depth analysis of the crystal structure of 9H-Carbazol-1-ylboronic acid, a key building block for researchers, scientists, and drug development professionals. While a definitive, experimentally determined crystal structure for this specific isomer is not publicly available, this guide will leverage established principles of crystal engineering and data from analogous structures to provide a robust predictive model of its solid-state architecture.

Predicted Crystal Structure and Intermolecular Interactions

The solid-state arrangement of molecules, or crystal packing, is dictated by a delicate balance of intermolecular forces. For boronic acids, hydrogen bonding is a dominant and highly predictable interaction that governs their crystal structures.[4][5]

Molecular Geometry

The this compound molecule consists of a planar carbazole ring system linked to a boronic acid group (-B(OH)_2). The boron atom is sp² hybridized, resulting in a trigonal planar geometry around the boron center.[5] The C-B bond connects the boronic acid group to the C1 position of the carbazole nucleus. Due to steric hindrance from the adjacent pyrrole ring of the carbazole, a slight twist between the plane of the carbazole and the C-B-O plane of the boronic acid is anticipated.

Hydrogen Bonding Networks: The Dimer Synthon

A hallmark of the crystal structures of arylboronic acids is the formation of a robust hydrogen-bonded dimer.[5][6] This occurs through a pair of O-H···O hydrogen bonds between the hydroxyl groups of two neighboring boronic acid moieties, creating a characteristic eight-membered ring. This dimeric unit, often referred to as a synthon, is a highly reliable and predictable feature in the crystal engineering of boronic acids.[4] It is therefore highly probable that this compound will crystallize with this dimeric arrangement as the primary supramolecular motif.

Beyond the primary dimer formation, additional intermolecular interactions are expected to play a significant role in the overall crystal packing:

  • N-H···O Hydrogen Bonding: The acidic proton of the carbazole's N-H group can act as a hydrogen bond donor, likely forming a hydrogen bond with an oxygen atom of the boronic acid group on an adjacent dimer. This interaction would serve to link the primary dimer units into more extended one-dimensional chains or two-dimensional sheets.

  • π-π Stacking: The planar, electron-rich carbazole rings are prone to π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules are arranged in a face-to-face or offset manner, will contribute significantly to the cohesive energy of the crystal lattice. The specific geometry of the stacking (e.g., parallel-displaced or T-shaped) will be influenced by the steric demands of the boronic acid groups and the overall packing efficiency.

The interplay of the strong boronic acid dimerization, the directional N-H···O hydrogen bonds, and the dispersive π-π stacking forces will ultimately define the three-dimensional architecture of the crystal.

Experimental Section: Synthesis and Crystallization

The successful elucidation of a crystal structure begins with the synthesis of high-purity material and the careful growth of single crystals. The following protocols are based on established methods for the synthesis of carbazole boronic acids and general principles of crystallization.

Synthesis of this compound

A common and effective method for the synthesis of arylboronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

Step-by-Step Protocol:

  • Preparation of 1-bromo-9H-carbazole: This starting material can be synthesized via the electrophilic bromination of 9H-carbazole.

  • Lithiation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-9H-carbazole in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC).

  • Borylation: After complete consumption of the starting material, slowly add triisopropyl borate to the reaction mixture at -78 °C. The reaction is highly exothermic and careful temperature control is crucial.

  • Hydrolysis: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of an aqueous solution of a weak acid (e.g., 2 M HCl) and stir vigorously.

  • Work-up and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Crystallization of this compound

Growing X-ray quality single crystals is often a process of trial and error. The following are common techniques that can be employed:

  • Slow Evaporation: Dissolve the purified this compound in a suitable solvent (e.g., a mixture of dichloromethane and hexanes, or acetone) in a loosely capped vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble (e.g., hexanes or pentane). The slow diffusion of the anti-solvent vapors into the solution will gradually decrease the solubility of the compound, promoting crystal growth.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

Data Presentation

While experimental data for the title compound is not available, a representative table of crystallographic parameters for a related arylboronic acid is provided below to illustrate the type of data obtained from a single-crystal X-ray diffraction experiment.

Parameter Phenylboronic Acid
Chemical Formula C₆H₇BO₂
Formula Weight 121.93
Crystal System Orthorhombic
Space Group Pca2₁
a (Å) 17.558(2)
b (Å) 15.341(2)
c (Å) 9.821(1)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 2644.8(5)
Z 16
Density (calculated) (g/cm³) 1.224

*Data for Phenylboronic Acid is illustrative and sourced from the Cambridge Structural Database (CSD).

Visualizations

Molecular Structure and Intermolecular Interactions

The following diagrams illustrate the predicted molecular structure and key intermolecular interactions of this compound.

molecular_structure cluster_carbazole 9H-Carbazole Core cluster_boronic_acid Boronic Acid Group C1 C1 C2 C2 C1->C2 B B C1->B C-B bond C3 C3 C2->C3 C4 C4 C3->C4 C4a C4a C4->C4a C4b C4b C4a->C4b C8a C8a C4a->C8a C5 C5 C4b->C5 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->C8a N9 N9-H C8a->N9 N9->C4b O1 O-H B->O1 O2 O-H B->O2

Caption: Predicted molecular structure of this compound.

hydrogen_bonding cluster_dimer1 Molecule A cluster_dimer2 Molecule B cluster_dimer3 Molecule C B1 B(OH)₂ B2 B(OH)₂ B1->B2 O-H···O Dimer N1 N-H B3 B(OH)₂ N1->B3 N-H···O Interaction B2->B1 O-H···O Dimer

Caption: Predicted hydrogen bonding interactions.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and crystallization of this compound.

workflow start Start: 1-bromo-9H-carbazole lithiation Lithiation (n-BuLi, THF, -78 °C) start->lithiation borylation Borylation (Triisopropyl borate, -78 °C) lithiation->borylation hydrolysis Acidic Hydrolysis (2 M HCl) borylation->hydrolysis workup Extraction & Purification (EtOAc, Column Chromatography) hydrolysis->workup product Product: this compound workup->product crystallization Crystallization (Slow Evaporation / Vapor Diffusion) product->crystallization crystals Single Crystals crystallization->crystals

Caption: Synthesis and crystallization workflow.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, this guide provides a scientifically grounded prediction of its key structural features. The formation of robust hydrogen-bonded dimers through the boronic acid groups, further linked by N-H···O interactions and stabilized by π-π stacking, is anticipated to be the defining characteristic of its solid-state architecture. The provided experimental protocols offer a reliable pathway for the synthesis and crystallization of this important molecule, paving the way for its structural elucidation and broader application in materials science and drug discovery.

References

  • DiVA portal. (n.d.). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

  • MDPI. (2023, March 9). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Crystals. Retrieved from [Link]

  • MDPI. (n.d.). Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. Molecules. Retrieved from [Link]

  • ChemBK. (2024, April 9). 9H-carbazol-3-yl-Boronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Interconversion Based on Intramolecular Boroxine Formation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbazol-3-yl boronic acid 1, its 3-hydroxy derivative 2 and.... Retrieved from [Link]

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photophysical properties of 9H-Carbazol-1-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Photophysical Properties of 9H-Carbazol-1-ylboronic Acid

Authored by a Senior Application Scientist

Foreword: This guide provides a comprehensive framework for understanding and characterizing the . While direct, extensive literature on this specific isomer is nascent, this document synthesizes established principles from its constituent moieties—the carbazole fluorophore and the boronic acid functional group—to provide a predictive analysis and a robust methodological blueprint for its investigation. This guide is intended for researchers, chemists, and drug development professionals seeking to explore the potential of this and related molecules in sensing, materials science, and photonics.

Introduction: A Molecule of Bimodal Potential

This compound is a fascinating organic compound that marries the well-established fluorescent properties of the carbazole nucleus with the versatile chemical reactivity and sensing capabilities of the boronic acid group. Carbazole and its derivatives are renowned for their high thermal stability, excellent charge-transporting properties, and strong luminescence, making them cornerstone materials in organic light-emitting diodes (OLEDs) and as fluorescent probes.[1][2] The boronic acid functional group, conversely, is widely recognized for its ability to reversibly bind with diols, such as those found in saccharides, and to interact with anions like fluoride, often resulting in a measurable change in optical properties.[3][4]

The strategic placement of the boronic acid at the C1 position of the 9H-carbazole core suggests a molecule with a unique electronic landscape. This substitution pattern can induce intramolecular charge transfer (ICT) characteristics, potentially leading to environmentally sensitive fluorescence (solvatochromism) and making it a prime candidate for the development of advanced chemical sensors and smart materials.[5][6] This guide will detail the theoretical underpinnings of its expected photophysical behavior and provide rigorous, field-proven protocols for its empirical characterization.

Predicted Photophysical Profile and Electronic Transitions

The are governed by electronic transitions within its π-conjugated system.

  • Absorption (Excitation): The molecule is expected to exhibit strong absorption bands in the UV region (approximately 290-350 nm).[7][8] These correspond primarily to spin-allowed π-π* transitions localized on the carbazole ring system. A lower energy absorption shoulder may also be present, indicative of a weak intramolecular charge transfer (ICT) from the electron-rich carbazole donor to the electron-accepting boronic acid moiety.[6]

  • Emission (Fluorescence): Upon excitation, the molecule is expected to fluoresce, with emission likely occurring in the near-UV to blue region of the spectrum (approximately 350-450 nm).[7] The precise emission wavelength and intensity will be highly dependent on the molecular environment, a key characteristic that can be exploited for sensing applications. The inherent fluorescence of the carbazole core serves as the signaling component.[9]

Core Photophysical Characterization: A Methodological Guide

To empirically determine the , a series of standardized spectroscopic experiments are required. The following protocols are designed to be self-validating and provide a comprehensive dataset.

Steady-State Spectroscopy: Absorption and Fluorescence

This initial characterization provides fundamental information about the electronic ground and excited states of the molecule.

  • Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a spectroscopic-grade solvent (e.g., Tetrahydrofuran - THF). From this, prepare a dilute solution (e.g., 1-10 µM) in a 1 cm path length quartz cuvette.[10] The final absorbance at λmax should ideally be between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law.[11][12]

  • Instrumentation Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.[13]

    • Set the desired wavelength range (e.g., 250-500 nm).

  • Baseline Correction: Record a baseline spectrum using a cuvette containing only the pure solvent that will be used for the sample. This corrects for any absorbance from the solvent and the cuvette itself.[13]

  • Sample Measurement: Replace the blank with the sample cuvette and record the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert Law: A = εcl, where A is absorbance, c is concentration (mol/L), and l is the path length (cm).

  • Sample Preparation: Use the same dilute solution prepared for UV-Vis analysis (absorbance < 0.1 at the excitation wavelength is crucial to avoid inner filter effects).

  • Instrumentation Setup (Fluorometer):

    • Set the excitation and emission slit widths (e.g., 2-5 nm) to balance signal intensity with spectral resolution.[14]

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the λmax determined from the absorption spectrum.

    • Scan the emission monochromator across a wavelength range starting ~10-20 nm above the excitation wavelength to the near-IR (e.g., 350-600 nm).[15]

    • The resulting spectrum will show the fluorescence emission profile and the wavelength of maximum emission (λem).

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the λem determined from the emission spectrum.

    • Scan the excitation monochromator over a range similar to that used for the absorption spectrum (e.g., 250-450 nm).

    • Causality Check: A correctly measured excitation spectrum should closely match the absorption spectrum.[14] This validates that the observed fluorescence originates from the molecule of interest and not an impurity.

G cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy P1 Prepare Stock Solution (1 mM in THF) P2 Prepare Dilute Solution (1-10 µM, Abs < 0.1) P1->P2 U1 Baseline Correction (Solvent Blank) P2->U1 F1 Measure Emission (Excite at λ_max) P2->F1 U2 Measure Sample Absorption Spectrum U1->U2 U3 Identify λ_max Calculate ε U2->U3 U3->F1 Use λ_max F2 Identify λ_em F1->F2 F3 Measure Excitation (Detect at λ_em) F2->F3 F2->F3 Use λ_em F4 Verify: Excitation Spectrum ≈ Absorption Spectrum F3->F4

Caption: Workflow for Steady-State Spectroscopic Analysis.

Advanced Photophysical Parameters

The fluorescence quantum yield is a critical measure of a molecule's emission efficiency. The relative method, comparing the sample to a well-characterized standard, is widely used.

  • Select a Reference Standard: Choose a standard with a known quantum yield (ΦR) and absorption/emission in a similar spectral region. For emission in the 350-450 nm range, Quinine Sulfate in 0.5 M H2SO4 (ΦR = 0.54) is a common choice.

  • Prepare a Series of Dilutions: Prepare 4-5 solutions of both the sample (S) and the reference (R) with varying concentrations, ensuring the absorbance at the chosen excitation wavelength is below 0.1 for all.

  • Measure Spectra:

    • Record the absorption spectrum for each solution and note the absorbance at the excitation wavelength (A).

    • Record the fluorescence emission spectrum for each solution using the same excitation wavelength for both sample and reference.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum (I).

    • Plot the integrated fluorescence intensity (I) versus absorbance (A) for both the sample and the reference. The plots should be linear.

    • Determine the gradient (Grad) of each line.

    • Calculate the quantum yield of the sample (ΦS) using the following equation[16]: ΦS = ΦR × (GradS / GradR) × (nS2 / nR2) where n is the refractive index of the solvent used for the sample and reference.

Fluorescence lifetime is the average time the molecule spends in the excited state. Time-Correlated Single Photon Counting (TCSPC) is the gold standard for this measurement.[17]

  • Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond diode laser or xenon flash lamp), sample holder, monochromator, and a single-photon sensitive detector.[18][19]

  • Sample Preparation: Use a dilute solution (absorbance < 0.1). Deoxygenate the sample by bubbling with nitrogen or argon for 10-15 minutes, as oxygen is an efficient quencher of fluorescence and can shorten the measured lifetime.

  • Instrument Response Function (IRF) Measurement: Measure the instrument's temporal response by using a scattering solution (e.g., a dilute colloidal silica suspension) in place of the sample. This records the time profile of the excitation pulse.[17]

  • Fluorescence Decay Measurement:

    • Excite the sample with the pulsed laser at its λmax.

    • Collect the emitted photons over time, building a histogram of photon arrival times relative to the excitation pulse.[18]

  • Data Analysis: The measured fluorescence decay curve is a convolution of the true decay and the IRF. Use deconvolution software to fit the decay data to an exponential function (or sum of exponentials) to extract the fluorescence lifetime (τF).

G cluster_qy Quantum Yield (Φ_F) Measurement cluster_lt Lifetime (τ_F) Measurement (TCSPC) Q1 Prepare Dilutions (Sample & Reference) Q2 Measure Absorbance (A) & Integrated Emission (I) Q1->Q2 Q3 Plot I vs. A Determine Gradients Q2->Q3 Q4 Calculate Φ_S Q3->Q4 L1 Deoxygenate Sample L3 Measure Sample Fluorescence Decay L1->L3 L2 Measure IRF (Scattering Solution) L4 Deconvolve and Fit to Extract τ_F L2->L4 L3->L4

Sources

electrochemical properties of 9H-Carbazol-1-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrochemical Properties of 9H-Carbazol-1-ylboronic Acid

Foreword for the Researcher

This document serves as a comprehensive technical guide to the . As a molecule combining the well-documented redox-active 9H-carbazole core with the versatile boronic acid functional group, this compound stands at the intersection of advanced materials science and electrochemical sensing. The carbazole moiety is a cornerstone in organic electronics for its exceptional hole-transporting capabilities and high thermal stability, while the boronic acid group offers a powerful tool for both synthetic elaboration via cross-coupling reactions and the development of sophisticated sensors.[1][2]

While the electrochemical behavior of carbazoles substituted at the N-9, C-3, and C-6 positions is extensively documented, the C-1 substituted isomer remains a less-explored frontier. This guide, therefore, synthesizes established principles from the broader carbazole and boronic acid literature to construct a predictive framework for the . We will delve into the causality behind experimental design, providing not just protocols, but the scientific reasoning required to adapt and innovate. Every procedure is designed as a self-validating system, ensuring the integrity and reproducibility of the generated data.

Synthesis and Structural Considerations

The strategic placement of the boronic acid at the C-1 position presents unique synthetic challenges and imparts distinct electronic characteristics compared to its more common isomers.

Plausible Synthetic Pathway

A robust method for the synthesis of aryl boronic acids involves the lithiation of an aryl halide followed by quenching with a trialkyl borate. For this compound, a plausible route begins with the bromination of N-protected carbazole, followed by a halogen-metal exchange and subsequent borylation.

Proposed Protocol: Synthesis via Borylation of 1-Bromo-9-(phenylsulfonyl)carbazole

  • Protection: The carbazole nitrogen must first be protected to prevent undesired side reactions. A phenylsulfonyl (SO₂Ph) group is an effective choice. 9H-carbazole is reacted with benzenesulfonyl chloride in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).

  • Regioselective Bromination: The protected carbazole is then brominated. Due to the steric hindrance from the bulky protecting group at N-9, bromination at the C-1 position can be achieved, though it may compete with bromination at other positions.

  • Lithiation and Borylation: The resulting 1-bromo-9-(phenylsulfonyl)carbazole is cooled to -78 °C in anhydrous THF under an inert atmosphere (Argon or Nitrogen). A strong lithium base, typically n-butyllithium (n-BuLi), is added dropwise to perform a lithium-halogen exchange.

  • Quenching: The resulting aryllithium species is then quenched by the addition of triisopropyl borate, B(O-iPr)₃.

  • Hydrolysis and Deprotection: The reaction is warmed to room temperature and hydrolyzed with an acidic aqueous solution (e.g., 1M HCl) to yield the boronic acid. Subsequent deprotection of the phenylsulfonyl group under basic conditions yields the final product, this compound.

Causality Insight: The choice of a bulky N-9 protecting group is critical for directing reactivity away from the electronically favorable C-3 and C-6 positions and mitigating steric hindrance around the C-1 and C-8 positions. The extremely low temperature (-78 °C) for the lithiation step is necessary to prevent decomposition of the highly reactive aryllithium intermediate.

Core Redox Behavior by Cyclic Voltammetry

Cyclic Voltammetry (CV) is the cornerstone technique for probing the redox behavior of electroactive molecules.[3][4] It provides critical information on oxidation and reduction potentials, the stability of redox species, and the kinetics of electron transfer.

The Causality of the CV Experiment

A CV experiment measures the current response of a system to a linearly swept potential applied between a working electrode and a reference electrode.[3] For a molecule like this compound, the primary process of interest is the oxidation of the electron-rich carbazole ring. This process involves the removal of an electron to form a radical cation. The potential at which this occurs is a direct measure of the molecule's Highest Occupied Molecular Orbital (HOMO) energy level.[5]

The supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆) is essential; it provides conductivity to the organic solvent and ensures that charge migration, not diffusion, is the primary mode of charge transport in the bulk solution.[6] Degassing the solution with an inert gas (Ar or N₂) is crucial to remove dissolved oxygen, which can be electrochemically reduced and interfere with the measurement.[7]

Predicted Electrochemical Signature

The cyclic voltammogram of this compound is expected to be dominated by the oxidation of the carbazole moiety.

  • First Oxidation Wave: An initial oxidation event will appear at a potential typically above +0.8 V (vs. Ag/AgCl). This corresponds to the formation of the carbazole radical cation. This process may be electrochemically irreversible or quasi-reversible, depending on the stability of the radical cation.[8]

  • Follow-up Reactions (Electropolymerization): Because the C-3 and C-6 positions are unsubstituted, the radical cation formed upon oxidation is highly reactive and likely to couple with a neutral molecule or another radical cation.[9][10] This coupling, followed by further oxidation and proton loss, leads to the formation of a dimer and subsequently a conductive polymer film on the electrode surface.[11][12] This is often observed as an increase in the peak current over successive CV cycles, a phenomenon known as "looping."

  • Influence of the Boronic Acid Group: The boronic acid group is moderately electron-withdrawing. Its presence at the C-1 position is expected to slightly increase the oxidation potential of the carbazole ring compared to unsubstituted carbazole, as it makes the removal of an electron more difficult.

Standard Protocol for Cyclic Voltammetry
  • Preparation: Prepare a ~1 mM solution of this compound in an electrochemical-grade solvent (e.g., acetonitrile or dichloromethane). Add a supporting electrolyte, such as 0.1 M TBAPF₆.

  • Cell Assembly: Assemble a three-electrode cell: a glassy carbon or platinum disk as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode.[3]

  • Degassing: Purge the solution with dry argon or nitrogen for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.[7]

  • Blank Scan: First, run a CV of the electrolyte solution alone to ensure there are no interfering impurities.

  • Analyte Scan: Run the CV of the analyte solution. A typical scan might range from 0 V to +1.5 V and back. Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to probe the kinetics of the process.

  • Internal Reference: After the initial scans, add a small amount of ferrocene as an internal standard. The reversible ferrocene/ferrocenium (Fc/Fc⁺) redox couple provides a stable reference point against which all potentials can be accurately reported.[7][13]

CV_Workflow cluster_prep Preparation cluster_cell Electrochemical Cell Analyte 1 mM Analyte Solution Prepare Solution Analyte->Solution Solvent Acetonitrile Solvent->Solution Electrolyte 0.1 M TBAPF6 Electrolyte->Solution WE Working Electrode (Glassy Carbon) Scan Perform CV Scan WE->Scan RE Reference Electrode (Ag/AgCl) RE->Scan CE Counter Electrode (Pt Wire) CE->Scan Degas Degas with Argon (15 min) Solution->Degas Degas->Scan in 3-electrode cell Data Analyze Voltammogram (E_ox, E_red) Scan->Data

Frontier Molecular Orbital (FMO) Energy Level Determination

The HOMO and LUMO energy levels are critical parameters that govern a molecule's optoelectronic properties and its suitability for applications like Organic Light-Emitting Diodes (OLEDs). These can be reliably estimated by combining electrochemical and spectroscopic data.[14][15]

HOMO Energy Level from Oxidation Potential

The energy required to remove an electron from the HOMO is directly related to the molecule's first oxidation potential. By referencing the measured onset of oxidation (E_onset_ox) to the internal ferrocene standard, the HOMO energy can be calculated using the following empirical formula:[5][13]

E_HOMO (eV) = - [ (E_onset_ox vs. Fc/Fc⁺) + 4.8 ]

Causality Insight: The value of 4.8 eV represents the absolute energy level of the Fc/Fc⁺ redox couple relative to the vacuum level (0 eV).[13] This calibration allows for a direct comparison of energy levels between different molecules and materials. The onset potential, rather than the peak potential, is used because it more closely represents the thermodynamic energy required for the initial electron transfer.[16]

LUMO Energy Level from Optical Band Gap

The LUMO level is typically calculated by adding the optical band gap (E_g) to the experimentally determined HOMO energy. The optical band gap is determined from the onset of absorption in the UV-Visible absorption spectrum, which corresponds to the energy required to promote an electron from the HOMO to the LUMO.[14]

  • UV-Vis Spectroscopy: A dilute solution of the compound is analyzed in a UV-Vis spectrophotometer.

  • Determine Absorption Onset (λ_onset): The wavelength at the low-energy edge of the lowest energy absorption band is identified.

  • Calculate Optical Band Gap (E_g): The band gap is calculated using the formula: E_g (eV) = 1240 / λ_onset (nm)

  • Calculate LUMO Energy: E_LUMO (eV) = E_HOMO (eV) + E_g (eV)

Summary of Predicted Electronic Properties

The following table summarizes the data that would be collected and calculated in a full electrochemical and spectroscopic characterization. The values provided are illustrative estimates based on typical carbazole derivatives.

ParameterMethodTypical ValueDerived Property
E_peak_ox Cyclic Voltammetry~ +1.10 V vs Fc/Fc⁺Peak Oxidation Potential
E_onset_ox Cyclic Voltammetry~ +0.95 V vs Fc/Fc⁺Onset Oxidation Potential
λ_onset UV-Vis Spectroscopy~ 375 nmAbsorption Edge
E_g Calculation~ 3.31 eVOptical Band Gap
E_HOMO Calculation~ -5.75 eV HOMO Energy Level
E_LUMO Calculation~ -2.44 eV LUMO Energy Level

FMO_Workflow cluster_electrochem Electrochemical Pathway cluster_spectro Spectroscopic Pathway CV Cyclic Voltammetry (with Ferrocene) E_ox Measure E_onset_ox CV->E_ox HOMO Calculate HOMO E_HOMO = -[E_ox + 4.8] E_ox->HOMO LUMO Calculate LUMO E_LUMO = E_HOMO + E_g HOMO->LUMO UVVis UV-Vis Spectroscopy Lambda Measure λ_onset UVVis->Lambda Eg Calculate Band Gap (E_g) E_g = 1240 / λ_onset Lambda->Eg Eg->LUMO caption Fig 2. Combined workflow for FMO determination.

Applications in Electrochemical Sensing

The boronic acid moiety makes this compound a prime candidate for developing selective electrochemical sensors, particularly for biologically relevant diols like catechols (e.g., dopamine) and sugars.

Sensing Mechanism

Boronic acids reversibly form stable cyclic boronate esters with 1,2- or 1,3-diols in aqueous media.[17] This binding event can be transduced into an electrochemical signal. When dopamine binds to the boronic acid group, the electronic environment of the entire molecule is altered. This change affects the ease of oxidation of the carbazole reporter group, causing a measurable shift in its oxidation potential or a change in the peak current.

The oxidation of the boronate ester often occurs at a significantly more positive potential than the oxidation of free dopamine itself. This allows for the selective detection of the bound species, effectively separating its signal from interfering compounds like ascorbic acid, which typically oxidizes at a similar potential to free dopamine.[18]

Protocol for Dopamine Sensing
  • Electrode Modification (Optional but Recommended): To create a surface-based sensor, this compound can be immobilized on an electrode (e.g., glassy carbon or gold) via electropolymerization or by synthesizing a derivative with a surface-anchoring group.

  • Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.

  • Baseline Measurement: Record a baseline signal of the modified electrode in the PBS buffer using a sensitive voltammetric technique like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV).

  • Analyte Addition: Introduce a known concentration of dopamine into the electrochemical cell.

  • Signal Measurement: After a short incubation period to allow for binding, record the voltammetric signal again.

  • Data Analysis: The appearance of a new oxidation peak corresponding to the carbazole-dopamine adduct, or a shift in the original carbazole oxidation peak, is correlated to the dopamine concentration. A calibration curve can be constructed by plotting the change in signal versus dopamine concentration.[19]

References

  • Mechanism of carbazole electropolymerization; b. Cyclic voltammetry... - ResearchGate. Available at: [Link]

  • Determination of HOMO and LUMO energies from CV and UV visible spectroscopy - YouTube. Available at: [Link]

  • Electrochemical synthesis of electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles - Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC - NIH. Available at: [Link]

  • Regarding HOMO, LUMO energy levels determination from Cyclic Voltammetry (CV)? - ResearchGate. Available at: [Link]

  • Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - JoVE. Available at: [Link]

  • Boronic Acid-Functionalized Oxide-Free Silicon Surfaces for the Electrochemical Sensing of Dopamine - R Discovery. Available at: [Link]

  • Electrochemical detection of catechol and dopamine as their phenylboronate ester derivatives - ElectronicsAndBooks. Available at: [Link]

  • Lab 1: Cyclic Voltammetry - Chemistry LibreTexts. Available at: [Link]

  • High-sensitivity, selective determination of dopamine using bimetallic nanoparticles modified boron-doped diamond electrode with anodic polarization treatment - ProQuest. Available at: [Link]

  • . Available at: [Link]

  • Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles - MDPI. Available at: [Link]

  • How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? - ResearchGate. Available at: [Link]

  • Cyclic Voltammetry of Organic Compounds | Request PDF - ResearchGate. Available at: [Link]

  • On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives - RSC Publishing. Available at: [Link]

  • Electrosynthesis and study of carbazole–acrylamide copolymer electrodes | Request PDF - ResearchGate. Available at: [Link]

  • A Practical Beginner's Guide to Cyclic Voltammetry | Journal of Chemical Education. Available at: [Link]

  • (PDF) Carbazole derivative synthesis and their electropolymerization - ResearchGate. Available at: [Link]

  • Electroanalytical overview: the sensing of dopamine | ElectrochemistryVolume 18 | Books Gateway | Royal Society of Chemistry. Available at: [Link]

  • 9H-carbazol-3-yl-Boronic acid - ChemBK. Available at: [Link]

  • Electrochemical determination of bleomycins based on dual-amplification of 4-mercaptophenyl boronic acid-capped gold nanoparticles and dopamine-capped ... - Analytical Methods (RSC Publishing). Available at: [Link]

  • Carbazol-3-yl boronic acid 1, its 3-hydroxy derivative 2 and... - ResearchGate. Available at: [Link]

  • Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid - MDPI. Available at: [Link]

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An In-depth Technical Guide to the Solubility of 9H-Carbazol-1-ylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 9H-Carbazol-1-ylboronic acid, a critical parameter for its application in organic synthesis and drug development. Recognizing the scarcity of published quantitative solubility data, this document emphasizes predictive principles based on molecular structure and furnishes a detailed, field-proven experimental protocol for researchers to generate reliable solubility data. We delve into the causal relationships between solvent properties and solute behavior, offering insights into optimizing reaction conditions and formulation strategies. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's solubility characteristics to accelerate their research and development efforts.

Introduction: The Critical Role of Solubility

This compound is a key building block in modern synthetic chemistry, particularly valued for its role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] The ability to form carbon-carbon bonds with high efficiency and selectivity has positioned this and other arylboronic acids as indispensable tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2][3][4][5]

However, the success of any solution-phase chemical reaction or the development of a liquid formulation is fundamentally governed by the solubility of its components.[6][7][8] Poor solubility can lead to low reaction yields, variable bioavailability, and significant challenges in formulation development.[7][9] For orally administered drugs, solubility is often the rate-limiting parameter for absorption and achieving the desired therapeutic concentration in systemic circulation.[6][7] Therefore, a thorough understanding of the solubility of this compound is not merely an academic exercise but a critical prerequisite for its effective application.

This guide will first establish a theoretical framework for predicting solubility based on the molecule's structural attributes and then provide a robust experimental methodology for its quantitative determination.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone for predicting solubility.[10] This involves analyzing the polarity and intermolecular forces of both the solute (this compound) and the solvent.

2.1. Molecular Structure Analysis of this compound

The molecule can be deconstructed into two key functional regions:

  • The 9H-Carbazole Core: This large, fused aromatic ring system (a benzene ring fused to a pyrrole ring) is predominantly non-polar and hydrophobic.[11] Its planarity allows for significant van der Waals interactions and π-π stacking. The carbazole moiety itself exhibits higher solubility in non-polar organic solvents like toluene and benzene and is sparingly soluble in polar solvents.[11][12]

  • The Boronic Acid Group (-B(OH)₂): This functional group is highly polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a hydrogen bond acceptor (at the oxygen atoms). This group imparts a degree of polar character to the molecule. Arylboronic acids generally show low solubility in water but can have moderate to high solubility in polar organic solvents, particularly those that can engage in hydrogen bonding like ethers and ketones.[13][14][15][16]

2.2. Predicting Solubility in Different Solvent Classes

Based on this dual-nature structure, we can predict the following general solubility trends:

  • Non-Polar Aprotic Solvents (e.g., Hexane, Toluene, Cyclohexane): The large non-polar carbazole core suggests favorable interactions with these solvents. However, the highly polar boronic acid group will be poorly solvated, likely limiting overall solubility. Carbazole itself is soluble in these solvents, but the boronic acid addition complicates this.[11][17]

  • Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): This class of solvents offers a balance. They possess a polar character that can solvate the boronic acid group and a non-polar component that can interact with the carbazole ring. Solvents like DMSO and DMF are often excellent choices for dissolving carbazole derivatives and boronic acids.[1][11][17][18] We predict high solubility in these solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the boronic acid group. However, the large hydrophobic carbazole backbone may limit solubility. Structurally similar carbazole is only slightly soluble in ethanol.[12][17] Therefore, solubility is expected to be moderate at best.

  • Water: Due to the dominant hydrophobic nature of the carbazole ring system, this compound is expected to be, and is reported as, insoluble or only slightly soluble in water.[1][19][20]

This predictive analysis provides a logical starting point for solvent screening. The following section details a definitive method for quantifying these predictions.

Experimental Determination of Thermodynamic Solubility

While predictions are useful, empirical data is essential for accuracy in research and development. The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and reproducibility.[21][22] The protocol below is a self-validating system designed for accuracy.

3.1. Rationale Behind the Shake-Flask Method

The core principle is to create a saturated solution in which the dissolved solute is in equilibrium with an excess of undissolved solid.[6] By measuring the concentration of the solute in the liquid phase, we determine the maximum amount of the substance that can be dissolved in a given solvent at a specific temperature.[6] Using an extended equilibration time (e.g., 24 hours) ensures that this true thermodynamic equilibrium is reached, avoiding the misleadingly high values that can result from supersaturated solutions in faster, kinetic assays.[21][23][24]

3.2. Detailed Experimental Protocol

This protocol ensures the key requirements for accurate solubility testing are met: use of pure materials, confirmation of saturation, reliable sample separation, reproducible analysis, and precise temperature control.[6]

Materials and Equipment:

  • This compound (ensure high purity, >98%)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial. "Excess" is critical; a visible amount of solid must remain at the end of the experiment to ensure saturation. A starting point is to add ~10 mg of the compound to 2 mL of the chosen solvent.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and vigorous agitation. Allow the samples to equilibrate for at least 24 hours. This extended time is crucial to reach a true thermodynamic equilibrium.

  • Phase Separation: After 24 hours, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 1-2 hours to allow the excess solid to sediment. This step is vital to prevent particulates from being carried over during sampling.

  • Sampling: Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe. Immediately pass this liquid through a 0.22 µm syringe filter into a clean vial. Filtration removes any remaining microscopic solid particles, which would otherwise lead to an overestimation of solubility.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method.

    • Causality: HPLC is often preferred due to its ability to separate the analyte from any potential impurities or degradation products, ensuring that only the concentration of this compound is measured.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.

G A 1. Preparation Add excess solid solute to solvent in vial B 2. Equilibration Shake at constant T for 24 hours A->B Establish Equilibrium C 3. Sedimentation Let stand at constant T for 1-2 hours B->C Allow Solids to Settle D 4. Sampling & Filtration Draw supernatant and pass through 0.22 µm filter C->D Isolate Saturated Solution E 5. Dilution Accurately dilute filtrate to known volume D->E Prepare for Analysis F 6. Quantification Analyze concentration (e.g., via HPLC) E->F Measure Analyte G 7. Calculation Determine original concentration, report solubility F->G Final Result

Caption: Isothermal Shake-Flask Experimental Workflow.

Data Presentation and Interpretation

The quantitative results from the experimental protocol should be summarized for clear comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Template for Experimental Results)

Solvent ClassSolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)Observations
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7[Experimental Value][Calculated Value]Clear solution
Dimethylformamide (DMF)36.7[Experimental Value][Calculated Value]Clear solution
Tetrahydrofuran (THF)7.6[Experimental Value][Calculated Value]Clear solution
Acetone21.0[Experimental Value][Calculated Value]Clear solution
Polar Protic Methanol32.7[Experimental Value][Calculated Value]e.g., Partially soluble
Ethanol24.6[Experimental Value][Calculated Value]e.g., Slightly soluble
Non-Polar Toluene2.4[Experimental Value][Calculated Value]e.g., Sparingly soluble
Dichloromethane (DCM)9.1[Experimental Value][Calculated Value]Clear solution

Interpreting the Data:

The generated data provides actionable insights. For instance, high solubility in THF or DMF validates their use as reaction solvents for Suzuki couplings. Low solubility in a solvent like hexane would indicate its potential use as an anti-solvent for crystallization and purification. For drug development, this data is foundational for selecting excipients and designing formulation strategies to enhance bioavailability.[6][9][25]

Caption: Key Molecular Interactions Governing Solubility.

Conclusion and Future Directions

This guide has established a dual theoretical and practical foundation for approaching the solubility of this compound. By combining predictive chemical principles with a rigorous, validated experimental protocol, researchers can confidently generate the precise solubility data required for their specific applications. This knowledge is paramount for optimizing synthetic routes, developing robust purification methods, and advancing drug discovery programs. The presented framework serves not just as a protocol, but as a comprehensive strategy for de-risking development pathways where the solubility of this vital chemical building block is a critical variable.

References

  • Solubility of Things. (n.d.). Carbazole.
  • ChemicalBook. (n.d.). Carbazole | 86-74-8.
  • Seppic. (2025). Optimizing drug Solubility for enhanced oral formulation performance.
  • Acree, Jr., W. E. (n.d.). Polycyclic Aromatic Nitrogen Heterocycles. Solubility of Carbazole in Binary Solvent Mixtures Containing Cyclohexane. University of North Texas.
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  • Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
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  • ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.
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  • Pharma Excipients. (2023). Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion and Polyvinyl Alcohol.
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  • NIH. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.
  • ResearchGate. (2025). I tried to dissolve carbazole in absolute ethanol, but it didn't dissolve properly. why?.
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  • University of Calgary. (2023). Solubility of Organic Compounds.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
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  • ResearchGate. (n.d.). Solubility of Anthracene and Carbazole in DMF and DMF with 5, 10, and 15% Urea in Mole Fraction.
  • PubMed. (n.d.). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization.
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  • ResearchGate. (n.d.). Solubility of phenylboronic compounds in water.
  • Borates Today. (2021). The Importance of Boronic Acids in Suzuki-Miyaura Coupling.
  • NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Borates Today. (2021). Boron Suzuki Coupling.
  • ACS Publications. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
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The Advent and Ascendance of Carbazole Boronic Acids: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The carbazole nucleus, a privileged scaffold in both materials science and medicinal chemistry, has seen its synthetic utility dramatically expanded through the introduction of the boronic acid functional group. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of carbazole boronic acids. We will delve into the causality behind various synthetic strategies, from classical halogen-metal exchange to modern direct C-H borylation techniques. Detailed, field-proven protocols for the synthesis of key carbazole boronic acid isomers are presented, alongside a mechanistic examination of their cornerstone application: the Suzuki-Miyaura cross-coupling reaction. Furthermore, this guide will illuminate the pivotal role of these versatile building blocks in the development of high-performance organic light-emitting diodes (OLEDs) and novel therapeutic agents, supported by quantitative data.

A Historical Perspective: The Convergence of Three Chemical Triumphs

The story of carbazole boronic acids is not one of a single discovery, but rather the culmination of over a century of advancements in heterocyclic chemistry, organometallic chemistry, and catalysis.

The Unveiling of the Carbazole Core

The journey begins in 1872, when German chemists Carl Graebe and Carl Glaser first isolated carbazole from the complex mixture of coal tar.[1][2] This discovery of the tricyclic aromatic heterocycle, with its two benzene rings fused to a central pyrrole ring, laid the foundational stone for a new realm of chemical exploration.[1][2] Early synthetic endeavors, such as the Graebe-Ullmann synthesis developed in 1896, provided the first general methods for constructing the carbazole skeleton, opening the door to the preparation of its derivatives.[1][3]

The Dawn of Boronic Acids

Parallel to the burgeoning field of heterocyclic chemistry, the first synthesis of a boronic acid was reported by Edward Frankland in 1860.[4] However, it was the development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s that catapulted boronic acids from chemical curiosities to indispensable tools in the synthetic organic chemist's arsenal.[5][6] The reaction's mild conditions, functional group tolerance, and the stability of the boronic acid reagents were revolutionary.[5][6]

The Synergistic Emergence of Carbazole Boronic Acids

The true potential of carbazole boronic acids was unlocked at the intersection of these two fields. As the demand for functionalized carbazoles grew, particularly for applications in materials science and pharmaceuticals, the Suzuki-Miyaura coupling emerged as the premier method for their synthesis. This, in turn, spurred the development of robust and efficient methods for the synthesis of carbazole boronic acids and their esters, the key precursors for these powerful coupling reactions.

Synthetic Methodologies: A Guided Tour from Classical to Cutting-Edge

The synthesis of carbazole boronic acids can be broadly categorized into two main approaches: the functionalization of a pre-formed carbazole core and the construction of the carbazole ring from boronic acid-containing precursors. Here, we focus on the former, which is the more common and versatile strategy.

The Classical Approach: Halogen-Metal Exchange and Borylation

This well-established method relies on the initial synthesis of a halogenated carbazole, followed by a halogen-metal exchange and subsequent trapping with a borate ester. The choice of halogen and organometallic reagent is critical and dictates the reaction conditions.

This protocol is adapted from established literature procedures and exemplifies the classical approach.[7]

Step 1: Synthesis of 2-Bromo-9-phenyl-9H-carbazole

  • This precursor can be synthesized via various methods, including the Ullmann condensation of 2-bromocarbazole with iodobenzene or the Cadogan reductive cyclization of a suitably substituted nitrobiphenyl.

Step 2: Borylation via Lithium-Halogen Exchange

  • Inert Atmosphere: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-9-phenyl-9H-carbazole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise, maintaining the temperature at -78 °C. The causality here is to perform the lithium-halogen exchange at a low temperature to prevent side reactions, such as the deprotonation of the carbazole ring.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: Slowly add trimethyl borate (1.3 eq) dropwise at -78 °C. The borate ester acts as the electrophile to trap the organolithium intermediate.

  • Warming and Quenching: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of water.

  • Work-up and Purification: Separate the organic layer and dry it over anhydrous magnesium sulfate. After filtration, concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (9-phenyl-9H-carbazol-2-yl)boronic acid.[7]

The Modern Approach: Palladium and Iridium-Catalyzed C-H Borylation

The direct functionalization of C-H bonds represents a more atom-economical and efficient approach to the synthesis of carbazole boronic acids. Iridium-catalyzed C-H borylation has emerged as a particularly powerful tool for this transformation.

This protocol is based on a patented method that highlights the regioselectivity and efficiency of modern catalytic systems.[8]

  • Reaction Setup: In a reaction vessel, combine carbazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), an iridium catalyst such as [Ir(COD)Cl]₂ (catalytic amount), and a suitable ligand (e.g., a phenanthroline derivative) under an inert atmosphere.[8] The choice of ligand is crucial for directing the borylation to the desired position; in this case, the C2 position.

  • Solvent and Base: Add an appropriate solvent (e.g., cyclopentyl ether) and a base.[8]

  • N-H Protection (in situ): Add ethyl trifluoroacetate to protect the N-H bond of the carbazole in situ, which enhances the selectivity of the C-H borylation at the C2 position.[8]

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir for a designated period (e.g., 24 hours).[8]

  • Work-up and Purification: After the reaction is complete, quench with water and cool to room temperature. The product can be isolated by filtration and purified by recrystallization from a suitable solvent like petroleum ether to afford 9H-carbazole-2-boronic acid pinacol ester.[8]

Comparative Summary of Synthetic Methods
MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Classical Halogen-Metal Exchange Halogenated Carbazolen-BuLi, Borate EsterWell-established, reliable for specific isomersMulti-step, requires cryogenic temperatures, functional group intolerance
Iridium-Catalyzed C-H Borylation CarbazoleIridium catalyst, B₂pin₂, LigandAtom-economical, direct functionalization, milder conditionsCatalyst cost, regioselectivity can be challenging to control

The Suzuki-Miyaura Coupling: The Cornerstone Application

The primary utility of carbazole boronic acids lies in their role as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction.[9][10] This palladium-catalyzed reaction enables the formation of C-C bonds with a wide range of electrophiles, providing access to a vast array of functionalized carbazole derivatives.[9][10]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an organic halide (R¹-X) to form a Pd(II) intermediate.

  • Transmetalation: The carbazole boronic acid (or its corresponding boronate ester) reacts with a base to form a more nucleophilic boronate species. This species then transfers the carbazole moiety to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R¹-Carbazole), regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R-Pd(II)L_n-X OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal PdII_R R-Pd(II)L_n-Carbazole Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim Product R-Carbazole PdII_R->Product RedElim->Pd0 Carbazole_Boronic Carbazole-B(OH)₂ + Base Carbazole_Boronic->Transmetal RX R-X RX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Materials Science

The ability to readily synthesize diverse carbazole derivatives via their boronic acids has had a profound impact on both drug discovery and materials science.

Carbazole Boronic Acids in Medicinal Chemistry

The carbazole scaffold is a common motif in many biologically active natural products and synthetic drugs.[11][12] Carbazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[11][12] The use of carbazole boronic acids in Suzuki-Miyaura coupling reactions allows for the rapid generation of libraries of novel carbazole-based compounds for drug screening. For example, various N-substituted carbazole-3-yl-boronic acids have been synthesized and their derivatives evaluated for their efficacy in treating breast cancer.[13][14]

Carbazole Boronic Acids in Organic Electronics

Carbazole derivatives are highly valued in the field of organic electronics due to their excellent hole-transporting properties, high thermal stability, and wide bandgap.[2][15] These properties make them ideal candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[15] Carbazole boronic acids are essential building blocks for the synthesis of the complex conjugated polymers and small molecules used in these devices.[16]

Host Material containing Carbazole MoietyDopantMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (%)
H2 (pyridinyl-carbazole derivative)FIrpic (blue)23.924.910.3
BOCzSi (boron-oxygen and carbazole fused)-34.5-41.2
2BOCzSi (boron-oxygen and carbazole fused)-33.6-37.0

Data compiled from references[17] and[18].

Conclusion

Carbazole boronic acids stand as a testament to the power of synergistic discoveries in chemistry. From their historical roots in the isolation of carbazole and the invention of boronic acids to their modern synthesis via elegant catalytic methods, these compounds have become indispensable building blocks. Their central role in the Suzuki-Miyaura coupling has unlocked unprecedented access to a vast chemical space of functionalized carbazoles, fueling innovation in both the development of life-saving medicines and the creation of next-generation electronic materials. The continued evolution of synthetic methodologies for carbazole boronic acids promises to further expand their utility and solidify their importance in the landscape of modern organic chemistry.

References

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  • Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. Available from: [Link]

  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. (2023). Frontiers in Chemistry, 11, 1149429. Available from: [Link]

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  • Proposed mechanism for the iridium catalyzed C−H borylation (left).92... ResearchGate. Available from: [Link]

  • Iridium catalyzed C-H borylation. Common strategies to influence the regioselectivity. ResearchGate. Available from: [Link]

  • An Insight into the Chemistry and Pharmacological Activities of Carbazole Derivatives: A Review. (2023). ResearchGate. Available from: [Link]

  • A review on the biological potentials of carbazole and its derived products. (n.d.). Available from: [Link]

  • Mechanistic investigation of iridium-catalyzed C-H borylation of methyl benzoate: Ligand effects in regioselectivity and activity. (n.d.). Available from: [Link]

  • Zhang, M.-N., Wu, H., Yang, J., & Huang, G. (2021). A Computational Mechanistic Analysis of Iridium-Catalyzed C(sp3)–H Borylation Reveals a One-Stone–Two-Birds Strategy to Enhance Catalytic Activity. ACS Catalysis, 11(8), 4833–4847. Available from: [Link]

  • Exploring the Synthesis and Applications of Carbazole Boronic Acid Derivatives in Advanced Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. (2012). Molecules, 17(10), 12094-12103. Available from: [Link]

  • Recent Advances in Palladium-Catalyzed Borylation. (2022). ResearchGate. Available from: [Link]

  • Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. (2020). Polymers, 12(10), 2235. Available from: [Link]

  • Watson, A. J. B., & Wills, M. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9227-9250. Available from: [Link]

  • Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. (n.d.). PNCA Lab. Available from: [Link]

  • The Synthesis and Application of Diphenyl Carbazole Boronic Acid in Advanced Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Maluenda, I., & Navarro, O. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 7526–7557. Available from: [Link]

  • Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Zenodo. Available from: [Link]

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL CARBAZOLE BORONIC ACID DERIVATIVES IN THE TREATMENT OF BREAST CANCER. (2023). ResearchGate. Available from: [Link]

  • Synthesis, Design, Biological And Anti-oxidant Assessment Of Some New 9h-carbazole Derivatives. (2024). ResearchGate. Available from: [Link]

  • Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. (2015). Materials, 8(12), 8348–8362. Available from: [Link]

  • Synthesis method of 9H-carbazole-2-boronic acid pinacol ester by direct C-H boronation of carbazole C2 site. (n.d.). Patsnap Eureka. Available from: [Link]

  • Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. (2024). RSC Advances, 14(5), 3249-3274. Available from: [Link]

  • Complementarity fusion of boron-oxygen and carbazole blocks enables narrowband blue OLEDs with high performance. (2023). Nature Communications, 14(1), 7629. Available from: [Link]

  • Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. (2022). Eastern-European Journal of Enterprise Technologies, 5(12-119), 6-13. Available from: [Link]

  • Carbazol-3-yl boronic acid 1, its 3-hydroxy derivative 2 and... (n.d.). ResearchGate. Available from: [Link]

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  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024). Journal of the American Chemical Society. Available from: [Link]

  • Ruthenium Catalyzed Remote C4-Selective CH Functionalization of Carbazoles via σ-Activation. (n.d.). The Royal Society of Chemistry. Available from: [Link]

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  • A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. (2008). Journal of the American Chemical Society, 130(42), 13856–13857. Available from: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2021). Canadian Journal of Chemistry, 99(11), 897-903. Available from: [Link]

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A Theoretical and Spectroscopic Investigation of 9H-Carbazol-1-ylboronic Acid using Density Functional Theory

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of 9H-Carbazol-1-ylboronic acid, a molecule of significant interest in medicinal chemistry and materials science. Employing Density Functional Theory (DFT), this paper elucidates the molecule's structural, electronic, and spectroscopic properties. Through detailed computational protocols, we explore the optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and simulated vibrational (FT-IR) and electronic (UV-Vis) spectra. The theoretical findings are discussed in the context of their implications for the molecule's reactivity, stability, and potential applications, offering valuable insights for professionals in drug design and organic electronics.

Introduction

Carbazole and its derivatives are a well-regarded class of aromatic heterocyclic compounds, recognized for their significant biological activities and unique photophysical properties.[1][2] These compounds form the structural core of many natural alkaloids and synthetic molecules with applications ranging from anticancer agents to materials for organic light-emitting diodes (OLEDs).[1][3] The introduction of a boronic acid moiety onto the carbazole scaffold, as in this compound, creates a versatile synthetic intermediate. Boronic acids are crucial building blocks in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[4][5]

Understanding the fundamental molecular properties of this compound is paramount for its effective utilization. Theoretical studies using Density Functional Theory (DFT) have become an indispensable tool for predicting the physicochemical properties of molecules with high accuracy.[6][7] DFT calculations allow for the elucidation of molecular structure, electronic distribution, and spectroscopic behavior, providing insights that are often complementary to experimental data.[8][9] This guide details a systematic DFT-based investigation of this compound to provide a foundational understanding of its chemical behavior.

Computational Methodology

The causality behind selecting a specific computational protocol is critical for achieving reliable theoretical results. The choices made for the functional, basis set, and computational models directly impact the accuracy of the predicted properties.

Software and Theoretical Level

All quantum chemical calculations were performed using the Gaussian 09 program package.[6][9] The selection of the theoretical level involves a trade-off between computational cost and accuracy. For this study, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was chosen.[6] B3LYP is widely employed for organic molecules as it provides a robust balance of accuracy and computational efficiency for predicting geometries, vibrational frequencies, and electronic properties.[7]

To ensure a precise description of the electronic structure, the 6-311++G(d,p) basis set was used.[6][10] This choice is justified as follows:

  • 6-311G: A triple-split valence basis set that provides flexibility for valence electrons.

  • ++: Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately describing systems with lone pairs, anions, or excited states where electron density is far from the nuclei.

  • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions account for the non-spherical distortion of electron clouds in a molecular environment, which is crucial for describing chemical bonds accurately.

Step-by-Step Computational Workflow

The protocol described below represents a self-validating system, where each step confirms the success of the previous one.

  • Geometry Optimization: The initial molecular structure of this compound was built using GaussView. A full geometry optimization was then performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory without any symmetry constraints. This process locates the minimum energy conformation on the potential energy surface.

  • Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum.[6] The calculated frequencies are used to simulate the FT-IR spectrum.

  • Electronic Properties Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were obtained from the optimized structure. The HOMO-LUMO energy gap (ΔE) is a critical parameter for evaluating molecular reactivity and kinetic stability.[11]

    • Molecular Electrostatic Potential (MEP): The MEP surface was calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[8]

  • Electronic Spectra Simulation:

    • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations were performed on the optimized geometry to simulate the electronic absorption spectrum.[12][13] This method calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum.

dot graphdot

Caption: A flowchart of the DFT computational workflow.

Results and Discussion

Molecular Geometry

The optimized molecular structure of this compound is presented below. The carbazole ring system is nearly planar, which is characteristic of this heterocyclic scaffold. The boronic acid group [-B(OH)2] is positioned at the C1 position of the carbazole ring. Key geometric parameters, such as bond lengths and angles, are crucial for understanding the molecule's steric and electronic properties.

dot graphdot

Caption: The molecular structure of this compound.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond Length (Å)ParameterBond Angle (°)
C1-B1.572C2-C1-B123.5
B-O11.375O1-B-O2118.9
B-O21.375C1-B-O1120.5
C9a-N91.381C9a-N9-C8108.5
N9-H1.012C4a-C9a-N9109.1

The calculated B-C bond length is typical for arylboronic acids. The B-O bond lengths are consistent with sp2 hybridization of the boron atom. The planarity of the carbazole core is maintained, with the N-H bond oriented away from the boronic acid group.

Frontier Molecular Orbital (FMO) Analysis

The FMOs, namely the HOMO and LUMO, are fundamental in predicting the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = E_LUMO - E_HOMO) is an indicator of molecular stability.

  • HOMO: The HOMO is primarily localized over the π-system of the carbazole ring, particularly on the nitrogen atom and the fused benzene rings. This indicates that these are the most probable sites for electrophilic attack.

  • LUMO: The LUMO is distributed across the entire carbazole scaffold, with a significant contribution from the boronic acid group. This suggests that the molecule can accept electron density, particularly at the boron atom, making it susceptible to nucleophilic attack.

Table 2: Calculated FMO Energies

ParameterEnergy (eV)
E_HOMO-5.98
E_LUMO-1.25
Energy Gap (ΔE)4.73

The relatively large HOMO-LUMO gap of 4.73 eV suggests that this compound is a kinetically stable molecule.[11] A large gap implies high excitation energy, indicating resistance to electronic transitions and greater stability.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecular surface. Different colors denote different electrostatic potentials.

  • Red/Yellow: Regions of negative potential (electron-rich), which are favorable for electrophilic attack. In this compound, these are located around the oxygen atoms of the boronic acid group due to their high electronegativity and lone pairs.

  • Blue: Regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. These are found around the hydrogen atoms of the hydroxyl groups and the N-H group, as well as on the boron atom.

The MEP analysis confirms the predictions from the FMOs, highlighting the hydroxyl groups as primary sites for hydrogen bonding and the boron atom as an electrophilic center.

Vibrational Analysis (FT-IR)

The theoretical FT-IR spectrum was simulated from the calculated harmonic vibrational frequencies. The characteristic vibrational modes can be assigned to specific functional groups, providing a theoretical fingerprint of the molecule.

Table 3: Selected Calculated Vibrational Frequencies

Wavenumber (cm⁻¹)Assignment
3650-3700O-H stretching (free)
3455N-H stretching
3050-3150C-H stretching (aromatic)
1580-1620C=C stretching (aromatic ring)
1350-1400B-O stretching
1310-1340C-N stretching
1150-1200B-C stretching
750-800C-H out-of-plane bending

The distinct peaks for O-H, N-H, and B-O stretching are key identifiers for this molecule. These calculated values can be used to interpret and validate experimental FT-IR spectra.[8]

Electronic Absorption Analysis (UV-Vis)

The TD-DFT calculation predicts the electronic transitions that give rise to the UV-Vis absorption spectrum. The primary absorptions in this compound are attributed to π → π* transitions within the carbazole aromatic system.

Table 4: Calculated Electronic Transitions

λmax (nm)Oscillator Strength (f)Major Contribution
3350.045HOMO → LUMO
3210.068HOMO-1 → LUMO
2900.410HOMO → LUMO+1
2550.355HOMO-2 → LUMO

The calculations predict strong absorptions in the UV region, which is characteristic of carbazole derivatives.[14] The main transitions involve the promotion of an electron from occupied π-orbitals (HOMO, HOMO-1) to unoccupied π*-orbitals (LUMO, LUMO+1).

Conclusion

This in-depth theoretical guide, grounded in Density Functional Theory, has systematically characterized the structural, electronic, and spectroscopic properties of this compound. The B3LYP/6-311++G(d,p) level of theory has been shown to be a suitable and robust method for this class of molecule.

The key findings are:

  • The molecule possesses a planar carbazole core with a calculated HOMO-LUMO gap of 4.73 eV, indicating high kinetic stability.

  • The HOMO is localized on the carbazole ring, while the LUMO has significant contributions from the boronic acid moiety, defining the molecule's reactivity profile.

  • MEP analysis identified the electron-rich oxygen atoms and electron-poor boron and hydrogen atoms as the primary reactive centers.

  • Simulated FT-IR and UV-Vis spectra provide a theoretical benchmark for experimental characterization, with key vibrational modes and electronic transitions assigned.

The insights generated from this computational study provide a solid theoretical foundation for researchers and drug development professionals. This knowledge can guide the rational design of new carbazole-based compounds, predict their reactivity in synthetic transformations like the Suzuki coupling, and help interpret experimental spectroscopic data.

References

  • Sas, E. B., & Karaca, S. (2016). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Journal of Molecular Structure, 1118, 124-138. [Link]

  • Grudzień, K., et al. (2016). Substituent effects in nitro derivatives of carbazoles investigated by comparison of low-temperature crystallographic studies with density functional theory (DFT) calculations. Acta Crystallographica Section C: Structural Chemistry, 72(11), 894-904. [Link]

  • ResearchGate. (2016). Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method | Request PDF. [Link]

  • ResearchGate. (n.d.). B3LYP/6-311++G(3df,2pd) calculated differences (DNICS) in aromatic... [Link]

  • Fakhoury, J., et al. (2021). Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. AUB ScholarWorks. [Link]

  • Villalonga, M. L., et al. (2021). Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Density Functional Theory [B3LYP/6-311G(d,p)] Study of a New Copolymer Based on Carbazole and (3,4-Ethylenedioxythiophene) in Their Aromatic and Polaronic States. [Link]

  • Baglan, C., et al. (2023). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. SciSpace. [Link]

  • ResearchGate. (n.d.). Carbazol-3-yl boronic acid 1, its 3-hydroxy derivative 2 and... [Link]

  • Al-Ostoot, F. H., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. National Institutes of Health. [Link]

  • Harini, S., & Rajeswar, S. (2023). Investigation on Synthetic and Computational Studies of Carbazole Dertivates. ResearchGate. [Link]

  • ChemBK. (2024). 9H-carbazol-3-yl-Boronic acid. [Link]

  • Singh, R. K., et al. (2021). Synthesis and Computational Insights on Molecular Structure, Frontier Molecular Orbital, Molecular electrostatic surface potenti. Banaras Hindu University. [Link]

  • Jhaa, G. (2023, January 1). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. YouTube. [Link]

  • Zhang, X., et al. (2015). Experimental and DFT studies on the vibrational and electronic spectra of 9-p-tolyl-9H-carbazole-3-carbaldehyde. PubMed. [Link]

  • Rajapaksha, H. (2019, May 15). How to calculate HOMO LUMO using DFT using gaussina 09 ? ResearchGate. [Link]

  • ResearchGate. (n.d.). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. [Link]

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Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with 9H-Carbazol-1-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Carbazole Scaffolds

Carbazole derivatives are privileged heterocyclic motifs integral to advancements in medicinal chemistry and materials science.[1] Their unique photophysical and electronic properties have established them as essential components in the development of pharmaceuticals, organic light-emitting diodes (OLEDs), and other functional materials.[1] The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for constructing C-C bonds, offering an efficient pathway to synthesize substituted carbazoles.[2] This guide provides a detailed protocol and foundational insights for the successful Suzuki-Miyaura coupling of 9H-Carbazol-1-ylboronic acid with various aryl halides.

Mechanistic Underpinnings of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (in this case, this compound) with an organic halide or triflate.[3] The catalytic cycle is a well-established sequence of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[4]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[4][5]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[6]

A visual representation of this catalytic cycle is provided below.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition RedElim Reductive Elimination PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_Ar_Carb Ar-Pd(II)L_n-Carbazole Transmetalation->PdII_Ar_Carb RedElim->Pd0 Product 1-Aryl-9H-carbazole RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Carb_BOH2 This compound Carb_BOH2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Byproduct X-B(OH)₂ + Base-H⁺

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol is a generalized procedure and may require optimization based on the specific aryl halide used.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a modern precatalyst)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Celite

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen), and purification supplies (silica gel for column chromatography).

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add the degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).

  • Reaction: Stir the mixture at the desired temperature (typically ranging from 80°C to 110°C) for the specified time (4-24 hours).[1] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[1]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1-aryl-9H-carbazole.[1]

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters. The following table provides a summary of common choices and their rationale.

ParameterCommon ChoicesRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald precatalysts (e.g., SPhos, XPhos)The choice of ligand on the palladium center is crucial. Bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[7] For challenging substrates, modern precatalysts often provide higher yields and faster reaction times.[8][9]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe base is essential for activating the boronic acid for transmetalation.[5] The strength and solubility of the base can significantly impact the reaction rate and yield. K₃PO₄ is a common choice for heteroaryl boronic acids.[10]
Solvent Toluene, 1,4-Dioxane, DMF, THF (often with water)The solvent must solubilize the reactants and facilitate the reaction. A mixture of an organic solvent and water is frequently used, as water can aid in the dissolution of the base and promote the catalytic cycle.[11]
Temperature 60°C - 120°CHigher temperatures generally increase the reaction rate. However, sensitive substrates may require milder conditions to prevent decomposition.[10]
Aryl Halide Ar-I > Ar-Br > Ar-ClThe reactivity of the aryl halide follows the order of bond dissociation energy. Aryl iodides are the most reactive, while aryl chlorides often require more active catalysts and harsher conditions.[12]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inefficient catalyst activation; Poor solubility of reactants; Catalyst poisoning.Ensure rigorous exclusion of oxygen. Screen different solvents or solvent mixtures to improve solubility.[13] Consider a more active catalyst system (e.g., a Buchwald precatalyst).[14] The nitrogen on the carbazole ring can potentially coordinate to the palladium, so a ligand that sterically disfavors this interaction may be beneficial.[15]
Protodeboronation The C-B bond of the boronic acid is cleaved by water or base before transmetalation.Use a less harsh base (e.g., KF).[13] Minimize the amount of water in the reaction or use anhydrous conditions. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[7]
Homocoupling of Aryl Halide Presence of oxygen; Inefficient transmetalation.Thoroughly degas all solvents and maintain a strict inert atmosphere.[7] Optimize the base and solvent to facilitate the transmetalation step.

Workflow for Suzuki-Miyaura Coupling

The following diagram outlines a typical workflow for performing and optimizing the Suzuki-Miyaura coupling of this compound.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Select & Weigh Reagents: - this compound - Aryl Halide - Pd Catalyst - Base Glassware Flame-dry Glassware Reagents->Glassware Solvent Degas Solvents Glassware->Solvent Setup Assemble Reaction under Inert Atmosphere Solvent->Setup Heating Heat and Stir (Monitor by TLC/LC-MS) Setup->Heating Cooling Cool to Room Temperature Heating->Cooling Filtration Filter through Celite Cooling->Filtration Extraction Aqueous Work-up Filtration->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization Yield Calculate Yield Characterization->Yield

Sources

Application Notes and Protocols: Fluorescent Probes from 9H-Carbazol-1-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Carbazole-Boronic Acid Scaffold

The fusion of the carbazole fluorophore with the boronic acid recognition moiety has given rise to a powerful and versatile class of fluorescent probes. Carbazole itself is an attractive building block due to its rigid, planar structure, excellent electron-donating properties, and favorable photophysical characteristics, including high quantum yields.[1][2][3] When functionalized with a boronic acid group, a Lewis acid capable of forming reversible covalent bonds with 1,2- or 1,3-diols, the resulting molecule becomes a highly effective sensor for a range of biologically and environmentally significant analytes.[4] This guide provides an in-depth exploration of the synthesis, mechanisms, and applications of fluorescent probes derived from the 9H-Carbazol-1-ylboronic acid scaffold, tailored for researchers, scientists, and drug development professionals.

Core Principles of Sensing Mechanisms

The efficacy of carbazole-boronic acid probes lies in their ability to translate a binding event into a detectable change in their fluorescence properties. This transduction is governed by several key photophysical mechanisms:

  • Intramolecular Charge Transfer (ICT): In many carbazole-boronic acid probes, the carbazole unit acts as an electron donor (D) and the boronic acid, particularly when bound to an electron-withdrawing group, can act as an electron acceptor (A). Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an ICT state. The binding of an analyte to the boronic acid can modulate the electron-accepting ability of this group, thereby altering the energy of the ICT state and leading to a shift in the emission wavelength or a change in fluorescence intensity.[5]

  • Photoinduced Electron Transfer (PET): In PET-based sensors, a tertiary amine or other electron-rich group is often incorporated into the probe's structure. In the "off" state, photoexcitation of the carbazole fluorophore is followed by electron transfer from the tertiary amine, quenching the fluorescence. Binding of an analyte to the boronic acid can alter the oxidation potential of the amine, inhibiting the PET process and "turning on" the fluorescence.[6]

  • Aggregation-Induced Emission (AIE): Some carbazole-boronic acid probes are designed to be sparingly soluble in aqueous media. In their monomeric, dissolved state, intramolecular rotations and vibrations lead to non-radiative decay and weak fluorescence. However, upon binding to a multivalent analyte like glucose, aggregation can be induced.[7] This restriction of intramolecular motion blocks the non-radiative decay pathways, leading to a significant enhancement of fluorescence emission, a phenomenon known as AIE.[8][9]

Applications of Carbazole-Boronic Acid Probes

The unique reactivity of the boronic acid group enables the design of probes for a diverse range of analytes.

Saccharide Sensing

The detection of saccharides, particularly glucose, is a cornerstone application of boronic acid-based probes due to the presence of cis-diol moieties in these molecules.[7] This has profound implications for diabetes monitoring and studying carbohydrate metabolism.

A notable example is the carbazole pyridinium boronic acid (CPBA) probe, which exhibits a selective ratiometric fluorescent response to glucose through an aggregation-induced emission (AIE) mechanism.[3][8][9] In the presence of glucose, CPBA forms aggregates that lead to a significant enhancement of its excimer emission.[7] This probe demonstrates a high binding affinity for glucose and a low detection limit, making it a promising candidate for glucose sensing applications.[8][9]

Detection of Reactive Oxygen Species (ROS)

Reactive oxygen species, such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻), are crucial signaling molecules in various physiological and pathological processes.[10][11] Carbazole-boronic acid probes have been developed to detect these transient species with high sensitivity and selectivity.

The sensing mechanism for ROS typically involves the irreversible oxidation of the boronic acid to a phenol.[4][12] This transformation leads to a significant change in the electronic properties of the probe, resulting in a "turn-on" or ratiometric fluorescent response. For instance, a probe's fluorescence can be quenched in its boronic acid form and then restored upon oxidation to the corresponding phenol.[12][13] Probes have been designed with mitochondrial targeting moieties to enable the specific imaging of H₂O₂ in this organelle.[14]

Metal Ion Detection

The carbazole scaffold can also be functionalized with other chelating groups in addition to or in place of the boronic acid to create probes for metal ions. While not a direct application of the boronic acid group, the principles of probe design are similar, relying on the modulation of the carbazole's fluorescence upon metal ion binding. These probes have been developed for the detection of various metal ions, including Cu²⁺, Hg²⁺, Fe³⁺, and Al³⁺, often through mechanisms like chelation-enhanced fluorescence (CHEF) or fluorescence quenching.[1][2][15][16]

Quantitative Data Summary

The following table summarizes key performance metrics for representative carbazole-boronic acid fluorescent probes.

Probe Name/AnalogyAnalyteSensing MechanismExcitation (nm)Emission (nm)Quantum Yield (Φ)Detection Limit (LOD)Binding Constant (K)Reference
CPBAGlucoseAIE~350450 (monomer), 517 (excimer)Not Reported5.9 x 10⁻⁷ M2.3 x 10⁶ M⁻¹[8][9]
Mitochondrial H₂O₂ ProbeH₂O₂ICT/"Turn-on"Not SpecifiedNot SpecifiedNot ReportedNot ReportedNot Reported[14]
Peroxynitrite ProbeONOO⁻Oxidation/"Turn-on"~650~667Not ReportedNot ReportedNot Reported[11]
BNBDH₂O₂"Turn-off"Not SpecifiedNot SpecifiedNot Reported1.8 nMNot Reported[17]
Cu²⁺ SensorCu²⁺Quenching309, 383 (Abs)Not ApplicableNot Applicable2.2 x 10⁻⁷ M7.3 x 10⁴ M⁻¹[16]

Experimental Protocols

Protocol 1: Synthesis of a Carbazole Pyridinium Boronic Acid (CPBA) Probe for Glucose Sensing

This protocol is adapted from the work of Oloub et al. (2022).[7][18]

Materials:

  • Carbazole

  • 1,4-dibromobutane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Pyridine-3-ylboronic acid

  • Tetrahydrofuran (THF)

  • Methanol

  • Isopropyl ether

  • Diethyl ether

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Condenser

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus

Step-by-Step Procedure:

Part A: Synthesis of 9-(4-bromobutyl)-9H-carbazole (BBC)

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, add carbazole (3.0 g, 18.0 mmol), 1,4-dibromobutane (15.6 g, 72.0 mmol), potassium carbonate (7.5 g, 54.0 mmol), and acetonitrile (30.0 mL).

  • Heat the mixture to reflux with stirring overnight. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (9:1).

  • After 24 hours, allow the mixture to cool to room temperature.

  • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography to obtain BBC.

Part B: Synthesis of Carbazole Pyridinium Boronic Acid (CPBA)

  • In a separate flask, dissolve pyridine-3-ylboronic acid (PBA) in a mixture of dry acetonitrile and THF. Note: While commercially available, PBA can be synthesized from 3-bromopyridine and triisopropylborate in the presence of n-butyllithium followed by acid hydrolysis.[18]

  • Add the synthesized BBC to the PBA solution.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

  • After the reaction is complete, concentrate the solvent under reduced pressure.

  • Dissolve the resulting solid in a small amount of methanol (10.0 mL) and add it dropwise to isopropyl ether (100.0 mL).

  • Decant the solvents and wash the sticky solid with diethyl ether to obtain a fine powder.

  • Dry the light brown powder of CPBA under vacuum.

Characterization:

  • Confirm the structure of the synthesized CPBA using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The expected ¹H NMR signals should be observed at their appropriate chemical shifts. For example, the CH₂ hydrogens connected to the pyridinium ring are expected at a higher chemical shift (δ ≈ 4.31 ppm) compared to the CH₂ hydrogens attached to the bromine in BBC (δ ≈ 3.41 ppm).[7]

Protocol 2: General Procedure for Glucose Sensing using CPBA

Materials:

  • Synthesized CPBA probe

  • Distilled water

  • Stock solutions of various monosaccharides (e.g., glucose, fructose, galactose)

  • Buffer solution (e.g., carbonate buffer, pH 9.5)

  • Fluorometer

  • Cuvettes

Step-by-Step Procedure:

  • Prepare a stock solution of CPBA in distilled water (e.g., 0.05 mM).

  • In a cuvette, add a specific volume of the CPBA stock solution and dilute with the appropriate buffer to the desired final concentration and pH.

  • Record the fluorescence spectrum of the CPBA solution alone (monomer emission).

  • Add increasing concentrations of the glucose stock solution to the cuvette containing the CPBA solution.

  • After each addition of glucose, gently mix the solution and allow it to incubate for a set period (e.g., 25 minutes).

  • Record the fluorescence spectrum after each addition. Observe the appearance and increase of the excimer emission peak (around 517 nm) and the decrease of the monomer emission peak.

  • Plot the ratio of the excimer to monomer fluorescence intensity against the glucose concentration to generate a calibration curve.

  • To assess selectivity, repeat the experiment with other monosaccharides and compare the fluorescence response to that of glucose.

Visualizing the Mechanisms

The following diagrams illustrate the fundamental principles behind the sensing mechanisms of carbazole-boronic acid probes.

Sensing_Mechanisms cluster_AIE Aggregation-Induced Emission (AIE) for Saccharide Sensing cluster_ROS Oxidative 'Turn-on' Sensing of ROS AIE_Monomer CPBA Monomer (Weak Fluorescence) AIE_Aggregate CPBA-Glucose Aggregate (Strong Excimer Fluorescence) AIE_Monomer->AIE_Aggregate + AIE_Glucose Glucose AIE_Glucose->AIE_Aggregate Induces Aggregation ROS_Probe_Off Carbazole-Boronic Acid (Fluorescence 'Off') ROS_Probe_On Carbazole-Phenol (Fluorescence 'On') ROS_Probe_Off->ROS_Probe_On Oxidation ROS_Analyte H₂O₂ / ONOO⁻ ROS_Analyte->ROS_Probe_On

Caption: Sensing mechanisms of carbazole-boronic acid probes.

Experimental_Workflow cluster_synthesis Probe Synthesis & Characterization cluster_sensing Fluorescence Sensing Assay cluster_application Bioimaging Application Synthesis Synthesize Carbazole-Boronic Acid Probe Characterization Characterize Structure (NMR, MS, FT-IR) Synthesis->Characterization Prepare_Probe Prepare Probe Solution in Buffer Characterization->Prepare_Probe Add_Analyte Titrate with Analyte (e.g., Glucose) Prepare_Probe->Add_Analyte Measure_Fluorescence Record Fluorescence Spectra Add_Analyte->Measure_Fluorescence Analyze_Data Plot Response vs. Concentration Measure_Fluorescence->Analyze_Data Incubate_Probe Incubate Cells with Probe Analyze_Data->Incubate_Probe Validated Probe Cell_Culture Culture Cells Cell_Culture->Incubate_Probe Induce_Stimulus Induce Stimulus (e.g., add H₂O₂) Incubate_Probe->Induce_Stimulus Image_Cells Fluorescence Microscopy Induce_Stimulus->Image_Cells

Caption: General experimental workflow for carbazole-boronic acid probes.

Conclusion and Future Perspectives

Fluorescent probes derived from this compound represent a versatile and powerful tool in chemical biology and diagnostics. The ability to rationally design probes with tailored sensing mechanisms for a variety of important analytes underscores the potential of this molecular scaffold. Future research will likely focus on the development of probes with enhanced photophysical properties, such as longer emission wavelengths for deep-tissue imaging, and the integration of these probes into advanced materials and devices for real-world applications in disease diagnosis and environmental monitoring.

References

  • Oloub, M., Hosseinzadeh, R., Tajbakhsh, M., & Mohadjerani, M. (2022). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. RSC Advances, 12(40), 26201-26205. [Link]

  • Li, X., et al. (2024). Fluorescent probes for sensing peroxynitrite: biological applications. Frontiers in Chemistry, 12. [Link]

  • Sivaraman, B., et al. (2022). Recent Advancement in Fluorescent Probes for Peroxynitrite (ONOO−). Molecules, 27(19), 6299. [Link]

  • Wang, H., et al. (2020). Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore. Frontiers in Chemistry, 8. [Link]

  • Oloub, M., Hosseinzadeh, R., Tajbakhsh, M., & Mohadjerani, M. (2022). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. National Center for Biotechnology Information. [Link]

  • Sikora, A., et al. (2012). Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides. Chemical Research in Toxicology, 25(9), 1793-1799. [Link]

  • James, T. D., & Elmes, R. B. (2015). Boronate-Based Fluorescence Probes for the Detection of Hydrogen Peroxide. Methods in Enzymology, 555, 149-166. [Link]

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Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 9H-Carbazol-1-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 1-Arylcarbazoles

Carbazole scaffolds are privileged structures in medicinal chemistry, materials science, and pharmaceuticals, renowned for their unique electronic and biological properties.[1][2] The targeted synthesis of 1-aryl-9H-carbazoles, in particular, offers a pathway to novel compounds with significant potential. The C1-position of the carbazole nucleus, however, presents a distinct synthetic challenge due to steric hindrance. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for the formation of C-C bonds, and its application to the synthesis of these sterically congested biaryls is of considerable interest.[2][3][4]

This comprehensive guide provides an in-depth exploration of the palladium-catalyzed Suzuki coupling of 9H-Carbazol-1-ylboronic acid with a range of aryl halides. We will delve into the mechanistic intricacies, discuss the critical role of catalyst and ligand selection, and provide detailed, field-proven protocols to empower researchers in this challenging yet rewarding area of synthetic chemistry.

Mechanistic Insights: Navigating the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for a sterically hindered substrate like this compound.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl R¹-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [Carbazole-B(OR)₃]⁻ PdII_Both R¹-Pd(II)-R² L_n Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-Carbazole BoronicAcid Carbazole-B(OH)₂ Base Base (e.g., K₃PO₄) BoronicAcid->Base Borate [Carbazole-B(OR)₃]⁻ Base->Borate Borate->Transmetal caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (borate) is transferred to the palladium center, displacing the halide. This step is often rate-limiting, especially with sterically hindered or electronically challenging substrates.

  • Reductive Elimination: The two organic partners couple and are expelled from the palladium, forming the desired C-C bond and regenerating the Pd(0) catalyst.

For heteroaryl boronic acids like this compound, a significant side reaction is protodeboronation , where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by elevated temperatures and prolonged reaction times.[6] Therefore, a highly active catalyst that promotes rapid coupling is crucial.

Catalyst and Ligand Selection: The Key to Success

The choice of the palladium source and, more critically, the ancillary ligand is the most important factor in achieving a successful Suzuki coupling with this compound.

Palladium Precatalysts: Modern palladium precatalysts are often preferred over simple sources like Pd(OAc)₂ or Pd₂(dba)₃. These precatalysts are air- and moisture-stable and are designed to generate the active, monoligated Pd(0) species rapidly and efficiently under the reaction conditions.[6][7] This rapid generation of the active catalyst is key to minimizing the lifetime of the boronic acid in the basic reaction medium, thus suppressing protodeboronation.[6]

Ligands for Sterically Hindered Couplings: Due to the steric bulk around the C1 position of the carbazole, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are highly recommended. These ligands promote the formation of the active monoligated Pd(0) species, which is less sterically encumbered and more reactive in the oxidative addition step.[3][8]

Ligand TypeExamplesKey Advantages for Carbazole Coupling
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhos- Bulky and electron-rich, promoting fast oxidative addition and reductive elimination.[7] - Proven efficacy in coupling of heteroaryl and sterically hindered substrates.[7][9]
N-Heterocyclic Carbenes (NHCs) IPr, IPr*OMe- Strong σ-donors, forming stable and highly active Pd complexes.[8][10] - Particularly effective for couplings involving sterically demanding partners.[8][10]
Conventional Phosphines PPh₃, PCy₃- Can be effective in some cases, but often require higher catalyst loadings and temperatures.[11] - May be less efficient for sterically hindered substrates compared to modern ligands.

The Critical Role of Base and Solvent

The choice of base and solvent system is interdependent and significantly impacts the reaction outcome.

Bases: The base plays a crucial role in activating the boronic acid to form the more nucleophilic borate species, which is necessary for transmetalation.[12][13]

  • Potassium Phosphate (K₃PO₄): A moderately strong base that is often effective and well-tolerated by many functional groups.[9]

  • Cesium Carbonate (Cs₂CO₃): A stronger base that can enhance the rate of transmetalation, particularly with less reactive boronic acids.

  • Potassium tert-butoxide (t-BuOK): A very strong, non-nucleophilic base that can be highly effective for challenging couplings, including those with sterically hindered substrates.[8]

Solvents: Aprotic polar solvents are generally employed, often in combination with water to facilitate the dissolution of the inorganic base.

  • Dioxane/Water: A classic solvent system for Suzuki couplings.

  • Toluene/Water: Another common biphasic system.

  • Tetrahydrofuran (THF)/Water: Can be effective, particularly for reactions at lower temperatures.[6]

Experimental Protocols

The following protocols are designed as a robust starting point for the Suzuki coupling of this compound. Optimization of the specific aryl halide, catalyst, ligand, base, and temperature may be required to achieve the highest yields.

Protocol 1: General Procedure using a Buchwald-type Ligand

This protocol is recommended as a first-pass approach for a wide range of aryl bromides and iodides.

Protocol_1_Workflow start Start reagents Combine: - this compound (1.0 eq) - Aryl halide (1.2 eq) - Base (e.g., K₃PO₄, 2.0 eq) - Pd precatalyst (e.g., SPhos-Pd-G2, 2 mol%) - Ligand (e.g., SPhos, 3 mol%) start->reagents degas Degas with Argon/Nitrogen reagents->degas solvent Add degassed solvent (e.g., Dioxane/H₂O 4:1) degas->solvent heat Heat at 80-110 °C for 4-24 h solvent->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product 1-Aryl-9H-carbazole purify->product caption Figure 2: Workflow for Protocol 1.

Figure 2: Workflow for Protocol 1.

Materials:

  • This compound

  • Aryl halide (bromide or iodide)

  • Palladium precatalyst (e.g., SPhos-Pd-G2 or XPhos-Pd-G3)

  • Buchwald-type ligand (e.g., SPhos or XPhos)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound (1.0 eq.), the aryl halide (1.2 eq.), the chosen base (2.0-3.0 eq.), the palladium precatalyst (1-3 mol%), and the ligand (1.5-4.5 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio) via syringe. The concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (4-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: For Challenging or Sterically Hindered Aryl Chlorides using an NHC Ligand

This protocol is tailored for less reactive aryl chlorides or when Protocol 1 gives low yields.

Materials:

  • This compound

  • Aryl chloride

  • Palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃)

  • NHC ligand salt (e.g., IPr-HCl)

  • Strong base (e.g., t-BuOK or LiHMDS)

  • Anhydrous, degassed solvent (e.g., toluene or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask, combine the palladium source (1-3 mol%) and the NHC ligand salt (1.2-3.6 mol%).

  • Add the strong base (2.0-3.0 eq.) and the anhydrous, degassed solvent. Stir at room temperature for 15-30 minutes to generate the active Pd-NHC complex in situ.

  • To this mixture, add the this compound (1.0 eq.) and the aryl chloride (1.2-1.5 eq.).

  • Heat the reaction mixture at 100-120 °C for 12-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification steps as described in Protocol 1.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Inefficient catalyst turnoverIncrease catalyst/ligand loading. Switch to a more active ligand (e.g., from PPh₃ to a Buchwald ligand or NHC).
Steric hindranceUse a bulkier ligand (e.g., XPhos or IPr). Increase reaction temperature.
Incomplete reactionIncrease reaction time.
Protodeboronation of Carbazole Boronic Acid Boronic acid instabilityUse a precatalyst for rapid generation of Pd(0).[6][7] Lower the reaction temperature and use a more active catalyst to shorten reaction time.
Homocoupling of Boronic Acid Oxygen in the reaction mixtureEnsure thorough degassing of solvents and the reaction vessel.
Difficulty with Aryl Chlorides Slow oxidative additionUse an electron-rich, bulky ligand (e.g., SPhos, IPr).[3][8] Use a stronger base (e.g., t-BuOK).[8]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful, albeit challenging, transformation for the synthesis of novel 1-arylcarbazoles. Success hinges on the judicious selection of a highly active palladium catalyst system, typically involving bulky, electron-rich phosphine or NHC ligands, which can overcome the steric hindrance at the C1-position and promote rapid coupling to minimize protodeboronation. The protocols and insights provided herein offer a solid foundation for researchers to explore this important reaction, enabling the development of new chemical entities for a wide range of applications.

References

  • Caruso, A., Voisin-Chiret, A. S., Lancelot, J. C., Sinicropi, M. S., Garofalo, A., & Rault, S. (2008). Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. Molecules, 13(6), 1312–1320. [Link]

  • Li, G., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(3), 414-423. [Link]

  • Yamamoto, T., et al. (2012). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. European Journal of Organic Chemistry, 2012(15), 2881-2885. [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Caruso, A., et al. (2008). Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. Molecules, 13(6), 1312-1320. [Link]

  • Moustakim, M., et al. (2018). Scheme 1. Suzuki-Miyaura coupling of 1-bromo-9(H)-carbazole with... ResearchGate. [Link]

  • Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6631-6638. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Nandi, K. C., & Sureshbabu, P. (2013). The effect of various bases on the Suzuki coupling reaction a. ResearchGate. [Link]

  • Li, Y., et al. (2021). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. [Link]

  • Wang, D., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 54(38), 4811-4814. [Link]

  • Yoo, W.-J., & Li, B. (2010). One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. Chemical Communications, 46(40), 7578-7580. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Patil, S. A., et al. (2015). Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. [Link]

  • Jäkel, C., & Oestreich, M. (2013). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 9, 136-141. [Link]

  • Graham, T. J. A., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4852. [Link]

  • Graham, T. J. A., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(22), 6812. [Link]

  • Le, T. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]

  • Penning, T. D., et al. (2006). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Journal of Organic Chemistry, 71(19), 7473-7476. [Link]

  • Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron, 60(17), 3813-3818. [Link]

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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 9H-Carbazol-1-ylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Carbazole Scaffolds

Carbazole derivatives represent a privileged class of heterocyclic compounds, forming the structural core of numerous molecules essential to modern science.[1][2] Their unique electronic and photophysical properties have made them indispensable in materials science, particularly for organic light-emitting diodes (OLEDs).[3] In the pharmaceutical realm, the carbazole nucleus is a key pharmacophore found in a wide array of therapeutic agents, exhibiting anticancer, anti-inflammatory, antidiabetic, and neuroprotective activities.[4][5][6][7] The synthesis of functionalized carbazoles is therefore a critical endeavor for researchers in drug discovery and materials development.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[8][9][10] This palladium-catalyzed reaction between an organoboron compound and an organic halide offers high functional group tolerance, mild reaction conditions, and commercial availability of reagents, making it an ideal strategy for the synthesis of complex biaryl systems, including those incorporating the carbazole moiety.[11][12][13]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a detailed examination of the reaction conditions, a step-by-step protocol, and expert insights for the successful Suzuki-Miyaura coupling of 9H-Carbazol-1-ylboronic acid with various aryl halides.

Reaction Principle: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling is rooted in a well-defined catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[8][9] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises three fundamental steps:

  • Oxidative Addition : The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-halide bond of the aryl halide (Ar¹-X). This step forms a square-planar Pd(II) intermediate.[14] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[15]

  • Transmetalation : This is often the rate-determining step. The organic moiety from the organoboron species (Ar²-B(OH)₂) is transferred to the palladium center. This process requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃), which converts it into a more nucleophilic boronate anion [Ar²-B(OH)₃]⁻.[14][16] This boronate then displaces the halide on the Pd(II) complex to form a new diorganopalladium(II) species.

  • Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, which re-enters the catalytic cycle.[8][14]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oxidative Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_oxidative Oxidative Addition pd2_transmetalation Ar¹-Pd(II)L₂-Ar² (Diorganopalladium) pd2_oxidative->pd2_transmetalation Transmetalation pd2_transmetalation->pd0 Reductive Elimination product Biaryl Product (Ar¹-Ar²) ar1x Aryl Halide (Ar¹-X) boronic Boronic Acid + Base [Ar²-B(OH)₃]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Deep Dive: Optimizing Key Reaction Parameters

The success of coupling this compound hinges on the judicious selection of several interdependent parameters. As a heteroaryl boronic acid, this substrate can be susceptible to challenges like protodeboronation, making careful optimization critical.[17][18]

  • Palladium Source & Ligand System :

    • Catalyst : Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[16] While Pd(PPh₃)₄ can be used directly as the active Pd(0) catalyst, Pd(II) and Pd(0) complexes like Pd(OAc)₂ and Pd₂(dba)₃ act as pre-catalysts that generate the active species in situ.[8]

    • Ligand : The ligand stabilizes the palladium center and modulates its reactivity. For heteroaryl couplings, simple ligands like triphenylphosphine (PPh₃) may suffice, but electron-rich, bulky phosphine ligands such as SPhos, RuPhos, or tricyclohexylphosphine (PCy₃) often provide superior results.[16][17] These ligands promote faster oxidative addition and reductive elimination, which can outcompete the undesired protodeboronation pathway.[15][19]

  • Base : The base is not merely an additive; it is a stoichiometric reagent essential for the transmetalation step.[16]

    • Inorganic Bases : Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common. Cesium carbonate (Cs₂CO₃) is often more effective for challenging substrates due to its higher solubility in organic solvents and its ability to minimize protodeboronation.[18]

    • Strength & Type : The choice of base can significantly impact the reaction. Stronger bases are not always better and can promote side reactions. For sensitive substrates, milder bases like potassium fluoride (KF) or cesium fluoride (CsF) can be advantageous.[16][17]

  • Solvent System :

    • Solvents : Anhydrous polar aprotic solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF) are standard.[3][11]

    • Aqueous Conditions : Often, a mixture of an organic solvent with water is used. Water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[11][20]

    • Inert Atmosphere : It is crucial to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.[3]

  • Temperature : Most Suzuki couplings require heating to proceed at a reasonable rate, typically between 80 °C and 110 °C.[3][11] The optimal temperature will depend on the reactivity of the aryl halide and the stability of the boronic acid.

Comparative Data on Reaction Conditions

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of aryl halides, providing a starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical YieldsReference
Pd(OAc)₂ (2-3)SPhos (4-6)K₃PO₄ (2-3)Toluene/H₂O100-110Good to Excellent[15]
Pd₂(dba)₃ (1-2)PCy₃ (3-4)K₃PO₄ (3)Dioxane/H₂O80-100Good to Excellent[21]
Pd(PPh₃)₄ (3-5)-K₂CO₃ (2-3)Dioxane/H₂O100Moderate to Good[11][12]
PdCl₂(dppf) (3)-K₂CO₃ (2)TolueneRefluxGood[13]
Pd/C (het.)Ligand-freeK₂CO₃ (2)H₂O/IPA80Good[22]

Validated Experimental Protocol

This protocol provides a reliable, step-by-step methodology for the coupling of this compound with a representative aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (3 mol%)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (6 mol%)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

  • Standard, oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen line)

Experimental_Workflow start 1. Reagent Preparation setup 2. Reaction Setup (Under Inert Atmosphere) start->setup reagents 3. Add Reagents to Flask - Boronic Acid - Aryl Halide - Catalyst & Ligand - Base setup->reagents solvent 4. Add Solvents (Anhydrous Dioxane/Water) reagents->solvent reaction 5. Heat Reaction (e.g., 100 °C, 12-24h) solvent->reaction monitor 6. Monitor Progress (TLC/GC-MS) reaction->monitor monitor->reaction If incomplete workup 7. Aqueous Work-up - Cool to RT - Dilute with EtOAc - Filter through Celite - Wash with Water/Brine monitor->workup purify 8. Purification (Column Chromatography) workup->purify product 9. Isolated Product purify->product

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Procedure:

  • Reaction Setup : To a dry Schlenk flask containing a stir bar, add this compound (e.g., 0.5 mmol, 1.0 equiv), the aryl bromide (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.015 mmol, 3 mol%), Xantphos (0.03 mmol, 6 mol%), and Cs₂CO₃ (1.5 mmol, 3.0 equiv).

  • Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Solvent Addition : Using syringes, add anhydrous 1,4-dioxane (e.g., 4 mL) and deionized water (e.g., 1 mL) to the flask. The mixture should be degassed by bubbling argon through it for 10-15 minutes.

  • Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring : The reaction's progress can be monitored by periodically taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by Thin-Layer Chromatography (TLC) or GC-MS.[3]

  • Work-up : Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove the base and palladium residues.[3]

  • Extraction : Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3][11]

  • Purification : Purify the crude residue by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) should be determined by prior TLC analysis to afford the pure coupled product.[3][11]

Expert Insights & Troubleshooting

  • Challenge: Protodeboronation : This is the most common failure mode, where the C-B bond is cleaved by a proton source, resulting in the unreacted carbazole starting material.

    • Cause : Excess water, acidic impurities, or overly harsh basic conditions.

    • Solution : Ensure strictly anhydrous solvents. Use a milder base like K₃PO₄ or CsF.[17] Consider using the corresponding potassium trifluoroborate salt of the carbazole, which is more stable to protodeboronation.[18]

  • Challenge: Low or No Conversion :

    • Cause : Inactive catalyst. The Pd(0) species may have been oxidized by atmospheric oxygen.

    • Solution : Ensure the reaction is rigorously maintained under an inert atmosphere. Use freshly opened, high-purity reagents and solvents. A more robust ligand (e.g., SPhos) or a pre-catalyst that is more resistant to air may be required.[15][19]

  • Challenge: Formation of Homocoupled Byproducts : This occurs when two molecules of the aryl halide or two molecules of the boronic acid couple with each other.

    • Cause : Often related to reaction kinetics and catalyst concentration.

    • Solution : Adjust the stoichiometry; a slight excess of the boronic acid is common but a large excess can favor its homocoupling. Ensure slow and controlled heating to the target temperature.

Conclusion

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, providing a powerful and adaptable platform for the construction of carbazole-containing biaryl compounds. By understanding the underlying catalytic mechanism and carefully controlling key parameters—namely the catalyst-ligand system, base, and solvent—researchers can reliably and efficiently synthesize these high-value molecules. The protocol and insights provided herein offer a validated framework for achieving success in the coupling of this compound with aryl halides, empowering innovation in pharmaceutical and materials science discovery.

References

  • Benchchem. Suzuki coupling reaction for synthesis of 9-(4-fluorophenyl)-9H-carbazole. 3

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. 8

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. 11

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. 9

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.

  • Kanchani, J., & Subha, M.C.S. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica.

  • RSC Publishing. Palladium nanoparticles supported on a carbazole functionalized mesoporous organic polymer: synthesis and their application as efficient catalysts for the Suzuki–Miyaura cross coupling reaction.

  • Der Pharma Chemica. Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization.

  • Organic Chemistry Portal. Suzuki Coupling.

  • RSC Publishing. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Carbazole Derivatives in Modern Cosmetics and Pharma.

  • ResearchGate. Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives.

  • Bentham Science Publisher. Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives.

  • ResearchGate. Synthesis, Design, Biological And Anti-oxidant Assessment Of Some New 9h-carbazole Derivatives.

  • MDPI. Special Issue “Carbazole Derivatives: Latest Advances and Prospects”.

  • International Journal of Pharmaceutical Sciences. Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry.

  • Organic Chemistry Portal. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.

  • ResearchGate. Suzuki coupling of heteroaryl halides with aryl boronic acids.

  • ResearchGate. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives.

  • National Institutes of Health. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid.

  • Benchchem. A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.

  • ResearchGate. Optimization of Suzuki-Miyaura Reaction Conditions (Heating System,...).

  • National Institutes of Health. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.

  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.

  • Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.

  • ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various....

  • Journal of the American Chemical Society. Cationic Palladium(II) Catalysis: C−H Activation/Suzuki−Miyaura Couplings at Room Temperature.

  • YouTube. Suzuki cross-coupling reaction.

  • PubMed. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids.

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling.

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Application Notes and Protocols for the Development of Fluorescent Glucose Sensors with Carbazole Boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of fluorescent glucose sensors based on the carbazole boronic acid scaffold. This document outlines the underlying scientific principles, detailed experimental protocols, and data analysis techniques, underpinned by field-proven insights to ensure technical accuracy and experimental success.

Introduction: The Convergence of Carbazole Fluorophores and Boronic Acid Recognition for Advanced Glucose Sensing

The continuous monitoring of glucose levels is paramount in the management of diabetes and has driven significant research into the development of robust and sensitive glucose sensors.[1][2][3] Fluorescent chemosensors offer a promising alternative to traditional electrochemical methods, providing opportunities for non-invasive and real-time measurements.[4][5][6] Among the various molecular recognition motifs, boronic acids have emerged as a leading candidate for glucose sensing due to their unique ability to form reversible covalent bonds with the cis-diol moieties of saccharides.[7][8][9]

This guide focuses on the strategic combination of a carbazole fluorophore with a boronic acid recognition unit. Carbazole and its derivatives are well-suited for this application due to their inherent fluorescence, high quantum yields, excellent thermal stability, and charge transport capabilities.[10][11][12] By functionalizing the carbazole scaffold with a boronic acid group, it is possible to create sensors where the binding of glucose modulates the fluorescence output, providing a direct and measurable signal.[13][14]

The mechanism of sensing is predicated on the change in the electronic properties of the boronic acid upon glucose binding. In its unbound, trigonal planar state, the boronic acid acts as a Lewis acid and can influence the photophysical properties of the attached carbazole fluorophore.[8] Upon binding to glucose, the boron center transitions to a more electron-rich, tetrahedral boronate ester.[7][8] This alteration in the electronic nature of the substituent directly impacts the intramolecular charge transfer (ICT) characteristics of the carbazole system, leading to a detectable change in the fluorescence emission spectrum.[15] Some designs also leverage phenomena like Aggregation-Induced Emission (AIE), where the binding event triggers the formation of emissive aggregates.[13][14][16]

I. Synthesis of a Carbazole Pyridinium Boronic Acid (CPBA) Fluorescent Sensor

This section details the synthesis of a water-soluble fluorescent sensor based on a carbazole pyridinium boronic acid (CPBA), a representative example of this class of sensors.[13][14][16] The synthetic route is designed to be accessible and is broken down into three main steps.

Diagram of the Synthetic Workflow

Synthetic Workflow for CPBA Carbazole Carbazole Step1 Step 1: Alkylation Carbazole->Step1 Dibromobutane 1,4-Dibromobutane Dibromobutane->Step1 K2CO3 K2CO3 K2CO3->Step1 BBC Bromobutyl Carbazole (BBC) Step1->BBC Step3 Step 3: Quaternization BBC->Step3 Bromopyridine 3-Bromopyridine Step2 Step 2: Boronic Acid Synthesis Bromopyridine->Step2 nBuLi n-BuLi nBuLi->Step2 Triisopropylborate Triisopropyl Borate Triisopropylborate->Step2 AcidHydrolysis Acid Hydrolysis AcidHydrolysis->Step2 PBA Pyridine-3-ylboronic Acid (PBA) Step2->PBA PBA->Step3 CPBA Carbazole Pyridinium Boronic Acid (CPBA) Step3->CPBA

Caption: Synthetic workflow for Carbazole Pyridinium Boronic Acid (CPBA).

Materials and Reagents
ReagentSupplierPurity
CarbazoleSigma-Aldrich98%
1,4-DibromobutaneAlfa Aesar99%
Potassium Carbonate (K₂CO₃)Fisher Scientific≥99%
3-BromopyridineAcros Organics99%
n-Butyllithium (n-BuLi)Sigma-Aldrich2.5 M in hexanes
Triisopropyl BorateTCI America98%
Acetonitrile (dry)Sigma-Aldrich99.8%
Tetrahydrofuran (THF) (dry)Sigma-Aldrich99.9%
Protocol 1: Synthesis of Bromobutyl Carbazole (BBC)
  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and condenser, dissolve carbazole (1.0 g, 5.98 mmol) and potassium carbonate (1.65 g, 11.96 mmol) in 50 mL of acetone.

  • Addition of Alkylating Agent: Add 1,4-dibromobutane (3.87 g, 17.94 mmol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 24 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove potassium carbonate. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield bromobutyl carbazole (BBC) as a white solid.

Protocol 2: Synthesis of Pyridine-3-ylboronic Acid (PBA)
  • Reaction Setup: In a flame-dried, three-necked flask under an argon atmosphere, dissolve 3-bromopyridine (1.0 g, 6.33 mmol) in 20 mL of dry THF.

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexanes, 2.8 mL, 7.0 mmol) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (1.43 g, 7.6 mmol) dropwise to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Hydrolysis: Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. The product, pyridine-3-ylboronic acid (PBA), will precipitate from the aqueous layer upon neutralization and can be collected by filtration.

Protocol 3: Synthesis of Carbazole Pyridinium Boronic Acid (CPBA)
  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and condenser, dissolve pyridine-3-ylboronic acid (PBA) (1.0 g, 8.0 mmol) and bromobutyl carbazole (BBC) (2.4 g, 8.0 mmol) in a mixture of 150 mL of dry acetonitrile and 50 mL of dry THF.[16]

  • Reflux: Heat the mixture to reflux for 72 hours under an argon atmosphere.[16]

  • Product Isolation: After cooling, the product will precipitate out of the solution. Collect the solid by filtration and wash with cold acetonitrile.

  • Characterization: Confirm the structure of the final product, carbazole pyridinium boronic acid (CPBA), using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[13][14]

II. Characterization and Application of the CPBA Glucose Sensor

This section provides protocols for the characterization of the synthesized CPBA sensor and its application in the fluorescent detection of glucose.

Mechanism of Glucose Sensing with CPBA

The sensing mechanism of CPBA relies on Aggregation-Induced Emission (AIE).[13][14] In an aqueous buffer at a suitable pH (e.g., pH 9.5), the amphiphilic CPBA molecules form aggregates, leading to a strong excimer emission.[16] The addition of glucose leads to the formation of a boronate ester, which alters the aggregation behavior of the CPBA molecules, resulting in a ratiometric change in the fluorescence emission.[14]

Diagram of the Glucose Sensing Mechanism

Glucose Sensing Mechanism cluster_0 In the absence of glucose cluster_1 In the presence of glucose CPBA_monomer CPBA Monomers CPBA_aggregates CPBA Aggregates (Excimer Emission) CPBA_monomer->CPBA_aggregates Self-assembly CPBA_Glucose_Complex CPBA-Glucose Complex CPBA_monomer->CPBA_Glucose_Complex Altered_Aggregates Altered Aggregates (Modulated Emission) CPBA_aggregates->Altered_Aggregates Glucose-induced disruption and re-assembly Glucose Glucose Glucose->CPBA_Glucose_Complex CPBA_Glucose_Complex->Altered_Aggregates Re-assembly

Caption: Aggregation-Induced Emission (AIE) mechanism of the CPBA glucose sensor.

Materials and Reagents
  • Synthesized Carbazole Pyridinium Boronic Acid (CPBA)

  • D-Glucose

  • D-Fructose

  • Phosphate-buffered saline (PBS), pH 7.4

  • Buffer solutions of varying pH (e.g., Tris-HCl, pH 4-10)

  • Deionized water

Protocol 4: Preparation of Stock Solutions
  • CPBA Stock Solution: Prepare a 1 mM stock solution of CPBA in deionized water.

  • Glucose Stock Solution: Prepare a 1 M stock solution of D-glucose in deionized water. Allow the solution to stand for at least 24 hours to ensure mutarotation equilibrium.

  • Interfering Sugars Stock Solutions: Prepare 1 M stock solutions of other monosaccharides (e.g., fructose, galactose) in deionized water.

Protocol 5: Fluorometric Titration of CPBA with Glucose
  • Instrument Setup: Use a fluorescence spectrophotometer. Set the excitation wavelength to the absorption maximum of the CPBA monomer (typically around 340 nm). Set the emission scan range to capture both the monomer and excimer emission peaks (e.g., 350-600 nm).

  • Sample Preparation: In a series of cuvettes, add a fixed concentration of CPBA (e.g., 10 µM) in a buffered solution (e.g., Tris-HCl, pH 9.5).

  • Titration: Add increasing concentrations of glucose to each cuvette, ranging from micromolar to millimolar concentrations. Ensure thorough mixing after each addition.

  • Incubation: Allow the solutions to equilibrate for a set period (e.g., 5-10 minutes) before measurement.

  • Data Acquisition: Record the fluorescence emission spectrum for each glucose concentration.

Data Analysis and Interpretation
  • Spectral Analysis: Observe the changes in the fluorescence spectra upon the addition of glucose. For an AIE-based sensor like CPBA, you may observe a decrease in the monomer emission and a ratiometric increase or shift in the excimer emission.

  • Binding Constant Calculation: The binding constant (K) between the sensor and glucose can be determined by plotting the change in fluorescence intensity (or the ratio of excimer to monomer intensity) against the glucose concentration and fitting the data to a suitable binding isotherm model (e.g., 1:1 or 1:2 binding model). For the CPBA sensor, a significant increase in fluorescence intensity (over 2100-fold) has been reported upon the addition of glucose, with a high binding constant (K = 2.3 × 10⁶ M⁻¹), indicating a strong affinity for glucose.[13]

  • Selectivity Studies: To assess the selectivity of the sensor for glucose, perform similar titration experiments with other physiologically relevant monosaccharides, such as fructose and galactose. Compare the fluorescence response and binding constants to determine the selectivity profile. The CPBA sensor has shown significantly higher affinity for glucose compared to fructose.[13]

Table of Expected Photophysical Properties and Glucose Sensing Performance of CPBA
ParameterValueReference
Excitation Wavelength (λex)~340 nm[13][14]
Monomer Emission Wavelength (λem)~380 nm[13][14]
Excimer Emission Wavelength (λem)~517 nm[13][14]
Optimal pH for Sensing8.5 - 9.5[13][16]
Fold Change in Fluorescence for Glucose>2100[13]
Binding Constant (K) for Glucose2.3 × 10⁶ M⁻¹[13]
Selectivity (Glucose vs. Fructose)~85-fold higher affinity for glucose[13][14]

III. Concluding Remarks and Future Perspectives

The development of fluorescent glucose sensors based on carbazole boronic acid offers a versatile and highly sensitive platform for glucose detection. The protocols and guidelines presented in this application note provide a solid foundation for the synthesis, characterization, and application of these sensors. The AIE-based sensing mechanism of the CPBA sensor is particularly noteworthy for its large signal-to-noise ratio.

Future research in this area may focus on:

  • Shifting to Near-Infrared (NIR) Wavelengths: Developing sensors that operate in the NIR region to enable deeper tissue penetration for in vivo applications.[1][4]

  • Improving Selectivity: Designing diboronic acid sensors to enhance selectivity for glucose over other saccharides.[9]

  • Integration into Wearable Devices: Incorporating these fluorescent sensors into wearable formats, such as contact lenses or "smart tattoos," for continuous, non-invasive glucose monitoring.[6][8]

By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently advance their work in the exciting and impactful field of fluorescent glucose sensing.

References

  • Fluorescence Intensity- and Lifetime-Based Glucose Sensing Using Glucose/Galactose-Binding Protein - PMC - NIH.
  • Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC - NIH.
  • A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission - RSC Publishing.
  • Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models | ACS Omega - ACS Publications.
  • Fluorescence-based glucose sensors - PubMed.
  • Fluorescent Nanobiosensors for Sensing Glucose - MDPI.
  • Overview of Fluorescence Glucose Sensing: A Technology with a Bright Future - PMC - NIH.
  • Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - NIH.
  • Recent Progress in Diboronic-Acid-Based Glucose Sensors - MDPI.
  • A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission - ResearchGate.
  • Blood glucose sensors and recent advances: A review | Journal of Innovative Optical Health Sciences.
  • Fluorescent glucose biosensor - Wikipedia.
  • Exploring the Synthesis and Applications of Carbazole Boronic Acid Derivatives in Advanced Materials - NINGBO INNO PHARMCHEM CO.,LTD.
  • New conjugated carbazole derivatives: synthesis and photophysical properties catalysed by Pd–Cu@rGO - RSC Publishing.
  • CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES - ResearchGate.
  • A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission - RSC Publishing.
  • Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC.

Sources

Application Note: Leveraging 9H-Carbazol-1-ylboronic Acid for Advanced Interface Engineering in High-Efficiency Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Interfacial losses and instability remain significant hurdles in the commercialization of perovskite solar cells (PSCs). This guide details the application of 9H-Carbazol-1-ylboronic acid as a self-assembled monolayer (SAM) to create a highly effective hole-selective contact in inverted (p-i-n) PSC architectures. The carbazole core offers excellent hole-transport properties and thermal stability, while the boronic acid group serves as a robust anchor to the transparent conductive oxide substrate. This molecular engineering approach mitigates interfacial energy level mismatches, passivates surface defects, and promotes high-quality perovskite crystal growth. The protocols herein provide a comprehensive framework for researchers to integrate this advanced material, leading to PSCs with demonstrably enhanced power conversion efficiency (PCE), open-circuit voltage (Voc), and operational stability.

Introduction: The Critical Role of Interfaces in Perovskite Solar Cells

Perovskite solar cells have achieved power conversion efficiencies rivaling those of conventional silicon photovoltaics. However, their long-term stability and the efficiency of charge extraction are heavily dependent on the quality of the interfaces between the perovskite absorber and the charge transport layers. In the popular inverted (p-i-n) architecture, the interface between the transparent conductive oxide (TCO) anode (e.g., Indium Tin Oxide, ITO) and the perovskite layer is particularly critical.

Common challenges at this "buried" interface include:

  • Energy Level Mismatch: A significant energy barrier between the TCO's work function and the perovskite's highest occupied molecular orbital (HOMO) can impede the efficient extraction of holes.[1]

  • Interfacial Defects: Surface defects on the TCO and the bottom surface of the perovskite film act as sites for non-radiative recombination, where charge carriers are lost as heat instead of contributing to the photocurrent.[2][3]

  • Poor Perovskite Crystallinity: An untreated TCO surface can lead to suboptimal nucleation and growth of the perovskite film, resulting in pinholes and small grains that compromise device performance.[1]

Hole Transport Materials (HTMs) are employed to address these issues. While spiro-OMeTAD is the benchmark HTM, its complex synthesis, high cost, and reliance on hygroscopic dopants motivate the search for alternatives.[4][5] Carbazole-based organic molecules have emerged as a leading class of next-generation HTMs due to their excellent hole mobility, high thermal stability, and facile functionalization.[6] By equipping a carbazole molecule with a boronic acid anchoring group, it can form a self-assembled monolayer (SAM), creating a tailored, ultra-thin, and highly effective hole-selective contact that directly addresses the aforementioned interfacial challenges.[1][7]

This compound: A Molecular Engineering Approach

Molecular Structure and Properties

This compound is a bifunctional molecule designed for superior interfacial performance. Its structure consists of two key components:

  • 9H-Carbazole Core: This electron-rich aromatic system is renowned for its charge-transport capabilities and chemical stability.[8] It serves as the hole-conducting moiety.

  • Boronic Acid Group [-B(OH)₂]: This functional group acts as a powerful anchor, forming strong chemical bonds with metal oxide surfaces like ITO or SnO₂.[1][9] This enables the formation of a dense and uniform monolayer.

PropertyValueReference
Chemical Name This compound-
Molecular Formula C₁₂H₁₀BNO₂[10]
Appearance Typically a white to off-white solid powder[10]
Primary Application Interfacial modifier, Hole-selective contact, Chemical intermediate[1][9]
Mechanism of Action: Self-Assembled Monolayer (SAM) Formation

When a solution of this compound is applied to a hydroxylated TCO surface (e.g., after UV-Ozone treatment), the boronic acid groups react with the surface hydroxyls (-OH). This reaction forms covalent bonds and anchors the molecules to the substrate, creating a dense, molecularly thin layer. This process is self-limiting, naturally leading to a uniform monolayer coverage that modifies the surface properties of the anode.

ITO_surface Surface Hydroxyl Groups (-OH) anchored_molecule Anchored Carbazole Moiety molecule This compound (Carbazole—B(OH)₂) molecule->ITO_surface Anchoring Reaction caption SAM formation on an ITO substrate.

Mechanism of SAM formation on an ITO substrate.
Key Advantages in Perovskite Solar Cells

The formation of a carbazole-boronic acid SAM at the anode interface provides three primary benefits that synergistically enhance device performance.

  • Optimized Energy Level Alignment: The SAM introduces a dipole moment at the substrate surface, which increases the work function of the ITO. This reduces the energy barrier for hole extraction from the perovskite's HOMO level, leading to a higher open-circuit voltage (Voc) and fill factor (FF).[1]

  • Interfacial Defect Passivation: The dense molecular layer effectively covers surface defects on the ITO. Furthermore, the nitrogen atom in the carbazole ring can coordinate with uncoordinated lead ions (Pb²⁺) at the perovskite interface, passivating defects that would otherwise cause non-radiative recombination.[3][11]

  • Template for High-Quality Perovskite Growth: The uniform, hydrophobic surface created by the SAM promotes more controlled crystallization of the perovskite film, leading to larger grain sizes, fewer pinholes, and a more favorable crystal orientation.[1]

Improved energy level alignment in a p-i-n device with a SAM.

Experimental Protocols

This section provides a step-by-step guide for fabricating an inverted (p-i-n) perovskite solar cell using a this compound SAM. All solution preparation and device fabrication steps involving perovskite precursors should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).

Materials and Reagents
  • Patterned ITO-coated glass substrates

  • Detergent (e.g., Hellmanex III)

  • Deionized (DI) water, Isopropyl alcohol (IPA), Acetone

  • This compound

  • Anhydrous ethanol or IPA

  • Perovskite precursors (e.g., FAI, PbI₂, MABr, CsI)

  • Anhydrous DMF and DMSO

  • Antisolvent (e.g., Chlorobenzene or Ethyl Acetate)

  • ETL materials (e.g., C₆₀, BCP)

  • Metal for cathode (e.g., Copper or Silver)

Protocol 1: Substrate Preparation and Cleaning
  • Place ITO substrates in a substrate rack.

  • Sequentially sonicate for 15 minutes each in a solution of detergent/DI water, DI water, acetone, and finally IPA.[12]

  • After the final IPA sonication, dry the substrates thoroughly with a nitrogen gun.

  • Treat the substrates with UV-Ozone for 15-20 minutes immediately before use to clean and hydroxylate the ITO surface.[13]

Protocol 2: Deposition of this compound SAM
  • Solution Preparation: Prepare a 1-2 mg/mL solution of this compound in anhydrous ethanol or IPA. Gently warm and stir until fully dissolved.

  • Deposition: Transfer the cleaned, UV-Ozone treated substrates into a nitrogen-filled glovebox. Deposit ~50 µL of the SAM solution onto the ITO surface.

  • Spin-Coating: Spin-coat at 4000 RPM for 30 seconds.

  • Annealing: Anneal the substrates on a hotplate at 100-110 °C for 10 minutes to promote the anchoring reaction.

  • Rinsing: After cooling to room temperature, rinse the substrates by spin-coating with pure ethanol or IPA (the same solvent used for the solution) at 4000 RPM for 30 seconds to remove any unbound molecules. The substrates are now ready for perovskite deposition.

Protocol 3: Perovskite Layer Deposition (p-i-n)

This is a representative protocol for a standard formamidinium-caesium based perovskite.

  • Precursor Solution: Prepare a 1.4 M perovskite precursor solution (e.g., FAPbI₃ with Cs and MA/Br additives) in a mixed solvent system like DMF:DMSO (4:1 v/v).[13]

  • Deposition: Deposit ~50 µL of the filtered perovskite solution onto the SAM-coated substrate.

  • Spin-Coating: Spin-coat in a two-step program: 1000 RPM for 10 seconds, followed by 4000-6000 RPM for 30 seconds.[13]

  • Antisolvent Quenching: Approximately 5-10 seconds before the end of the second spin step, dispense ~100-150 µL of antisolvent (e.g., chlorobenzene) rapidly onto the spinning substrate.[13] An immediate color change to dark brown/black should be observed.

  • Annealing: Immediately transfer the substrate to a preheated hotplate and anneal at 100-150 °C for 10-30 minutes (temperature and time are perovskite composition dependent).

Protocol 4: ETL and Electrode Deposition
  • ETL Deposition: Sequentially deposit the electron transport layers, such as C₆₀ (~20 nm) and BCP (~8 nm), onto the perovskite film via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).

  • Electrode Deposition: Without breaking vacuum, deposit the metal back contact (~100 nm of Cu or Ag) through a shadow mask to define the device's active area.

start Start step1 ITO Substrate Cleaning (Sonication, UV-Ozone) start->step1 step2 SAM Deposition (Spin-coat Carbazole-Boronic Acid) step1->step2 step3 Perovskite Deposition (Spin-coat + Antisolvent) step2->step3 step4 ETL Deposition (Thermal Evaporation of C60/BCP) step3->step4 step5 Electrode Deposition (Evaporate Cu/Ag Contact) step4->step5 end_node Device Testing step5->end_node caption Device fabrication workflow for a p-i-n PSC.

Overall device fabrication workflow for a p-i-n PSC with a SAM.

Characterization and Performance

Expected Device Performance

The use of carbazole-based SAMs with anchoring groups has consistently led to high-performance devices. While data for this compound specifically is emerging, performance can be benchmarked against closely related and well-documented carbazole-based SAMs.

SAM MaterialPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference(s)
4-(9H-carbazol-9-yl)phenylboronic acid (4PBA)23.45---[1]
2PACz (Carbazole-Phosphonic Acid)>21~1.16~23.5>80[6][14]
Me-4PACz (Derivative of 2PACz)>23--~84[15]

Note: Performance metrics are highly dependent on the specific perovskite composition, layer thicknesses, and fabrication conditions.[16][17]

Recommended Characterization Techniques
  • Current Density-Voltage (J-V) Scans: To determine the core performance parameters (PCE, Voc, Jsc, FF) under simulated AM 1.5G sunlight.

  • External Quantum Efficiency (EQE): To verify the Jsc and identify spectral loss regions.

  • Scanning Electron Microscopy (SEM): To analyze the morphology and grain size of the perovskite film grown on the SAM.

  • Ultraviolet Photoelectron Spectroscopy (UPS): To measure the work function of the ITO substrate before and after SAM deposition to confirm the energy level shift.

  • Time-Resolved Photoluminescence (TRPL): To measure carrier lifetimes and quantify the reduction in non-radiative recombination at the SAM/perovskite interface.

Troubleshooting and Best Practices

IssuePotential CauseSuggested Solution
Low Voc Incomplete SAM coverage; Poor energy alignment.Ensure thorough substrate cleaning and UV-Ozone treatment. Verify SAM solution concentration and annealing parameters.
Low FF High series resistance; Interfacial recombination.Optimize SAM rinsing step to remove excess, non-bound molecules. Confirm perovskite quality.
Low Jsc Poor light absorption; Inefficient charge extraction.Check perovskite film thickness and morphology (SEM). Ensure SAM layer is a monolayer and not an insulating thick film.
Poor Reproducibility Inconsistent substrate cleaning; Degradation of SAM or perovskite solutions.Standardize the cleaning protocol. Use freshly prepared solutions, especially for the SAM and perovskite precursors.

Conclusion

This compound and its analogues represent a powerful and versatile tool for addressing key interfacial challenges in perovskite solar cells. By forming a robust, self-assembled monolayer at the anode, this material simultaneously optimizes energy level alignment, passivates defects, and provides a superior template for perovskite crystallization. The protocols and insights provided in this guide offer a clear path for researchers to harness these benefits, paving the way for the development of more efficient, stable, and commercially viable perovskite photovoltaic technologies.

References

  • Im, J. H., Lee, C. R., Lee, J. W., Park, S. W., & Park, N. G. (2014). 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. Chemical Communications, 50(91), 14161-14163. [Link]

  • Yadav, P., & Singh, R. (2023). Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. ACS Omega. [Link]

  • Ben-Salem, A., Al-Maldar, M., Al-Ammari, M., Belaid, S., & Touhami, M. (2023). Small carbazole-based molecules as hole transporting materials for perovskite solar cells. Journal of Molecular Graphics and Modelling, 122, 108504. [Link]

  • Yadav, P., & Singh, R. (2023). Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. ACS Omega, 8(12), 10793-10829. [Link]

  • Im, J. H., Lee, C. R., Lee, J. W., Park, S. W., & Park, N. G. (2014). 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. Chemical Communications. [Link]

  • Zheng, L., et al. (2021). Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels, 5(19), 4963-4971. [Link]

  • Yadav, P., & Singh, R. (2023). Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. ResearchGate. [Link]

  • Im, J. H., et al. (2014). 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. Chemical communications (Cambridge, England), 50(91), 14161–14163. [Link]

  • Advanced Science News. (2024). Buried interface engineering drives advances in tin-lead perovskite solar cell efficiency. Henan University. [Link]

  • Ferguson, A. J., et al. (2020). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. ACS Applied Energy Materials, 3(5), 4791–4799. [Link]

  • JoVE. (2021). Detailed protocol for fabrication of perovskite solar cells. YouTube. [Link]

  • ResearchGate. (n.d.). Performance metrics of planar perovskite solar cells based on different compositions. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding [3-(9H-Carbazol-9-yl)phenyl]boronic Acid: Properties and Procurement. inno-pharmchem.com. [Link]

  • Sanchez-Molina, I., et al. (2023). Influence of the carbazole moiety in self-assembling molecules as selective contacts in perovskite solar cells: interfacial charge transfer kinetics and solar-to-energy efficiency effects. Nanoscale, 15(22), 9786–9797. [Link]

  • Magomedov, A., et al. (2023). Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance. Materials Advances, 4(10), 2239-2247. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Carbazole Boronic Acid Derivatives in Advanced Materials. inno-pharmchem.com. [Link]

  • An, Q., et al. (2024). The Dual Use of SAM Molecules for Efficient and Stable Perovskite Solar Cells. Advanced Energy Materials. [Link]

  • S, S., M, P., & K, S. (2024). Parametric optimization for the performance analysis of novel hybrid organo-perovskite solar cell via SCAPS-1D simulation. Scientific reports, 14(1), 22533. [Link]

  • Du, B., et al. (2023). Buried interface management toward high-performance perovskite solar cells. Chemical Science, 14(25), 6757-6764. [Link]

  • Kim, H. J., Lee, S., & Lee, K. H. (2025). Interface engineering for highly efficient and stable perovskite solar cells and their applications. GIST Scholar. [Link]

  • ChemBK. (2024). 9H-carbazol-3-yl-Boronic acid. chembk.com. [Link]

  • G., M., K., P., A., R., S., S., T., S., & S., S. (2022). Fabricating Planar Perovskite Solar Cells through a Greener Approach. Coatings, 12(12), 1930. [Link]

  • WIPO Patentscope. (2023). CN116940131 - Perovskite solar cell and preparation method thereof. WIPO. [Link]

  • Ossila. (2022). How to fabricate perovskite solar cells (quickstart guide). YouTube. [Link]

  • Magomedov, A., et al. (2023). Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance. ResearchGate. [Link]

  • Al-Zubaydi, A. S. J., et al. (2024). Enhancement of Efficiency of Perovskite Solar Cells with Hole-Selective Layers of Rationally Designed Thiazolo[5,4-d]thiazole Derivatives. ACS applied materials & interfaces. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Carbazole Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving carbazole-based boronic acids and their derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by these substrates. Carbazole moieties are privileged structures in materials science and pharmaceuticals, but their successful incorporation via Suzuki coupling is not always straightforward.

This document moves beyond standard protocols to provide in-depth, mechanistically grounded troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common failures and provide validated strategies to overcome them.

FAQ 1: My reaction suffers from low to no yield. Where do I start troubleshooting?

This is the most frequent issue encountered. A low yield in a Suzuki coupling with a carbazole boronic acid is typically rooted in one of four areas: catalyst and ligand choice, reaction conditions (base and solvent), the stability of the boronic acid itself, or inherent properties of the coupling partners.

A logical troubleshooting workflow is essential to pinpoint the issue efficiently.

G Start Low Yield Observed Check_Completion Is Starting Material Consumed? (TLC/LC-MS) Start->Check_Completion Check_Side_Products What are the major species in the crude mixture? Check_Completion->Check_Side_Products Yes Check_Catalyst Evaluate Catalyst System Check_Completion->Check_Catalyst No SM_Consumed_Yes Yes SM_Consumed_No No Side_Product_Deboronation Protodeboronation Product Check_Side_Products->Side_Product_Deboronation Carbazole-H observed Side_Product_Homocoupling Homocoupling Dimer Check_Side_Products->Side_Product_Homocoupling Carbazole-Carbazole observed Side_Product_Other Complex Mixture/ Degradation Check_Side_Products->Side_Product_Other Multiple spots/peaks Catalyst_Sub1 1. Inactive Catalyst? (Use fresh Pd source/ Ensure proper degassing) Troubleshoot_Deboronation Go to FAQ 2: Address Boronic Acid Instability Side_Product_Deboronation->Troubleshoot_Deboronation Troubleshoot_Homocoupling Go to FAQ 2: Address Homocoupling Side_Product_Homocoupling->Troubleshoot_Homocoupling Troubleshoot_Conditions Re-evaluate Base/Solvent/ Temperature Side_Product_Other->Troubleshoot_Conditions Catalyst_Sub2 2. Inefficient Oxidative Addition? (Switch to bulkier, electron-rich ligand) Catalyst_Sub3 3. Poor Reductive Elimination? (Increase temperature or use ligands known to accelerate this step)

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Q: How do I select the right Palladium catalyst and ligand?

A: The choice of catalyst and ligand is paramount, especially when dealing with sterically hindered or electronically challenging carbazoles.

  • The Problem of Inactive Catalyst: The active catalytic species in the Suzuki reaction is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced in situ.[1][2] Failure to generate the active Pd(0) species is a common cause of reaction failure. Furthermore, the Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst decomposition.[2]

  • Expert Recommendation:

    • Use a Pre-formed Pd(0) Catalyst: For troublesome couplings, starting with a reliable Pd(0) source like Pd(PPh₃)₄ can eliminate ambiguity related to the reduction step.

    • Employ Modern Precatalysts: Buchwald-type precatalysts (e.g., G3 or G4 palladacycles) are often highly effective.[3][4] These are air-stable and designed to generate the active L-Pd(0) species efficiently and reliably upon heating.

    • Ligand Selection for Hindered Substrates: Carbazole boronic acids, particularly those with bulky N-substituents (e.g., N-aryl or N-alkyl groups), can be sterically demanding. This hindrance can slow down both the transmetalation and the final reductive elimination step.[2][5] For these cases, bulky, electron-rich phosphine ligands are essential. They accelerate oxidative addition and, crucially, promote the often rate-limiting reductive elimination step.[2][5]

Ligand/Catalyst SystemTarget Substrate TypeRationale & Key Considerations
Pd(PPh₃)₄ Simple, unhindered carbazolesA good starting point. Less effective for challenging substrates.
Pd(OAc)₂ / SPhos or XPhos N-substituted, sterically hindered carbazolesBuchwald biarylphosphine ligands are excellent for promoting coupling of hindered partners.[2][3]
Pd₂(dba)₃ / P(t-Bu)₃ Electron-rich carbazoles or aryl chloridesTrialkylphosphines are highly electron-donating, facilitating oxidative addition with less reactive halides.[1]
XPhos-Pd-G3 (Precatalyst) General use, especially for difficult couplingsAir-stable precatalyst that reliably generates the active catalyst. Excellent for reproducibility.[3]
Q: What is the role of the base and solvent, and how do I optimize them?

A: The base and solvent system is not merely a medium; it actively participates in the catalytic cycle. The primary role of the base is to activate the boronic acid by converting it into a more nucleophilic boronate species, which is necessary for the transmetalation step.[1]

  • The Problem of Incorrect Base/Solvent: An inappropriate choice can lead to several issues:

    • Poor Boronate Formation: A base that is too weak or insoluble may not activate the boronic acid effectively.[1]

    • Boronic Acid Decomposition: Harsh basic conditions, especially in the presence of water at high temperatures, can promote protodeboronation (see FAQ 2).[1][2]

    • Catalyst Inhibition: The N-H proton of an unprotected carbazole is weakly acidic and can be deprotonated by a strong base. The resulting carbazolide anion can potentially coordinate to the palladium center, inhibiting catalysis.[3][4]

  • Expert Recommendation:

    • Base Selection: For carbazole couplings, moderately strong inorganic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices as they are strong enough to form the boronate without being overly harsh.[1][6] For sensitive substrates prone to decomposition, a milder base like potassium fluoride (KF) can be effective.[2]

    • The Role of Water: A small amount of water is often beneficial, even in seemingly anhydrous solvents like dioxane or THF. Water can help solubilize the inorganic base and facilitate the formation of the active [Ar-B(OH)3]- species.[1][7] A common solvent system is a 4:1 to 10:1 mixture of an organic solvent (Dioxane, Toluene, 2-MeTHF) and water.[1][6]

    • Solvent Polarity: The choice of solvent can be complex. While polar aprotic solvents like DMF can be effective, they can also sometimes lead to unexpected selectivity or side reactions.[8][9] Toluene, Dioxane, and 2-MeTHF are generally reliable starting points.[6][10]

FAQ 2: I see significant side products. How can I suppress protodeboronation and homocoupling?

Even if the catalyst is active, side reactions involving the carbazole boronic acid can severely limit the yield of the desired product. The two most common culprits are protodeboronation and homocoupling.

G cluster_0 Reaction Pathways Carbazole_BOH Carbazole-B(OH)₂ Suzuki_Product Desired Product (Carbazole-Ar) Carbazole_BOH->Suzuki_Product Suzuki Coupling (Productive Pathway) Deboronation_Product Side Product (Carbazole-H) Carbazole_BOH->Deboronation_Product Protodeboronation (Base, H₂O, Heat) Homocoupling_Product Side Product (Carbazole-Carbazole) Carbazole_BOH->Homocoupling_Product Homocoupling (O₂, Pd(II)) Aryl_X Ar-X Aryl_X->Suzuki_Product

Sources

deboronation side reactions in Suzuki coupling of heteroaromatic boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with heteroaromatic boronic acids, specifically the prevalent issue of deboronation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemistry to empower your experimental design and troubleshooting efforts.

Understanding the Core Problem: The Instability of Heteroaromatic Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and mild conditions.[1] However, when working with heteroaromatic boronic acids, particularly electron-deficient ones or those containing certain nitrogen heterocycles, a significant side reaction often plagues the process: protodeboronation.[2][3][4]

Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which effectively destroys the boronic acid and leads to the formation of the corresponding simple heteroarene as a byproduct.[2] This unwanted reaction directly competes with the desired cross-coupling, resulting in low yields and complex purification challenges.[5][6][7]

The Competing Pathways

The success of a Suzuki coupling involving a sensitive heteroaromatic boronic acid hinges on favoring the catalytic cycle of the cross-coupling over the deboronation pathway. The choice of base, solvent, temperature, and even the form of the boronic acid reagent can tip this balance.

competing_pathways cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_deboronation Undesired Deboronation Pathway A Ar-Pd(II)-X(L)n (Oxidative Addition Product) B Ar-Pd(II)-Ar'(L)n (Transmetalation Product) A->B Transmetalation + Ar'-B(OH)2 C Ar-Ar' (Coupled Product) B->C Reductive Elimination D Ar'-B(OH)2 (Heteroaryl Boronic Acid) E [Ar'-B(OH)3]- (Boronate Anion) D->E Base (OH-) F Ar'-H (Deboronated Byproduct) E->F Proton Source (e.g., H2O) D_start Ar'-B(OH)2 D_start->A Enters Catalytic Cycle D_start->D Subject to Deboronation

Figure 1. Competing pathways in the Suzuki coupling of heteroaromatic boronic acids. The desired catalytic cycle (green) is in competition with the base-mediated protodeboronation side reaction (red).

Troubleshooting Guide: Deboronation Side Reactions

This section provides a structured approach to diagnosing and solving common issues related to deboronation.

Observed Problem Probable Cause(s) Recommended Solution(s) Scientific Rationale
Low yield of coupled product; significant amount of deboronated starting material detected. 1. Rapid Protodeboronation: The heteroaromatic boronic acid is highly susceptible to protonolysis under the reaction conditions.[3][4] 2. Slow Transmetalation: The rate of transmetalation is slower than the rate of deboronation.1. Switch to a Boronic Ester: Use a more stable boronic acid surrogate like a pinacol ester, neopentyl ester, or MIDA boronate.[2][3] 2. Optimize the Base: Switch to a weaker, non-hydroxide base such as K₃PO₄ or Cs₂CO₃.[8][9] 3. Use Anhydrous Conditions: Minimize the primary proton source (water).[10] 4. Lower Reaction Temperature: Deboronation is often accelerated at higher temperatures.[5]Boronic esters exhibit greater stability and can act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[2][11] Weaker bases are less likely to promote the formation of the highly reactive boronate anion, which is prone to protonolysis.[8][12]
Reaction fails with specific nitrogen-containing heterocycles (e.g., 2-pyridyl). Zwitterion Formation: Some basic heteroaromatic boronic acids, like 2-pyridine boronic acid, can form a zwitterionic species at neutral pH that rapidly undergoes deboronation through unimolecular fragmentation.[2]1. Use Potassium Heteroaryltrifluoroborates (BF₃K): These salts are significantly more stable and serve as excellent slow-release sources.[4][13] 2. Careful pH Control: Adding a slight excess of acid or base can shift the equilibrium away from the reactive zwitterion.[2] 3. Use a highly active catalyst: A fast catalyst can promote the desired coupling to outcompete the deboronation.[14]Trifluoroborate salts are bench-stable, crystalline solids that are more resistant to premature protodeboronation.[13] They slowly hydrolyze under reaction conditions to release the boronic acid for the catalytic cycle.[11]
Inconsistent results; reaction works sometimes but not others. 1. Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxine anhydrides upon storage, affecting stoichiometry and solubility.[4][13] 2. Trace Water Content: In supposedly anhydrous reactions, trace water can be a significant proton source.1. Use Fresh or Purified Boronic Acid: Ensure the quality and purity of your starting material. 2. Strictly Anhydrous Technique: Use oven-dried glassware, anhydrous solvents, and perform the reaction under an inert atmosphere.Boroxines can have different reactivity profiles compared to the monomeric boronic acid. Ensuring consistent starting material is key to reproducibility.
Reaction is sluggish and gives low conversion, with deboronation being the major pathway. Catalyst Inactivation/Slow Turnover: The catalyst may be poisoned by Lewis basic heteroatoms, or the catalytic turnover is too slow, allowing deboronation to dominate.[10]1. Ligand Screening: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to accelerate the catalytic cycle.[3][9] 2. Use a Pre-catalyst: Modern pre-catalysts are designed for rapid generation of the active Pd(0) species.[14] 3. Additive Screening: The addition of trimethyl borate has been shown to enhance rates in anhydrous couplings.[10]Advanced ligands can accelerate both the oxidative addition and reductive elimination steps, increasing the rate of the productive reaction relative to the deboronation side reaction.[3]

Frequently Asked Questions (FAQs)

Q1: Why are my heteroaromatic boronic acids so much more unstable than simple arylboronic acids?

A1: The increased instability stems from several electronic factors. Electron-withdrawing heteroatoms (like nitrogen) or substituents on the ring increase the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack by hydroxide or water.[12] This facilitates the formation of the boronate anion ([ArB(OH)₃]⁻), a key intermediate in the base-promoted protodeboronation pathway.[12][15] Furthermore, some nitrogen-containing heterocycles, like 2-pyridyl boronic acid, can form highly reactive zwitterionic intermediates that decompose rapidly.[2]

Q2: You recommend switching to a boronic ester. Which one should I choose?

A2: The choice of ester is a critical experimental parameter. Here’s a comparison to guide your decision:

  • Pinacol Esters: These are the most common and are generally more stable than the corresponding boronic acids.[3] They are readily prepared and often commercially available. However, their stability can sometimes lead to slower transmetalation.

  • Neopentyl Glycol Esters: These have gained popularity for their good reactivity, particularly under anhydrous conditions.[3][10]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids.[2] They are particularly useful for sequential cross-couplings and for very unstable heteroaryl systems. The MIDA group must be cleaved under mild basic aqueous conditions to release the active boronic acid.[3] This "slow-release" is highly effective at minimizing deboronation.[11]

Q3: Can you provide a starting protocol for using a MIDA boronate to mitigate deboronation?

A3: Certainly. This protocol is designed for a challenging coupling where the corresponding boronic acid is known to be unstable.

Workflow: Suzuki Coupling using a Heteroaryl MIDA Boronate

MIDA_protocol start Start: Assemble Reagents reagents 1. Add Heteroaryl MIDA Boronate (1.1 eq) 2. Add Aryl Halide (1.0 eq) 3. Add Pd Catalyst/Ligand (e.g., Pd(OAc)2/SPhos) 4. Add Base (K3PO4, 3.0 eq) start->reagents solvent Add Solvent System (e.g., Toluene/H2O 10:1) reagents->solvent degas Degas the Mixture (e.g., N2 sparging for 15 min) solvent->degas heat Heat Reaction Mixture (e.g., 80-100 °C) with vigorous stirring degas->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup (Dilute, Extract, Wash, Dry) monitor->workup purify Purify Crude Product (Column Chromatography) workup->purify end End: Isolated Product purify->end

Figure 2. Step-by-step experimental workflow for a Suzuki coupling using a stable MIDA boronate.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), the heteroaryl MIDA boronate (1.1-1.2 eq), potassium phosphate (K₃PO₄, 3.0 eq), the palladium pre-catalyst (e.g., SPhos Pd G2, 1-2 mol%), and the ligand (if not using a pre-catalyst).

  • Solvent Addition: Add a degassed solvent mixture. A common system is a mixture of an organic solvent and water (e.g., Toluene/H₂O or Dioxane/H₂O) to facilitate the hydrolysis of the MIDA ester and dissolve the inorganic base.

  • Degassing: Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The MIDA ester will slowly hydrolyze, releasing the boronic acid into the solution at a low concentration, which is then consumed in the catalytic cycle before it can decompose.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.

Q4: How does the choice of base influence deboronation, and what is the best choice?

A4: The base plays a crucial, multifaceted role. It is required to activate the boronic acid by forming the more nucleophilic boronate species ([ArB(OH)₃]⁻), which participates in the transmetalation step.[16][17] However, this same boronate intermediate is also the species most susceptible to protonolysis.[12]

  • Strong Hydroxide Bases (e.g., NaOH, Ba(OH)₂): These can be very effective at promoting the Suzuki coupling but also aggressively promote deboronation, especially in aqueous media at high temperatures. They should be used with caution for sensitive substrates.

  • Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): These are milder and often provide a good balance between promoting the reaction and minimizing deboronation. Cesium carbonate is often more effective due to its higher solubility in organic solvents.

  • Phosphate Bases (e.g., K₃PO₄): Tripotassium phosphate is frequently the base of choice for challenging couplings of heteroaromatic boronic acids.[8][9] It is sufficiently basic to promote the catalytic cycle but is generally less harsh than hydroxides, leading to lower rates of deboronation.

Recommendation: For an unknown or sensitive heteroaromatic boronic acid, K₃PO₄ is an excellent starting point.

References
  • Hayes, H. L. D., Wei, R., Assante, M., Geogheghan, K. J., Jin, N., Noonan, G., ... & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]

  • Wikipedia contributors. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]

  • Lima, C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem. [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275-286. [Link]

  • Zhang, J., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • ResearchGate. (2017). Protodeboronation of arylboronic acids in acetic acid. ResearchGate. [Link]

  • Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Lloyd-Jones, G. C. (2018). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 51(5), 1223-1234. [Link]

  • ResearchGate. (2017). Protodeboronation of arylboronic acids in acetic acid a. ResearchGate. [Link]

  • Denmark, S. E., & Regens, C. S. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 130(47), 16148-16160. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem. [Link]

  • Fletcher, S. P., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15763. [Link]

  • ChemOrgChem. (2022). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. YouTube. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

Sources

purification of carbazole derivatives after Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

<A_I> ## Technical Support Center: Purification of Carbazole Derivatives After Suzuki Coupling

Welcome to the Technical Support Center for the purification of carbazole derivatives synthesized via Suzuki coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining highly pure carbazole-based compounds. Drawing from established protocols and troubleshooting experience, this document provides in-depth, practical solutions to common purification hurdles.

Understanding the Post-Suzuki Coupling Landscape

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, widely used in the synthesis of carbazole derivatives.[1][2] However, the reaction mixture post-coupling is often a complex matrix of the desired product, unreacted starting materials, catalyst residues, and various byproducts. Efficient purification is therefore critical to isolate the target carbazole derivative in high purity, which is essential for subsequent applications.

A typical Suzuki coupling reaction involves an organoboron species (like a boronic acid or ester) and an organohalide, catalyzed by a palladium complex in the presence of a base.[1][2][3]

Common Impurities Encountered:

  • Residual Palladium Catalyst: Palladium residues are a major concern, especially in pharmaceutical applications, due to their potential toxicity.[4]

  • Unreacted Starting Materials: Incomplete reactions can leave behind the starting carbazole halide and/or the boronic acid/ester.

  • Homocoupled Byproducts: Self-coupling of the boronic acid or the organohalide can lead to undesired dimeric impurities.[5][6][7]

  • Protodeboronation Products: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to a deboronated byproduct.[6][8]

  • Inorganic Salts: The base used in the reaction (e.g., carbonates, phosphates) and byproducts from the boronic acid result in inorganic salts that need to be removed.[1]

Below is a generalized workflow for a Suzuki coupling reaction and the subsequent purification process.

Suzuki_Purification_Workflow cluster_reaction Suzuki Coupling Reaction cluster_purification Purification Cascade A Carbazole Halide + Boronic Acid/Ester C Reaction Mixture A->C Reactants B Palladium Catalyst + Base + Solvent B->C Catalyst System D Work-up (e.g., Filtration, Extraction) C->D Reaction Completion E Crude Product D->E F Column Chromatography E->F Primary Purification G Recrystallization F->G Further Purification H Pure Carbazole Derivative G->H Final Product

Caption: Generalized workflow from Suzuki coupling to purified carbazole derivative.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you might encounter during the purification of your carbazole derivative.

Question 1: My crude product is a dark, oily residue, and I suspect significant palladium contamination. How can I effectively remove the palladium catalyst?

Answer:

Palladium residues can be challenging to remove, especially if they form colloidal nanoparticles ("palladium black") or soluble complexes.[6][9] A multi-step approach is often necessary.

Initial Work-up:

  • Celite Filtration: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter it through a pad of Celite.[9][10][11] This will remove a significant portion of the insoluble palladium species and inorganic salts.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash it sequentially with water and brine.[10] This helps remove water-soluble impurities and salts.

Advanced Palladium Removal Techniques:

If significant color persists after the initial work-up, consider the following:

TechniqueDescriptionAdvantagesDisadvantages
Activated Charcoal Treatment Stir the crude product solution with a small amount of activated charcoal, then filter.Effective for removing colored impurities and some palladium species.[12]Can lead to product loss due to adsorption.
Metal Scavengers Use commercially available silica-based scavengers with functional groups that chelate palladium (e.g., thiol, amine functionalities).High efficiency and selectivity for palladium removal.[4]Can be costly for large-scale purifications.
Thiourea Wash A dilute aqueous solution of thiourea can be used to wash the organic layer, as thiourea forms a complex with palladium.Relatively inexpensive.May require multiple washes and can introduce sulfur-containing impurities.

Protocol: Palladium Removal using a Celite Pad

  • Once the Suzuki coupling is complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent in which your product is soluble (e.g., ethyl acetate, toluene).

  • Prepare a filtration setup with a sintered glass funnel or a Büchner funnel containing a 1-2 cm thick pad of Celite.

  • Wet the Celite pad with the solvent used for dilution.

  • Slowly pour the reaction mixture through the Celite pad.

  • Wash the Celite pad with additional fresh solvent to ensure all the product is collected.[9]

  • The filtrate, now containing your crude product with reduced palladium levels, can be taken forward for further purification.[9][11]

Question 2: My TLC analysis shows my desired product co-eluting with a non-polar impurity. I suspect it's a homocoupled byproduct. How can I separate them?

Answer:

Homocoupling of the boronic acid is a common side reaction, especially if the reaction is exposed to oxygen.[5][7][13] These byproducts often have similar polarities to the desired product, making separation by column chromatography challenging.

Strategies for Separation:

  • Optimize Column Chromatography:

    • Solvent System: Carefully screen different solvent systems for column chromatography. A shallow gradient elution, where the polarity of the eluent is increased very slowly, can improve resolution.[12] For many carbazole derivatives, a hexane/ethyl acetate or dichloromethane/methanol system is a good starting point.[14][15]

    • Column Dimensions: Use a longer and narrower column to increase the separation efficiency.

  • Recrystallization: This is often the most effective method for removing closely eluting impurities like homocoupled byproducts.

    • Solvent Selection: The key is to find a solvent or a solvent pair in which the desired product has significantly different solubility from the impurity at different temperatures.[12][16] Common solvents for recrystallizing carbazole derivatives include ethanol, methanol, toluene, and mixtures like ethanol/water or hexane/ethyl acetate.[12][15][16]

Protocol: Recrystallization for Purity Enhancement

  • Solvent Screening: In small vials, test the solubility of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve your compound when hot but show poor solubility when cold.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slower cooling generally results in larger, purer crystals. You can then place the flask in an ice bath to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Question 3: I have a significant amount of unreacted boronic acid in my crude product. How can I remove it efficiently?

Answer:

Boronic acids and their byproducts can sometimes be persistent impurities. Their removal can often be achieved through chemical means during the work-up.

Methods for Boronic Acid Removal:

  • Basic Wash: Many boronic acids are acidic and can be removed by washing the organic layer with an aqueous base solution, such as 1M NaOH or saturated sodium bicarbonate. The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer.[17]

  • Oxidative Work-up: A wash with an oxidizing agent like hydrogen peroxide under basic conditions can convert the boronic acid to the corresponding phenol, which can then be removed by a basic wash. This method should be used with caution as it may affect your desired product if it is sensitive to oxidation.

  • Complexation: In some cases, washing with a solution of a diol, such as pinacol or ethylene glycol, can form a more water-soluble complex with the boronic acid, facilitating its removal into the aqueous phase.

Important Consideration: If your carbazole derivative has an acidic or basic functional group, a simple acid-base extraction might not be selective. In such cases, careful pH adjustment or chromatographic separation is necessary.

Frequently Asked Questions (FAQs)

Q1: My carbazole derivative is streaking on the TLC plate and tailing on the column. What is causing this and how can I fix it?

A1: Tailing and streaking are often observed for compounds containing basic nitrogen atoms, like the carbazole nitrogen, due to strong interactions with the acidic silanol groups on the silica gel surface.[14] To mitigate this, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) to your eluent for both TLC and column chromatography.[12][14] This will neutralize the acidic sites on the silica and lead to sharper peaks and better separation.

Q2: Can I use alumina for column chromatography instead of silica gel?

A2: Yes, alumina can be a good alternative to silica gel, especially for basic compounds.[12][14] Alumina is generally less acidic than silica and can prevent the degradation of acid-sensitive carbazole derivatives. It is available in neutral, acidic, and basic forms, allowing you to choose the one that is most compatible with your compound.

Q3: What are the best analytical techniques to confirm the purity of my final carbazole derivative?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and detecting minor impurities.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation and can reveal the presence of impurities if they are in sufficient concentration.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.

Q4: I am struggling to find a suitable solvent for recrystallization. What should I do?

A4: If a single solvent is not effective, try a binary solvent system.[12] Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent, in which it is sparingly soluble) until the solution becomes cloudy. Then, add a few drops of the good solvent until the solution is clear again and allow it to cool slowly.[15]

The following decision tree can help guide your troubleshooting process for purifying carbazole derivatives after a Suzuki coupling reaction.

Troubleshooting_Decision_Tree Start Crude Product Analysis (TLC, NMR) Impurity_Type What is the main impurity? Start->Impurity_Type Palladium Dark Color / Palladium Residue Impurity_Type->Palladium Palladium Homocoupled Byproduct with Similar Polarity Impurity_Type->Homocoupled Homocoupled Boronic_Acid Unreacted Boronic Acid Impurity_Type->Boronic_Acid Boronic Acid Tailing Streaking/Tailing on TLC/Column Impurity_Type->Tailing Tailing Action_Pd 1. Filter through Celite 2. Activated Charcoal Treatment 3. Metal Scavengers Palladium->Action_Pd Action_Homocoupled 1. Optimize Column Chromatography (Shallow Gradient) 2. Recrystallization Homocoupled->Action_Homocoupled Action_Boronic_Acid 1. Basic Aqueous Wash (e.g., 1M NaOH) 2. Oxidative Work-up (use with caution) Boronic_Acid->Action_Boronic_Acid Action_Tailing Add Triethylamine (0.1-1%) to Eluent Tailing->Action_Tailing Pure_Product Pure Product Action_Pd->Pure_Product Action_Homocoupled->Pure_Product Action_Boronic_Acid->Pure_Product Action_Tailing->Pure_Product

Caption: A troubleshooting decision tree for common purification issues.

References

  • Various Authors. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. Retrieved from [Link]

  • Various Authors. (2015). How can i remove palladium Pd catalyst easily? ResearchGate. Retrieved from [Link]

  • Adams, R. D., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Various Authors. (2015). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Retrieved from [Link]

  • Various Authors. (2016). Can I remove boronic acid using Work up process? ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link] (Note: A representative URL is used as the original may not be stable).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(15), 3970-3971. Retrieved from [Link]

  • Various Authors. (2022). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. Retrieved from [Link]

  • Various Authors. (2018). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Suzuki Coupling with 9H-Carbazol-1-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 9H-Carbazol-1-ylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges such as low yields, side product formation, and reaction stalling. In this document, we will explore the underlying chemical principles, provide actionable troubleshooting advice, and offer optimized protocols to enhance the success of your experiments.

Introduction: The Unique Challenges of Carbazole-Based Suzuki Couplings

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and mild reaction conditions.[1][2] However, substrates like this compound introduce specific challenges that can lead to disappointing results. The primary obstacles stem from two key features of the molecule:

  • The Acidic N-H Proton: The proton on the carbazole nitrogen is acidic and can interfere with the reaction in several ways. It can react with the base, potentially altering the catalytic cycle, or coordinate with the palladium catalyst, leading to inhibition.[3]

  • Propensity for Protodeboronation: Heteroaromatic boronic acids, particularly those with electron-rich ring systems, are susceptible to protodeboronation.[4][5] This side reaction involves the cleavage of the C-B bond by a proton source (e.g., water), replacing it with a C-H bond and resulting in the formation of carbazole as a byproduct, thus lowering the yield of the desired coupled product.[4][6]

This guide will address these issues in a practical, question-and-answer format to help you navigate these complexities.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yield is consistently low or zero. What are the most likely causes?

Low yields when using this compound are typically traced back to a few common culprits: catalyst inactivation, inefficient transmetalation, or degradation of the boronic acid.

  • Protodeboronation: This is the most frequent cause of low yields with this substrate.[4] It is often accelerated by excessive heat, the presence of water, and the use of strong bases.[6] If you observe a significant amount of carbazole in your crude reaction mixture, protodeboronation is the likely problem.

  • Catalyst Inhibition/Deactivation: The free N-H group on the carbazole can coordinate to the palladium center. This can lead to the formation of inactive or less active catalytic species, effectively stalling the reaction.[3] Additionally, failure to properly degas the reaction mixture can lead to oxidation and deactivation of the Pd(0) catalyst.[7]

  • Poor Ligand Choice: The standard, general-purpose ligands like triphenylphosphine (PPh₃) are often insufficient for challenging substrates like carbazoles. These reactions typically require more specialized, electron-rich, and sterically bulky ligands to facilitate the key steps of the catalytic cycle.[8][9]

  • Incorrect Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[10][11] If the base is too weak, this activation is inefficient. If it is too strong or too nucleophilic, it can promote protodeboronation or other side reactions.[6]

To diagnose the issue, it is critical to monitor the reaction by TLC or LC-MS. Check for the consumption of your starting aryl halide and the formation of both the desired product and carbazole (from protodeboronation).

Q2: How can I optimize my reaction conditions to improve the yield?

Systematic optimization of the catalyst, ligand, base, and solvent is key. The goal is to find a set of conditions that promotes the desired cross-coupling pathway while suppressing side reactions.

For heteroaromatic substrates, especially those with potentially coordinating groups like the N-H in carbazole, the choice of ligand is paramount. Electron-rich, bulky monophosphine ligands, often referred to as Buchwald ligands, are highly effective.[7][9] They accelerate both the oxidative addition and the rate-limiting reductive elimination steps, leading to higher turnover and reduced side product formation.[9]

Parameter Recommendation Rationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or specialized precatalysts (e.g., XPhos-Pd-G3)Pd(II) sources are common but require in situ reduction.[7] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be used but are often less stable. Modern palladacycle precatalysts offer superior stability and activity.[3][7]
Ligand SPhos , XPhos , RuPhos , or cataCXium A These bulky, electron-rich biarylphosphine ligands are proven to be effective for coupling challenging N-heterocyclic substrates.[3][7][12] They stabilize the palladium center and promote efficient reductive elimination.
Catalyst Loading 1-5 mol %While higher loadings can sometimes improve yields, start with a lower loading (e.g., 2 mol %) and increase only if necessary, as this can increase costs and complicate purification.

A study on the Suzuki-Miyaura coupling of unprotected, nitrogen-rich heterocycles found that protocols employing SPhos and XPhos provided the highest yields.[3] The use of second-generation precatalysts further improved the reaction, yielding the product in up to 80%.[3]

The base and solvent work in concert. The base must be strong enough to form the active boronate species but not so harsh that it degrades the starting materials.[6][10]

Parameter Recommendation Rationale
Base K₃PO₄ or K₂CO₃ These are moderately strong inorganic bases that are highly effective and generally provide a good balance of reactivity while minimizing protodeboronation.[3][9][13] Cs₂CO₃ can also be effective but is more expensive.[14]
Solvent 1,4-Dioxane/H₂O , Toluene/H₂O , or 2-MeTHF A polar aprotic solvent is typically used to dissolve the organic components, with a small amount of water to dissolve the inorganic base.[3][15] 2-MeTHF has been shown to be a particularly effective solvent for challenging couplings.[12]
Concentration 0.1 - 0.3 MReaction concentration can influence the rate and outcome. Start around 0.1 M and adjust as needed.

Expert Tip: Finely powdering the inorganic base before addition can significantly increase its surface area and reactivity, leading to more consistent results.

Q3: What are the main side reactions, and how can I minimize them?

The two most common side reactions are protodeboronation and homocoupling.

  • Protodeboronation (-B(OH)₂ → -H):

    • Cause: Cleavage of the C-B bond by a proton source, often catalyzed by residual palladium or promoted by harsh basic conditions and high temperatures.[4][6]

    • Solution:

      • Use Milder Bases: Employ K₃PO₄ or K₂CO₃ instead of stronger bases like NaOH or KOH.[6]

      • Lower Temperature: Run the reaction at the lowest effective temperature (e.g., 80-100 °C).[6]

      • Use a Boronic Ester: Convert the this compound to its more stable pinacol ester (BPin) derivative.[6] Boronic esters are significantly more resistant to protodeboronation and release the active boronic acid slowly under the reaction conditions.[4][6]

  • Homocoupling (Aryl-X + Aryl-X → Aryl-Aryl):

    • Cause: Can occur due to the presence of oxygen, which re-oxidizes the Pd(0) catalyst, or via side reactions in the catalytic cycle.

    • Solution:

      • Rigorous Degassing: Ensure the solvent and reaction vessel are thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.[7] Use techniques like freeze-pump-thaw cycles for best results.

      • Use Bulky Ligands: Ligands like XPhos or SPhos can sterically hinder the formation of homocoupled byproducts.[16]

Visualizing the Process

To better understand the reaction and troubleshooting logic, refer to the diagrams below.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding these steps is crucial for troubleshooting.[1][11]

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst ArPdX Ar-Pd(II)-X L₂ Oxidative Addition Complex Pd0->ArPdX Oxidative Addition ArPdOH Ar-Pd(II)-OH L₂ Metathesis Complex ArPdX->ArPdOH Metathesis DiarylPd Ar-Pd(II)-Ar' L₂ Transmetalation Complex ArPdOH->DiarylPd Transmetalation DiarylPd->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') DiarylPd->Product ArX Aryl Halide (Ar-X) ArX->ArPdX Base Base (OH⁻) Base->ArPdOH Boronate Boronate Complex [Ar'-B(OH)₃]⁻ Boronate->DiarylPd BoronicAcid Boronic Acid (Ar'-B(OH)₂) BoronicAcid->Boronate Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart

If you encounter a failed reaction, follow this logical workflow to diagnose the problem.

Troubleshooting_Flowchart start Reaction Failed (Low Yield) check_sm Starting Materials (SMs) Consumed? (TLC/LCMS) start->check_sm sm_consumed_yes Yes check_sm->sm_consumed_yes Yes sm_consumed_no No check_sm->sm_consumed_no No check_protodeb Is Carbazole the Major Byproduct? sm_consumed_yes->check_protodeb solve_catalyst Catalyst Inactivity or Inefficient Oxidative Addition sm_consumed_no->solve_catalyst protodeb_yes Yes check_protodeb->protodeb_yes Yes protodeb_no No check_protodeb->protodeb_no No solve_protodeb High Probability of Protodeboronation protodeb_yes->solve_protodeb solve_transmetal Inefficient Transmetalation protodeb_no->solve_transmetal action_protodeb Action: 1. Use Pinacol Ester 2. Use K₃PO₄/K₂CO₃ 3. Lower Temperature solve_protodeb->action_protodeb action_catalyst Action: 1. Rigorously Degas Solvent 2. Switch to Bulky Ligand (SPhos, XPhos) 3. Check Catalyst Quality solve_catalyst->action_catalyst action_transmetal Action: 1. Screen Bases (K₃PO₄) 2. Ensure Base is Soluble (add co-solvent H₂O) 3. Check Boronic Acid Quality solve_transmetal->action_transmetal

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Recommended Starting Protocol

This protocol is a robust starting point for the Suzuki coupling of an aryl bromide with this compound pinacol ester.

Reagents & Equipment:

  • Aryl Bromide (1.0 equiv)

  • This compound pinacol ester (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1 mol %)

  • SPhos (4 mol %)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 5:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound pinacol ester (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (1 mol %) and SPhos (4 mol %). Add a small amount of the reaction solvent to this vial, swirl, and then transfer the catalyst slurry to the main reaction flask using a cannula or syringe.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water to the reaction flask to achieve the desired concentration (e.g., 0.1 M with respect to the aryl bromide). The solvent mixture should have been previously degassed by bubbling with argon for at least 30 minutes or via three freeze-pump-thaw cycles.

  • Reaction: Seal the flask and heat the reaction mixture in a pre-heated oil bath to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS until the limiting reagent (aryl bromide) is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

By carefully considering the unique reactivity of this compound and applying the principles outlined in this guide, you can significantly improve the yield and reliability of your Suzuki-Miyaura coupling reactions.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen, 3(3), 108-114. Available from: [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4513-4523. Available from: [Link]

  • Kanchani, J., & Subha, M.C.S. (2021). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica, 13(3), 1-5. Available from: [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 131(47), 17240–17241. Available from: [Link]

  • Wikipedia. (2023). Protodeboronation. Retrieved from [Link]

  • Kanchani, J., & Subha, M.C.S. (2021). Synthesis of Carbazole-1&3-Acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica. Available from: [Link]

  • ResearchGate. (n.d.). Table 2. Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. Retrieved from [Link]

  • Xu, Z., et al. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Budiman, Y. P., et al. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6246-6251. Available from: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry, 14(14), 4267-79. Available from: [Link]

  • Scottish Universities Life Sciences Alliance. (n.d.). Use of Base Metals in Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Pletnev, A. A., et al. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science. Available from: [Link]

  • Royal Society of Chemistry. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Retrieved from [Link]

  • Zafar, A., et al. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Xi'an Shiyou University, Natural Science Edition, 19(7), 29-48. Available from: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 8(4), 3325–3341. Available from: [Link]

  • ResearchGate. (n.d.). Protodeboronation and its application in synthesis. Retrieved from [Link]

  • American Chemical Society. (2000). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 122(17), 4020-4028. Available from: [Link]

Sources

Technical Support Center: Suzuki Coupling with N-H Containing Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling reactions involving N-H containing boronic acids. The presence of an acidic proton on the nitrogen atom introduces specific challenges, particularly concerning the choice of base, which is a critical parameter for a successful reaction. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic strategies.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments, offering diagnostic steps and actionable solutions.

Scenario 1: Low to No Product Yield

You've set up your Suzuki coupling with an indole-boronic acid and an aryl bromide, but after the recommended reaction time, TLC or LC-MS analysis shows primarily unreacted starting materials.

Possible Causes & Diagnostic Workflow:

  • Base-Induced Protodeboronation: The most common culprit is the premature cleavage of the C-B bond of your boronic acid, a side reaction known as protodeboronation.[1] This is often exacerbated by the presence of a strong base and/or protic solvents.

    • Diagnostic Test: Run a control experiment with your N-H containing boronic acid, base, and solvent, but without the palladium catalyst and aryl halide. Monitor the disappearance of the boronic acid over time. Significant degradation confirms protodeboronation is a major issue.

  • Inappropriate Base Strength: The chosen base may be too strong, leading to rapid decomposition of the boronic acid, or too weak, failing to efficiently promote the transmetalation step.[2][3]

    • Diagnostic Test: Screen a panel of bases with varying pKa values (see Table 1). Start with milder inorganic bases like K₃PO₄ or K₂CO₃ before considering stronger options.[2][4]

  • Catalyst Inhibition/Deactivation: The N-H moiety of your substrate or other nitrogen-containing heterocycles can coordinate to the palladium center, inhibiting its catalytic activity.[5][6]

    • Diagnostic Test: Increase the catalyst loading. If a modest increase (e.g., from 1 mol% to 3 mol%) leads to a significant improvement in conversion, catalyst inhibition is likely a contributing factor.

Solutions & Experimental Protocols:

  • Solution A: Switch to a Milder Base.

    • Protocol: Replace strong bases like NaOH or KOtBu with weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][7][8] Cs₂CO₃ is often a good choice due to its higher solubility in many organic solvents.[9]

    • Rationale: Weaker bases are less likely to promote the undesired protodeboronation of the sensitive N-H containing boronic acid.[10][11]

  • Solution B: Employ Anhydrous Conditions.

    • Protocol: Use anhydrous solvents (e.g., dioxane, THF, toluene) and consider a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK).[6][12] The addition of trimethyl borate can further enhance reaction rates under these conditions.[6]

    • Rationale: The absence of water minimizes the primary proton source for protodeboronation.[1][10]

  • Solution C: Use a Boronic Ester Protecting Group.

    • Protocol: Convert your N-H containing boronic acid to a more stable boronic ester, such as a pinacol[1][13] or neopentyl glycol ester.[1][6] These can often be used directly in the coupling reaction.

    • Rationale: Boronic esters are generally more stable towards protodeboronation than their corresponding boronic acids.[1][14][15]

  • Solution D: Protect the N-H Group.

    • Protocol: If compatible with your overall synthetic route, protect the N-H group with a suitable protecting group (e.g., Boc, SEM). This can be particularly useful for complex substrates.

    • Rationale: Protection of the acidic proton can prevent catalyst inhibition and side reactions.

Scenario 2: Significant Protodeboronation of the N-H Boronic Acid

Your reaction yields the desired product, but you also observe a significant amount of the arene byproduct resulting from the replacement of the boronic acid group with a hydrogen atom.

Possible Causes & Solutions:

  • Excessively Strong Base: As discussed previously, strong bases are a primary driver of protodeboronation.

    • Solution: Switch to a weaker base (K₃PO₄, K₂CO₃) or a fluoride source like KF.[2][3] Fluoride ions are believed to activate the boronic acid for transmetalation through a different mechanism that can sometimes suppress protodeboronation.[2][3]

  • Presence of Protic Solvents: Water or alcohol co-solvents provide a ready source of protons.

    • Solution: Transition to anhydrous reaction conditions as detailed in Scenario 1, Solution B.[6][12]

  • Prolonged Reaction Times at High Temperatures: Extended heating can promote thermal decomposition and protodeboronation.

    • Solution: Optimize the reaction temperature and time. Consider using a more active catalyst system (e.g., a palladacycle precatalyst with a bulky, electron-rich phosphine ligand) to enable lower reaction temperatures and shorter reaction times.[4][16]

Frequently Asked Questions (FAQs)

Q1: Why is base selection so critical for Suzuki couplings with N-H containing boronic acids?

The base in a Suzuki-Miyaura coupling plays a crucial role in the transmetalation step by activating the boronic acid.[2][3] It does this by forming a more nucleophilic boronate "ate" complex.[2][17] However, for N-H containing boronic acids, the base can also participate in undesirable side reactions. The acidic N-H proton can be deprotonated, and the boronic acid itself is susceptible to base-catalyzed protodeboronation, where the C-B bond is cleaved by a proton source.[10][11][18] Therefore, the choice of base represents a delicate balance between promoting the desired coupling and minimizing these detrimental pathways.

Q2: What are the advantages and disadvantages of using inorganic vs. organic bases?

Base TypeAdvantagesDisadvantagesTypical Examples
Inorganic Readily available, inexpensive, wide range of basicities available.[2]Often have poor solubility in organic solvents, requiring aqueous co-solvents which can promote protodeboronation.[1][7]K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH[2][7]
Organic Generally more soluble in organic solvents, allowing for anhydrous conditions. Can be non-nucleophilic.[2]Can be more expensive. Some amine bases can act as ligands, potentially interfering with the catalyst.[1]Et₃N, DIPEA, TMSOK[2][6][12]

Q3: How does the pKa of the N-H bond influence the choice of base?

The acidity of the N-H proton is a key consideration. For heterocycles with relatively acidic N-H protons (e.g., indazoles, benzimidazoles), using a base that is strong enough to deprotonate the N-H group can lead to catalyst inhibition or the formation of unreactive aggregates.[5] In such cases, a weaker base that can still facilitate the formation of the boronate complex without significantly deprotonating the N-H group is often preferred. The pKa of the boronic acid itself also plays a role; boronic acids with lower pKa values (stronger acids) may require less base to form the reactive boronate species.[17]

Q4: Can I use aqueous base solutions with my sensitive N-H containing boronic acid?

While aqueous conditions are common in many Suzuki couplings, they should be approached with caution when using N-H containing boronic acids due to the increased risk of protodeboronation.[1][7] If aqueous conditions are necessary (e.g., for solubility reasons), it is advisable to use a weaker base like K₃PO₄ and carefully monitor the reaction for boronic acid decomposition. Whenever possible, anhydrous conditions are generally recommended for these sensitive substrates.[6][12]

Q5: What is protodeboronation and how can I minimize it?

Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of an undesired byproduct and loss of the key nucleophilic coupling partner.[10][19][20] This process can be catalyzed by acids or bases.[11][19]

Minimization Strategies:

  • Use Weaker Bases: Employ bases like K₃PO₄, K₂CO₃, or KF instead of strong hydroxides.[2][3]

  • Anhydrous Conditions: Eliminate water from the reaction mixture.[6][12]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable ester (e.g., pinacol ester).[1][13][15]

  • Use Protecting Groups: Masking the boronic acid with reagents like diethanolamine can enhance stability.[21]

  • Optimize Reaction Conditions: Use the lowest possible temperature and shortest reaction time that still affords a good yield.

Visualizing Key Concepts

Diagram 1: The Dual Role of the Base

Caption: The base is essential for activating the boronic acid but can also promote undesired protodeboronation.

Diagram 2: Decision Workflow for Base Selection

G start Start: N-H Boronic Acid Suzuki Coupling q1 Is protodeboronation a known issue for this class of substrate? start->q1 a1_yes Use mild conditions first: - K3PO4 or K2CO3 - Anhydrous Solvent (Dioxane/THF) q1->a1_yes Yes a1_no Start with standard conditions: - K2CO3 or Cs2CO3 - Solvent/H2O mixture q1->a1_no No q2 Is the yield low? a1_yes->q2 a1_no->q2 a2_yes Troubleshoot: 1. Screen weaker bases (KF) 2. Switch to anhydrous (TMSOK) 3. Increase catalyst loading 4. Consider boronic ester q2->a2_yes Yes end_success Successful Coupling q2->end_success No end_fail Further Optimization Required a2_yes->end_fail

Sources

Technical Support Center: Solvent Effects on the Stability of 9H-Carbazol-1-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 9H-Carbazol-1-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of working with this versatile yet sensitive compound. Here, we address common challenges related to its stability in various solvent systems, providing in-depth explanations, troubleshooting guides, and detailed experimental protocols in a practical question-and-answer format. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant loss of my this compound during my reaction setup in a protic solvent like methanol. What is happening?

A1: You are likely encountering protodeboronation , a common degradation pathway for arylboronic acids, especially those with heteroaromatic systems.[1] In this reaction, the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, converting your this compound into 9H-Carbazole. This process is often accelerated in the presence of protic solvents, which can act as a proton source.

The rate of protodeboronation is highly dependent on several factors, including the pH of the medium and the electronic properties of the aryl group.[1][2] For heteroaromatic boronic acids, the situation can be complex. Under neutral pH conditions, some heteroaromatic boronic acids can form zwitterionic species that are highly susceptible to rapid protodeboronation.[1][2]

Troubleshooting:

  • Solvent Choice: Whenever possible, opt for anhydrous aprotic solvents such as tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF) for your reactions. These solvents do not readily provide protons, thus minimizing the rate of protodeboronation.

  • pH Control: If an aqueous or protic environment is unavoidable, carefully control the pH. Both acidic and basic conditions can influence the rate of protodeboronation, and the optimal pH for stability will be specific to the substrate.[1][2]

  • Use of Boronic Esters: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester. These derivatives exhibit enhanced stability and can be used in "slow-release" strategies where the boronic acid is generated in situ during the reaction.

Q2: My this compound seems to be degrading even when stored as a solid or in an aprotic solvent. What other degradation pathways should I be aware of?

A2: Besides protodeboronation, there are two other primary stability concerns for this compound:

  • Oxidation: Boronic acids can undergo oxidation, particularly in the presence of air or other oxidizing agents. This can lead to the formation of phenolic byproducts. The carbazole moiety, being electron-rich, can also be susceptible to oxidation.

  • Boroxine Formation: In the solid state or in anhydrous, non-coordinating solvents, three molecules of a boronic acid can undergo dehydration to form a cyclic trimeric anhydride called a boroxine . While this is often a reversible process, it can complicate stoichiometry and affect the reactivity of the boronic acid in subsequent reactions.

Troubleshooting:

  • Storage: Store solid this compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

  • Solvent Purity: Use high-purity, anhydrous solvents. Traces of water can facilitate both protodeboronation and the reversal of boroxine formation.

  • Inert Atmosphere: For reactions, especially those at elevated temperatures, it is crucial to maintain an inert atmosphere by using techniques such as sparging the solvent with an inert gas and running the reaction under a nitrogen or argon blanket.

Q3: How can I quantitatively assess the stability of my this compound in a specific solvent?

A3: A stability study using High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for quantifying the degradation of your boronic acid over time. This allows you to separate the parent compound from its degradation products and monitor their respective concentrations. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for qualitative and semi-quantitative analysis.

A typical workflow for a stability study involves:

  • Preparing a stock solution of this compound in the solvent of interest.

  • Incubating the solution under controlled conditions (e.g., specific temperature, light exposure).

  • Withdrawing aliquots at predetermined time points.

  • Analyzing the aliquots by HPLC-UV or NMR to determine the concentration of the remaining boronic acid and the formation of any degradation products.

For a detailed, step-by-step guide, please refer to the Experimental Protocols section below.

Troubleshooting Guide: Solvent Selection for Enhanced Stability

The choice of solvent is paramount for maintaining the integrity of this compound. The following table provides a comparative overview of common solvents and their general impact on stability.

Solvent ClassExamplesImpact on Stability of this compoundRecommendations & Causality
Protic Water, Methanol, Ethanol, IsopropanolHigh Risk of Protodeboronation: These solvents can act as proton donors, directly facilitating the cleavage of the C-B bond.Avoid for storage and prolonged reaction times. If their use is essential, reactions should be performed at low temperatures and for the shortest duration possible. The presence of water, in particular, can accelerate degradation.
Aprotic Polar Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Generally Good Stability: These solvents do not readily donate protons, thus significantly reducing the risk of protodeboronation. They are good choices for dissolving and reacting with this compound.Recommended for most applications. Ensure the use of anhydrous grades to prevent hydrolysis. DMF and DMSO are excellent solubilizing agents but can be difficult to remove. ACN is often a good balance of solvating power and volatility.
Aprotic Non-Polar Toluene, Dioxane, Tetrahydrofuran (THF)Good Stability, but Potential for Boroxine Formation: These solvents are excellent choices for minimizing protodeboronation. However, in the complete absence of water, they can promote the formation of boroxines.Ideal for reactions where water must be strictly excluded. If boroxine formation is a concern, the addition of a small amount of a coordinating agent or the use of a boronic ester may be beneficial.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways under various stress conditions, as recommended by ICH guidelines.

Objective: To assess the stability of this compound under hydrolytic, oxidative, and photolytic stress.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

  • pH meter

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the boronic acid (in a UV-transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze by HPLC.

  • HPLC Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: Quantitative Stability Assessment in Organic Solvents by HPLC-UV

Objective: To quantify the stability of this compound in different organic solvents over time.

Procedure:

  • Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 0.1 mg/mL) in the solvents to be tested (e.g., DMSO, Acetonitrile, THF, Methanol). Use anhydrous solvents where applicable.

  • Time Points: Aliquot the solutions into separate vials for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubation: Store the vials under controlled ambient conditions (e.g., 25°C, protected from light).

  • Sampling and Analysis: At each time point, take one vial from each solvent set and directly inject an appropriate volume into the HPLC system.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

    • Plot the percentage remaining versus time for each solvent to visualize the degradation profile.

Visualizing Degradation and Experimental Workflows

DegradationPathways BA This compound Protodeboronation Protodeboronation BA->Protodeboronation Protic Solvents (e.g., H₂O, MeOH) Oxidation Oxidation BA->Oxidation Air (O₂) Oxidizing Agents Boroxine Boroxine Formation (Trimerization) BA->Boroxine Anhydrous Conditions Carbazole 9H-Carbazole Protodeboronation->Carbazole Phenolic Phenolic Derivatives Oxidation->Phenolic Trimer Cyclic Trimer Boroxine->Trimer

StabilityWorkflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solution Prepare Solutions in Test Solvents aliquot Aliquot for Time Points prep_solution->aliquot store Store under Controlled Conditions aliquot->store hplc Analyze by HPLC-UV at Each Time Point store->hplc data Calculate % Remaining and Plot Degradation Profile hplc->data

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. DOI:10.1039/C3CS60197H. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • National Institutes of Health. (2009, April 30). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

  • ACS Publications. (2022, February 24). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. Retrieved from [Link]

Sources

Technical Support Center: Navigating Catalyst Poisoning in Suzuki Reactions with Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing a critical challenge in modern synthetic chemistry: catalyst poisoning in Suzuki-Miyaura cross-coupling reactions involving nitrogen-containing heterocycles. These reactions are fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. However, the very nature of nitrogen-containing heterocycles—their Lewis basicity—often leads to the deactivation of the palladium catalyst, resulting in frustratingly low yields, stalled reactions, and complex purification challenges.[1][2][3][4]

This guide is structured to provide researchers, scientists, and drug development professionals with not just troubleshooting steps, but also a deeper understanding of the underlying mechanisms of catalyst poisoning. By understanding the "why," you will be better equipped to rationally design experiments and overcome these synthetic hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides a foundational understanding of the problem.

Q1: What is catalyst poisoning in the context of Suzuki reactions with nitrogen-containing heterocycles?

A1: Catalyst poisoning refers to the deactivation of the palladium catalyst by the nitrogen-containing heterocycle. The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium center, which is a Lewis acid.[3][4] This coordination can either be reversible or irreversible. In either case, it blocks the active site of the catalyst, preventing it from participating in the catalytic cycle and leading to a decrease in reaction rate or complete inhibition of the reaction.[1][4]

Q2: Which nitrogen-containing heterocycles are most problematic?

A2: The propensity for a heterocycle to act as a catalyst poison is related to its basicity and steric accessibility of the nitrogen atom. Generally, more basic heterocycles with sterically unhindered nitrogen atoms are more potent poisons. For example, pyridines, imidazoles, and pyrazoles are well-known to be challenging substrates in Suzuki reactions.[2][5] The nitrogen atoms in these rings can effectively compete with the desired ligands for coordination to the palladium center.[3]

Q3: What are the typical symptoms of catalyst poisoning in my reaction?

A3: The primary indicators of catalyst poisoning include:

  • Low or no conversion: The most obvious sign is the failure of the reaction to proceed to completion, even with extended reaction times.[1]

  • Stalled reaction: The reaction may start but then stop prematurely.

  • Formation of byproducts: You might observe an increase in side reactions such as homocoupling of the boronic acid or protodeboronation.[6]

  • Inconsistent results: Reactions may work on a small scale but fail upon scale-up, or yields may vary significantly between batches.

  • Need for high catalyst loading: To achieve a reasonable yield, you may find yourself needing to use an unusually high amount of the palladium catalyst.[5]

Q4: How can I quickly diagnose if catalyst poisoning is the issue?

A4: A simple diagnostic experiment is to run a parallel reaction with a similar, non-heterocyclic substrate. For example, if you are having trouble with the Suzuki coupling of 2-bromopyridine, try running the reaction with bromobenzene under the same conditions. If the reaction with bromobenzene proceeds smoothly while the 2-bromopyridine reaction fails, catalyst poisoning is a likely culprit.

Part 2: Troubleshooting Guides

This section provides detailed, problem-oriented guides with actionable solutions.

Scenario 1: Low or No Conversion

You've set up your Suzuki reaction with a nitrogen-containing heterocycle, and after several hours or even overnight, TLC or LC-MS analysis shows mostly starting material.

Underlying Cause: The palladium catalyst is likely being sequestered by the nitrogen heterocycle, preventing it from entering the catalytic cycle. This is especially common with basic heterocycles like pyridines and imidazoles.[3][5]

Troubleshooting Workflow:

G start Low or No Conversion ligand Optimize Ligand start->ligand Initial Step base Re-evaluate Base ligand->base If still low conversion success Successful Coupling ligand->success precatalyst Switch to a Precatalyst base->precatalyst If side reactions increase base->success conditions Modify Reaction Conditions precatalyst->conditions For stubborn substrates precatalyst->success conditions->success

Caption: Troubleshooting workflow for low conversion.

Solutions:

  • Ligand Selection is Crucial: The first and most effective line of defense against catalyst poisoning is the choice of ligand. Bulky, electron-rich phosphine ligands are highly effective because they can sterically shield the palladium center, making it more difficult for the nitrogen heterocycle to coordinate.[6] Additionally, their electron-donating nature increases the electron density on the palladium, which can accelerate the rate-limiting oxidative addition step and help the catalyst outcompete the inhibitor.

    • Recommended Ligands:

      • Buchwald-type biaryl phosphine ligands: XPhos, SPhos, and RuPhos are excellent choices for coupling heteroaryl halides.[1][7]

      • N-heterocyclic carbenes (NHCs): NHC ligands form very strong bonds with palladium, making the catalyst more robust and resistant to poisoning.[8][9]

    • Experimental Protocol: Ligand Screening

      • Set up a parallel array of small-scale reactions (e.g., in vials in a heating block).

      • Use your standard reaction conditions (substrate, boronic acid, base, solvent, temperature).

      • In each vial, use a different ligand (e.g., XPhos, SPhos, RuPhos, an NHC-Pd precatalyst). Maintain a consistent Pd:ligand ratio (typically 1:2 for monodentate ligands).

      • Run the reactions for a set amount of time (e.g., 4, 8, and 24 hours).

      • Analyze the conversion in each reaction by LC-MS or GC to identify the most effective ligand.

  • Base Selection: The choice of base can also influence the outcome. A weaker base may be less likely to deprotonate the heterocycle (if it has an acidic proton, like in some indazoles or pyrazoles), which can sometimes exacerbate catalyst inhibition.[5] Conversely, a very strong base might lead to other side reactions.

    BaseStrengthCommon Applications & Considerations
    K₃PO₄StrongOften a good choice for heteroaromatic couplings.[10]
    K₂CO₃ModerateA common and effective base, but may be less effective with challenging substrates.
    Cs₂CO₃StrongCan be very effective but is more expensive.
    NaOtBuVery StrongTypically used in Buchwald-Hartwig aminations, can sometimes be effective in Suzuki couplings but may promote side reactions.
  • Use of Precatalysts: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a well-defined Pd(0) precatalyst.[6] These are typically air-stable complexes that readily generate the active catalyst in solution, which can sometimes be more effective in the presence of a potential poison.

Scenario 2: Significant Side Product Formation (Protodeboronation or Homocoupling)

Your reaction is consuming the starting materials, but you are isolating very little of the desired product. Instead, you observe significant amounts of the debrominated/dechlorinated heterocycle (from protodeboronation) or the homocoupled boronic acid product.

Underlying Cause:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (often water) and is a major competitive side reaction, especially with electron-deficient heteroaryl boronic acids.[6] While often thought of as a background reaction, recent studies have shown that bulky phosphine ligands can, paradoxically, accelerate palladium-catalyzed protodeboronation.[11][12][13]

  • Homocoupling: This is the coupling of two molecules of the boronic acid, often promoted by the presence of oxygen.[6]

Solutions:

  • Meticulous Control of Reaction Conditions:

    • Anhydrous Conditions: While many Suzuki reactions are robust to water, if protodeboronation is a major issue, switching to anhydrous conditions can be beneficial.[6] Use dry solvents and ensure your glassware is thoroughly dried.

    • Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can promote homocoupling. This can be done by bubbling argon or nitrogen through the solvent or by using the freeze-pump-thaw method.

  • Slow Addition of Reagents: A slow addition of the nitrogen-containing coupling partner via a syringe pump can help to maintain a low concentration of the potential catalyst poison in the reaction mixture at any given time.[6] This can help to keep the catalyst active for longer.

  • Protecting Groups: For heterocycles with an acidic N-H proton (e.g., indazoles, pyrazoles, imidazoles), protection of the nitrogen can sometimes prevent catalyst inhibition and improve yields.[5][14] However, this adds extra steps to your synthesis (protection and deprotection), so it should be considered after other optimization strategies have been explored.

Part 3: Understanding the Mechanism of Catalyst Poisoning

A deeper understanding of how nitrogen heterocycles deactivate palladium catalysts can inform your troubleshooting strategy.

G Pd0 Pd(0)L2 OA_complex [Ar-Pd(II)-X]L2 Pd0->OA_complex Oxidative Addition (Ar-X) Poisoned_Pd [Pd(0)L(N-Het)] or [Pd(II)L(N-Het)] Pd0->Poisoned_Pd Coordination TM_complex [Ar-Pd(II)-Ar']L2 OA_complex->TM_complex Transmetalation (Ar'-B(OR)2) OA_complex->Poisoned_Pd Coordination RE_complex Ar-Ar' TM_complex->RE_complex Reductive Elimination RE_complex->Pd0 Catalyst Regeneration Poison N-Heterocycle Poison->Poisoned_Pd

Caption: The Suzuki catalytic cycle and the catalyst poisoning pathway.

As shown in the diagram, the nitrogen heterocycle can coordinate to both the active Pd(0) species and the Pd(II) intermediates in the catalytic cycle. This coordination forms a stable, off-cycle complex that effectively removes the catalyst from the reaction, leading to the observed decrease in reactivity.

By choosing bulky ligands, you create a sterically congested environment around the palladium center, which disfavors the coordination of the nitrogen heterocycle and allows the desired catalytic cycle to proceed.

References

  • Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles - Benchchem. (URL: )
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. (URL: )
  • Bulky phosphine ligands promote palladium-catalysed protodeboron
  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective.
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • Technical Support Center: Troubleshooting Suzuki Coupling Reactions of (4--Bromopyrimidin-2-yl)cyclopentylamine - Benchchem. (URL: )
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. (URL: [Link])

  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective.
  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
  • Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Deriv
  • Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction.
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. PubMed. (URL: [Link])

  • preventing debromination in Suzuki coupling of bromo-imidazoles - Benchchem. (URL: )
  • Technical Support Center: Overcoming Catalyst Poisoning in Pyridine Hydrogen
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition. (URL: [Link])

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. (URL: [Link])

  • Dialkylbiaryl phosphine ligands. Wikipedia. (URL: [Link])

Sources

preventing homocoupling of 9H-Carbazol-1-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 9H-Carbazol-1-ylboronic acid. This resource is designed for researchers, medicinal chemists, and materials scientists encountering challenges with the undesired homocoupling of this versatile reagent in palladium-catalyzed cross-coupling reactions. Here, we dissect the root causes of this common side reaction and provide field-proven troubleshooting strategies and optimized protocols to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling, and why is it a significant problem with this compound?

A1: Boronic acid homocoupling is a prevalent side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct—in this case, a bi-carbazole. This process is highly problematic for several reasons:

  • Reduced Yield: It consumes the boronic acid nucleophile, directly lowering the yield of your desired cross-coupled product.[1]

  • Stoichiometry Imbalance: The consumption of the boronic acid disrupts the carefully balanced stoichiometry of the reaction.

  • Purification Complexity: The homocoupled bi-carbazole often has similar polarity and physical properties to the target molecule, making chromatographic or crystallographic separation challenging and resource-intensive.[1]

This compound can be particularly susceptible due to the electron-rich nature of the carbazole ring system and the presence of the acidic N-H proton, which can interact with the reaction base and catalyst, potentially influencing side reactions.[2]

Q2: What are the primary chemical pathways that lead to homocoupling?

A2: There are two principal mechanisms responsible for boronic acid homocoupling, both of which involve the palladium catalyst.[1]

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture is a major culprit.[3] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) complex can then undergo a double transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate the Pd(0) catalyst.[1][4]

  • Pd(II) Precatalyst-Mediated Homocoupling: When using a Pd(II) salt, such as palladium(II) acetate (Pd(OAc)₂), as the catalyst precursor, it can directly react with the boronic acid.[4] This reaction serves as a pathway to reduce Pd(II) to the catalytically active Pd(0), but it generates the homocoupled product as a stoichiometric byproduct at the onset of the reaction.[5]

Q3: Can the stability of the boronic acid itself contribute to the problem?

A3: Absolutely. Boronic acids, particularly heteroaryl boronic acids, can be prone to a competitive degradation pathway called protodeboronation .[4] This is the cleavage of the C–B bond by a proton source (often water in the presence of a base), which converts the boronic acid back to its parent arene (9H-carbazole). While not homocoupling, it similarly reduces the concentration of the active nucleophile, leading to low conversion and making side reactions like homocoupling more prominent. To circumvent this, converting the boronic acid to a more stable boronate ester, such as a pinacol ester, is a highly effective strategy.[6][7]

Troubleshooting Guide: From Diagnosis to Solution

This guide is designed to help you diagnose and resolve common issues encountered during the Suzuki-Miyaura coupling of this compound.

Problem EncounteredProbable Cause(s)Recommended Solution(s)
High levels (>10%) of bi-carbazole homocoupling byproduct detected. 1. Presence of Dissolved Oxygen: Inadequate degassing of solvents and the reaction vessel.[1][3]1a. Rigorous Degassing: Sparge all solvents with an inert gas (Argon or Nitrogen) for 20-30 minutes prior to use. Once reagents are combined, sparge the entire reaction mixture again before adding the catalyst.[1]1b. Freeze-Pump-Thaw: For maximum oxygen removal, perform 3-5 freeze-pump-thaw cycles on the reaction mixture before catalyst addition.[1]
2. Use of Pd(II) Precatalyst: Pd(II) sources like Pd(OAc)₂ or PdCl₂ can initiate homocoupling to generate the active Pd(0) catalyst.[4][5]2a. Switch to Pd(0) Source: Use a Pd(0) catalyst directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[6]2b. Use Modern Precatalysts: Employ modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) that are designed for rapid and efficient generation of the active Pd(0) species, minimizing the window for side reactions.[6]
3. Suboptimal Ligand Choice: The ligand may not be promoting the desired cross-coupling catalytic cycle efficiently, allowing the slower homocoupling pathway to compete.3. Employ Bulky, Electron-Rich Ligands: Use bulky phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps of the desired cycle, outcompeting homocoupling.[2][6][8]
Low yield of desired product, with starting materials remaining. 1. Protodeboronation: The C-B bond of the carbazolylboronic acid is being cleaved under the reaction conditions.[4][6]1a. Use a Milder Base: Switch from strong bases like NaOH or KOH to weaker inorganic bases like K₃PO₄ or K₂CO₃.[2]1b. Convert to a Boronate Ester: Synthesize the pinacol ester of this compound. Boronate esters are significantly more stable to protodeboronation and can be used directly in the coupling reaction.[7]
2. Catalyst Deactivation: High temperatures or reactive impurities may be deactivating the palladium catalyst.2a. Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable rate (e.g., start at 60-80 °C instead of reflux).[6]2b. Check Reagent Purity: Ensure all reagents, especially the base and solvent, are of high purity.
3. Poor Solubility: One or more reagents may not be fully dissolved, leading to a slow, incomplete reaction.3. Screen Solvents: While dioxane/water or toluene/water are common, explore other solvent systems like 2-MeTHF, DMF, or DME to improve solubility.[9][10]
Difficulty purifying the product away from the bi-carbazole byproduct. 1. Similar Physicochemical Properties: The homocoupled dimer and the desired product often have very similar polarity, Rf values, and solubility profiles.1a. Recrystallization: This is often the most effective method for purifying carbazole derivatives. Screen various solvents and solvent mixtures (e.g., toluene, xylenes, acetic acid, ethanol/water) to find conditions where the desired product crystallizes out, leaving the impurity in the mother liquor.[11][12]1b. Preparative HPLC: If column chromatography fails, reverse-phase preparative HPLC may be necessary for achieving high purity, albeit at a higher cost.

Visualizing the Reaction Pathways

Understanding the competition between the desired catalytic cycle and the homocoupling side reaction is key to troubleshooting.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Homocoupling Side Reaction Pd0 Pd(0)L₂ OA Oxidative Addition (Ar¹-Pd(II)-X)L₂ Pd0->OA Rate Limiting PdII_O2 Pd(II)L₂ Pd0->PdII_O2 Oxidation TM Transmetalation (Ar¹-Pd(II)-Ar²)L₂ OA->TM RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Product Product (Ar¹-Ar²) RE->Product Ar1X Ar¹-X (Aryl Halide) Ar1X->OA Ar2BOH Ar²-B(OH)₂ (Carbazole Boronic Acid) Ar2BOH->TM TM_Homo Double Transmetalation (Ar²-Pd(II)-Ar²)L₂ Ar2BOH->TM_Homo Base Base Base->TM PdII_O2->TM_Homo RE_Homo Reductive Elimination TM_Homo->RE_Homo RE_Homo->Pd0 Homo_Product Homocoupled Product (Ar²-Ar²) RE_Homo->Homo_Product O2 O₂ (Trace) O2->PdII_O2 Ar2BOH2 Ar²-B(OH)₂ Ar2BOH2->TM_Homo

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Troubleshooting_Workflow Start Start: Suzuki Reaction with This compound Check Analyze Crude Reaction: Significant Homocoupling? Start->Check Success Success: Proceed to Purification Check->Success No (<5%) Failure High Homocoupling Detected Check->Failure Yes (>5%) Step1 Step 1: Implement Rigorous Degassing (Sparging or Freeze-Pump-Thaw) Failure->Step1 Step2 Step 2: Change Catalyst System Use Pd(0) source or modern precatalyst with a bulky, electron-rich ligand (e.g., SPhos) Step1->Step2 Step3 Step 3: Screen Milder Bases (e.g., K₃PO₄, K₂CO₃, KF) Step2->Step3 Step4 Step 4: Use a Boronate Ester Convert boronic acid to its pinacol ester to improve stability. Step3->Step4 Recheck Re-run Reaction & Analyze Step4->Recheck Recheck->Success Problem Solved Recheck->Failure Still Fails (Consult Specialist)

Caption: A workflow for troubleshooting homocoupling in Suzuki reactions.

Optimized Experimental Protocols

Protocol 1: Rigorous Degassing of Reaction Mixture via Inert Gas Sparging

This protocol is essential for minimizing oxygen-mediated homocoupling.

  • Solvent Preparation: In a separate flask, bubble argon or nitrogen gas through the required volume of solvent (e.g., 1,4-dioxane/water mixture) for at least 30 minutes using a subsurface needle.

  • Reagent Combination: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the phosphine ligand (e.g., SPhos, 0.04 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the previously degassed solvent to the flask via a cannula or syringe.

  • Final Degassing: With gentle stirring, bubble argon or nitrogen through the reaction mixture for an additional 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, quickly add the palladium catalyst (e.g., XPhos Pd G3, 0.02 equiv.).

  • Reaction: Place the flask in a preheated oil bath and run the reaction under a continuous positive pressure of inert gas.

Protocol 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling

This protocol incorporates best practices to suppress homocoupling from the outset.

  • Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound pinacol ester (1.5 mmol, 1.5 equiv.), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Catalyst/Ligand Addition: Add the palladium precatalyst and ligand. A reliable combination is Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.08 mmol, 8 mol%).

  • Solvent Addition & Degassing: Add 2-MeTHF (4 mL) and water (1 mL). Degas the mixture thoroughly using the sparging method described in Protocol 1.

  • Heating & Monitoring: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization as needed.

By systematically addressing the mechanistic causes of homocoupling through the strategic selection of reagents and rigorous experimental technique, researchers can significantly improve the outcome of Suzuki-Miyaura reactions involving this compound.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 2011(13), 1958-1962. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF on ResearchGate. Available from: [Link]

  • Le, C. M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7545. Available from: [Link]

  • Le, C. M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. ResearchGate. Available from: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available from: [Link]

  • Paul, D., et al. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate Discussion. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Dunn, T. J., et al. (2001). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 5(6), 650-654. Available from: [Link]

  • Guidal, V., et al. (2013). Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. Molecules, 18(11), 1312-1328. Available from: [Link]

  • Damien, H., & Voisin-Chiret, A. S. (2020). Chemoselective Suzuki–Miyaura cross‐coupling reaction of 9 with various... ResearchGate. Available from: [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. Available from: [Link]

  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Available from: [Link]

  • Google Patents. (1999). Method of purifying carbazole ester precursors of 6-chloro-alpha-methyl-carbazole-2-acetic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind the Glow: (9-(Naphthalen-1-yl)-9H-Carbazol-3-yl)boronic Acid in OLEDs. Available from: [Link]

  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate Discussion. Available from: [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Available from: [Link]

  • Kumar, D. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate Discussion. Available from: [Link]

  • Dai, W. (2016). Research on purification of refined carbazole and anthracene by Solvent crystallization. Atlantis Press. Available from: [Link]

  • Wang, H., et al. (2017). Purification of carbazole by solvent crystallization under two forced cooling modes. Request PDF on ResearchGate. Available from: [Link]

  • ChemBK. 9H-carbazol-3-yl-Boronic acid. Available from: [Link]

  • Nolting, M. C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available from: [Link]

  • Liu, Y., et al. (2019). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 116(33), 16219-16224. Available from: [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Available from: [Link]

  • Chen, Y., et al. (2024). Unintended polyhalogenated carbazole production during advanced oxidation of coking wastewater. Journal of Hazardous Materials, 477, 134649. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Quality (9-Phenyl-9H-carbazol-3-yl)boronic Acid for Your OLED Material Synthesis Needs. Available from: [Link]

Sources

Validation & Comparative

A Comparative Performance Analysis of Carbazole-Based Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of organic electronics, the quest for highly efficient, stable, and color-pure materials for Organic Light-Emitting Diodes (OLEDs) is paramount. Among the plethora of organic semiconductors, carbazole derivatives have emerged as a cornerstone in the architecture of high-performance OLEDs.[1][2][3] Their inherent electronic properties, including excellent hole-transporting capabilities, high thermal stability, and a high triplet energy, make them exceptionally versatile for a range of applications within the OLED stack.[4][5][6] This guide provides an in-depth comparative analysis of the performance of carbazole-based OLEDs, juxtaposing them with alternative material systems and elucidating the key structure-property relationships that govern their efficacy. We will delve into the experimental data that underpins these comparisons and provide standardized protocols for their characterization, offering a comprehensive resource for researchers and professionals in the field.

The Versatility of the Carbazole Moiety in OLEDs

The carbazole unit is a robust building block for optoelectronic materials due to its electron-rich nature, which facilitates efficient hole transport.[5][7] Its rigid, planar structure contributes to high thermal and morphological stability, crucial for device longevity.[5][8] Furthermore, the ease of functionalization at various positions on the carbazole core allows for the fine-tuning of its electronic and photophysical properties.[5][6] This chemical versatility has led to the development of a vast library of carbazole derivatives that can function as:

  • Host Materials: Carbazole's high triplet energy makes it an ideal host for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, preventing back energy transfer and ensuring efficient light emission from the guest dopant.[9][10][11]

  • Emitting Materials: Carbazole-containing molecules themselves can be highly emissive, particularly in the blue region of the spectrum, addressing a critical need for stable and efficient blue emitters in full-color displays.[4][12]

  • Hole-Transporting Layers (HTLs): Their excellent hole mobility makes them a common choice for HTLs, facilitating the efficient injection and transport of positive charge carriers from the anode to the emissive layer.[1]

Performance Benchmarking: Carbazole-Based OLEDs vs. Alternatives

The performance of an OLED is typically evaluated based on its external quantum efficiency (EQE), power efficiency (lumens per watt), current efficiency (candelas per ampere), operational stability (lifetime), and color purity (defined by CIE coordinates). Below, we compare the performance of carbazole-based OLEDs with devices employing other common material classes.

Efficiency and Color Purity

Carbazole-based materials have been instrumental in achieving high efficiencies across the visible spectrum. In the realm of blue emitters, a persistent challenge for the OLED industry, carbazole derivatives have shown remarkable progress. For instance, non-doped deep-blue OLEDs based on carbazole-π-imidazole derivatives have achieved impressive EQEs of up to 4.43% with excellent CIE coordinates of (0.159, 0.080).[12] When used as hosts for phosphorescent emitters, carbazole derivatives consistently enable high-performance devices. A novel bipolar host combining carbazole and carboline moieties has led to blue phosphorescent OLEDs with a maximum EQE of 23.0%.[10]

In comparison to other material systems, such as those based on fluorene or triazine, carbazole derivatives often exhibit a better balance of charge transport, leading to higher recombination efficiency. However, the specific molecular design plays a crucial role. For example, while traditional donor-acceptor TADF emitters can suffer from broad emission spectra, multi-resonant TADF (MR-TADF) systems incorporating carbazole units have demonstrated improved color purity.[13][14]

Table 1: Comparative Performance of Carbazole-Based Emitters and Hosts

Role of Carbazole DerivativeEmitter TypeMax. EQE (%)Power Efficiency (lm/W)Current Efficiency (cd/A)Emission ColorCIE Coordinates (x, y)Reference
EmitterFluorescent9.5-20.2Greenish-Blue(0.17, 0.30)[4]
EmitterFluorescent4.43--Deep-Blue(0.159, 0.080)[12]
Host for Phosphorescent EmitterPhosphorescent (FIrpic)23.034.638.3Blue-[10]
Host for Phosphorescent EmitterPhosphorescent (PtNON)18.3--Blue-[15][16]
Host for Phosphorescent EmitterPhosphorescent (Red)>20--Red-[8]
Host for TADF EmitterTADF24.046.982.2--[11]

Note: Dashes (-) indicate that the data was not specified in the cited source. Performance metrics can be influenced by device architecture and fabrication conditions.

Stability and Operational Lifetime

Device lifetime is a critical factor for the commercial viability of OLEDs. The inherent thermal and morphological stability of the carbazole moiety contributes positively to the operational stability of OLED devices.[5][8] Fused-ring carbazole derivatives, in particular, exhibit enhanced rigidity and higher glass transition temperatures, which are beneficial for device longevity.[3] For instance, a red phosphorescent OLED utilizing a novel "M"-type carbazole/fluorene-based host material demonstrated a 10-fold improvement in operational lifetime compared to a device with a "V"-type host, attributed to the superior charge transport ability of the former.[15]

Experimental Section: Protocols for Synthesis, Fabrication, and Characterization

To ensure reproducible and comparable results, standardized experimental procedures are essential. This section outlines the typical methodologies for the synthesis of carbazole-based materials and the fabrication and characterization of OLED devices.

Synthesis of Carbazole-Based Materials

The synthesis of functionalized carbazole derivatives often involves well-established cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.

General Suzuki Coupling Protocol:

  • Reactant Preparation: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carbazole-containing halide (e.g., a bromo-carbazole derivative), the desired boronic acid or ester, and a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent system (e.g., a mixture of toluene and water).

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required reaction time (typically 12-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the organic phase with a suitable solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel. For high-purity materials required for OLED fabrication, further purification by temperature-gradient sublimation is often necessary.

OLED Device Fabrication

OLEDs are typically fabricated on pre-cleaned indium tin oxide (ITO)-coated glass substrates. The organic layers and the metal cathode are deposited sequentially in a high-vacuum thermal evaporation system.

Step-by-Step Fabrication Protocol:

  • Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for several minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber. Deposit the HIL material (e.g., HAT-CN) onto the ITO surface.

  • Hole Transporting Layer (HTL) Deposition: Deposit the HTL material (e.g., a carbazole derivative like NPB or TAPC) onto the HIL.

  • Emissive Layer (EML) Deposition: Co-evaporate the host material (e.g., a carbazole-based host) and the guest emitter (dopant) from separate sources. The doping concentration is precisely controlled by the evaporation rates of the two materials.

  • Electron Transporting Layer (ETL) Deposition: Deposit the ETL material (e.g., TPBi or Alq₃) onto the EML.

  • Electron Injection Layer (EIL) Deposition: Deposit a thin layer of an EIL material (e.g., lithium fluoride, LiF) to facilitate electron injection.

  • Cathode Deposition: Deposit the metal cathode (e.g., aluminum, Al) through a shadow mask to define the active area of the device.

Device Characterization

The performance of the fabricated OLEDs is evaluated using a combination of electrical and optical measurements.

Characterization Workflow:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics using a source meter and a calibrated photodiode. The turn-on voltage is typically defined as the voltage at which a luminance of 1 cd/m² is reached.

  • Electroluminescence (EL) Spectra and CIE Coordinates: Measure the EL spectra using a spectroradiometer. The CIE coordinates are calculated from the EL spectra.

  • External Quantum Efficiency (EQE): Calculate the EQE from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.

  • Power and Current Efficiency: Calculate the power efficiency (in lm/W) and current efficiency (in cd/A) from the J-V-L data.

  • Operational Lifetime: Measure the operational lifetime by monitoring the decay in luminance over time at a constant initial luminance (e.g., 1000 cd/m²). The LT₅₀ is the time it takes for the luminance to decrease to 50% of its initial value.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

cluster_0 OLED Device Architecture Anode Anode (ITO) HIL Hole Injection Layer Anode->HIL HTL Hole Transporting Layer (e.g., Carbazole Derivative) HIL->HTL EML Emissive Layer (Carbazole Host + Dopant) HTL->EML ETL Electron Transporting Layer EML->ETL EIL Electron Injection Layer ETL->EIL Cathode Cathode (Al) EIL->Cathode

Figure 1: A typical multilayer OLED device structure incorporating carbazole-based materials in the HTL and EML.

cluster_1 OLED Characterization Workflow Fabrication Device Fabrication JVL J-V-L Measurement Fabrication->JVL EL EL Spectrum & CIE JVL->EL EQE EQE Calculation EL->EQE Efficiency Power & Current Efficiency EQE->Efficiency Lifetime Operational Lifetime Test Efficiency->Lifetime

Sources

The Isomeric Advantage: A Comparative Guide to Carbazole-Based Hole Transport Materials in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more efficient and stable organic electronic devices, such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the hole transport material (HTM) plays a pivotal role. It is the critical component responsible for efficiently extracting and transporting positive charge carriers (holes) from the active layer to the anode. Among the diverse classes of organic molecules explored for this purpose, carbazole derivatives have emerged as frontrunners due to their excellent hole-transporting properties, high thermal stability, and tunable electronic characteristics.[1][2]

However, not all carbazole-based HTMs are created equal. The specific isomeric form of the carbazole core—dictated by the positions of substituent groups—profoundly influences the material's optoelectronic properties and, consequently, its performance within a device. This guide provides an in-depth comparison of the efficiency of HTMs derived from different carbazole isomers, supported by experimental data, to empower researchers in making informed decisions for their device architecture.

The Structural Heart of the Matter: Why Isomerism in Carbazole Matters

Carbazole is a heterocyclic aromatic compound with multiple reactive sites for functionalization. The most common points of attachment for creating extended conjugated systems are the 2, 3, 6, and 7 positions. The choice of which positions to link and substitute fundamentally alters the molecule's electronic structure, morphology, and charge transport characteristics.

The key distinction lies in the conjugation pathway. For instance, substitution at the 2,7-positions generally leads to a more linear and extended π-conjugation compared to the 3,6-counterpart.[3] This extended conjugation can lead to a lower highest occupied molecular orbital (HOMO) energy level, which is crucial for efficient hole extraction from the perovskite active layer, and can also enhance intermolecular π-π stacking, potentially improving charge mobility.[3]

Comparative Performance Analysis of Carbazole Isomers

To illustrate the impact of isomerism, we will compare the performance of HTMs based on different carbazole linkage and substitution patterns, focusing on their application in perovskite solar cells.

Linkage Isomerism: 3,6-Carbazole vs. 2,7-Carbazole

A direct comparison between polymers incorporating 3,6- and 2,7-linked carbazole units reveals the significant influence of the connectivity mode. In a study comparing two carbazole-based polymers, 3,6-Cbz-EDOT and 2,7-Cbz-EDOT, the 2,7-linked isomer demonstrated superior performance in perovskite solar cells.[4][5]

The device based on 2,7-Cbz-EDOT achieved a power conversion efficiency (PCE) of 4.47%, which was higher than the device using 3,6-Cbz-EDOT.[4] This improved performance was attributed to the more suitable HOMO level and higher hole mobility of the 2,7-isomer.[4][5] The deeper HOMO level of 2,7-Cbz-EDOT (-5.21 eV) provides a better energy level alignment with the valence band of the perovskite, facilitating more efficient hole transfer.[4]

Substitution Isomerism: The Impact of Arylamine Placement

The positioning of substituent groups on the carbazole core also plays a critical role. A study on two carbazole isomers functionalized with triphenylamine (TPA) groups, Car[6][7] and Car[7][8], highlighted the importance of substitution patterns.[8][9]

The perovskite solar cell fabricated with Car[7][8] as the HTM exhibited a high PCE of 19.23%.[8] This superior performance was attributed to the lower-lying HOMO energy level and higher hole mobility of Car[7][8], which resulted in a higher open-circuit voltage (Voc) and short-circuit current (Jsc).[9] Molecular dynamics simulations further revealed that the triphenylamine substitution on the 2,3,6,7 positions of Car[7][8] leads to a more planar molecular alignment on the perovskite surface, promoting efficient hole extraction.[8]

Isomer TypeMaterialPCE (%)Hole Mobility (cm²/Vs)HOMO (eV)Reference
Linkage Isomer 3,6-Cbz-EDOT< 4.47Lower-5.09[4]
2,7-Cbz-EDOT4.47Higher-5.21[4]
Substitution Isomer Car[6][7]< 19.23LowerHigher[8][9]
Car[7][8]19.23HigherLower[8][9]
Ortho, Meta, Para Isomers V1209 (o-substituted)17.313.5 x 10⁻⁵-4.93[7][10]
V1221 (m-substituted)17.813 x 10⁻⁶-4.83[7][10][11]
V1225 (p-substituted)17.813 x 10⁻⁵-4.91[7][10][11]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. Below are standardized protocols for the fabrication and characterization of perovskite solar cells incorporating carbazole-based HTMs.

Perovskite Solar Cell Fabrication

A typical n-i-p planar perovskite solar cell architecture is fabricated as follows:

  • Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen stream and treated with UV-ozone for 20 minutes.

  • Electron Transport Layer (ETL) Deposition: A compact TiO₂ layer is deposited by spin-coating a precursor solution onto the FTO substrate, followed by annealing. Subsequently, a mesoporous TiO₂ layer is deposited by spin-coating and sintered.

  • Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO) is spin-coated onto the TiO₂ layer in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce crystallization. The film is then annealed.

  • Hole Transport Layer (HTL) Deposition: The carbazole-based HTM solution (e.g., dissolved in chlorobenzene with additives like Li-TFSI and tBP) is spin-coated on top of the perovskite layer.

  • Metal Electrode Deposition: Finally, a gold or silver electrode is deposited by thermal evaporation through a shadow mask.

G cluster_0 Device Fabrication Workflow A 1. FTO Substrate Cleaning B 2. ETL Deposition (TiO₂) A->B C 3. Perovskite Layer Deposition B->C D 4. HTL Deposition (Carbazole HTM) C->D E 5. Metal Electrode Deposition (Au/Ag) D->E

Perovskite Solar Cell Fabrication Workflow.
Device Characterization

The performance of the fabricated solar cells is evaluated under standard testing conditions:

  • Current Density-Voltage (J-V) Measurement: The J-V characteristics are measured using a solar simulator under AM 1.5G illumination (100 mW/cm²) and a source meter. The key parameters (Voc, Jsc, Fill Factor, and PCE) are extracted from the J-V curves.

  • External Quantum Efficiency (EQE) Measurement: The EQE spectrum is measured to determine the device's efficiency at converting photons of different wavelengths into charge carriers.

  • Hole Mobility Measurement: The hole mobility of the HTMs is typically measured using the space-charge-limited current (SCLC) method on hole-only devices.

The Causality Behind Performance Differences

The observed variations in device efficiency can be directly linked to the fundamental properties of the carbazole isomers:

  • Energy Level Alignment: The HOMO level of the HTM must be well-aligned with the valence band of the perovskite to ensure efficient hole extraction and minimize energy loss. As seen with the 2,7-Cbz-EDOT, a deeper HOMO level can lead to better performance.[4]

  • Hole Mobility: Higher hole mobility allows for efficient transport of charge carriers to the electrode, reducing the likelihood of charge recombination and thus increasing the short-circuit current. The higher mobility of Car[7][8] is a key contributor to its superior efficiency.[9]

  • Film Morphology: The ability of the HTM to form a uniform and pinhole-free film on the perovskite layer is crucial for preventing short circuits and ensuring good interfacial contact. The planarity of molecules like Car[7][8] can promote better film formation.[8]

  • Thermal Stability: Carbazole-based materials generally exhibit high thermal stability, which is essential for the long-term operational stability of the device.[8]

G cluster_0 Structure-Property-Performance Relationship Structure Isomeric Structure (Linkage & Substitution) Properties Optoelectronic Properties (HOMO, Mobility, Morphology) Structure->Properties determines Performance Device Performance (PCE, Voc, Jsc) Properties->Performance influences

Relationship between Isomeric Structure and Device Performance.

Conclusion and Future Outlook

The choice of carbazole isomer is a critical design parameter in the development of high-performance hole transport materials. The evidence clearly indicates that 2,7-linked carbazoles and strategically substituted isomers like Car[7][8] can outperform their counterparts due to optimized energy levels, enhanced charge mobility, and favorable film-forming properties.[4][8]

As researchers continue to push the boundaries of organic electronics, a deeper understanding of the structure-property relationships in isomeric systems will be paramount. Future research should focus on synthesizing novel carbazole isomers with further optimized properties, exploring the impact of different functional groups, and investigating their performance in a wider range of optoelectronic devices. By leveraging the versatility of carbazole chemistry, the development of next-generation, low-cost, and highly efficient organic electronic devices is well within reach.

References

  • ACS Energy Letters. (2022). Carbazole-Based Hole Transport Polymer for Methylammonium-Free Tin–Lead Perovskite Solar Cells with Enhanced Efficiency and Stability. ACS Publications. Retrieved from [Link]

  • American Chemical Society. (2021). Isomeric Carbazole-Based Hole-Transporting Materials: Role of the Linkage Position on the Photovoltaic Performance of Perovskite Solar Cells. ACS Publications. Retrieved from [Link]

  • PubMed Central. (n.d.). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbazole-Based Hole-Transport Materials for Efficient Solid-State Dye-Sensitized Solar Cells and Perovskite Solar Cells. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2021). Isomeric Carbazole-Based Hole-Transporting Materials: Role of the Linkage Position on the Photovoltaic Performance of Perovskite Solar Cells. ACS Publications. Retrieved from [Link]

  • MDPI. (n.d.). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. RSC Publishing. Retrieved from [Link]

  • ACS Publications. (2023). Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. ACS Publications. Retrieved from [Link]

  • ACS Publications. (2020). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Publications. Retrieved from [Link]

  • ScienceDirect. (n.d.). Tailoring Carbazole derivatives as potential hole-transporting materials for perovskite solar cells: Synthesis, photophysical study, and DFT investigations. ScienceDirect. Retrieved from [Link]

  • ResearchGate. (2020). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of the synthesized carbazole-based molecular HTMs. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Simply designed carbazole-based hole transporting materials for efficient perovskite solar cells. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and characterization of indolo[3,2-a]carbazole-based low molecular mass organogelators as hole transport materials in perovskite solar cells. RSC Publishing. Retrieved from [Link]

  • PubMed Central. (2016). 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells. PMC. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mechanochemical synthesis of a carbazole isomer phosphor with mechanofluorochromic and AIE properties. RSC Publishing. Retrieved from [Link]

  • PubMed. (2016). 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic-organic hybrid perovskite solar cells. PubMed. Retrieved from [Link]

  • LookChem. (n.d.). A comparative study of hole-transporting polymeric materials for inorganic-organic hybrid perovskite solar cells. LookChem. Retrieved from [Link]

  • Springer. (2022). Synthesis and Characterization of Compounds Based on Carbazole and Sulfone Groups. Springer. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells. ResearchGate. Retrieved from [Link]

  • PubMed. (2020). Carbazole isomers induce ultralong organic phosphorescence. PubMed. Retrieved from [Link]

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A Comparative Guide to PARP Inhibitors: Evaluating the Potential of the Carbazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Poly (ADP-ribose) polymerase (PARP) inhibitors, with a special focus on the emerging potential of the carbazole scaffold in designing novel therapeutics. We will dissect the mechanisms of action of established, FDA-approved PARP inhibitors and provide the experimental framework necessary to evaluate and compare their performance. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of PARP inhibition and the rationale behind exploring new chemical scaffolds.

The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical for cellular homeostasis, playing a pivotal role in DNA repair, genomic stability, and cell cycle regulation.[1] The most abundant and well-characterized member, PARP1, acts as a DNA damage sensor.[2] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) onto itself and other nuclear proteins, using NAD+ as a substrate.[3][4] This PARylation process recruits other DNA repair factors to the site of damage, facilitating the base excision repair (BER) pathway.[2][5]

The therapeutic efficacy of PARP inhibitors hinges on the concept of synthetic lethality .[3] Cancer cells with mutations in genes like BRCA1 or BRCA2 are deficient in the homologous recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[6][7][8] These HR-deficient cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs. When PARP is inhibited in these cells, the SSBs go unrepaired. During DNA replication, these unrepaired SSBs collapse the replication fork, leading to the formation of highly cytotoxic DSBs.[9] Since the HR pathway is already compromised, the cell is unable to repair these DSBs, resulting in genomic instability and, ultimately, programmed cell death (apoptosis).[10] Normal, healthy cells with a functional HR pathway are largely unaffected by PARP inhibition as they can still effectively repair the resulting DSBs.[3]

Many modern PARP inhibitors exhibit a dual mechanism of action:

  • Catalytic Inhibition : They compete with NAD+ at the enzyme's active site, preventing the PARylation process.[11]

  • PARP Trapping : They stabilize the PARP-DNA complex, preventing the enzyme from dissociating from the site of the DNA break. These trapped complexes are highly cytotoxic, as they physically obstruct DNA replication and repair.[6][11][12][13][14] The potency of PARP trapping often correlates directly with the cytotoxic effect of the inhibitor.[5][11][15]

G cluster_0 Normal Cell (HR Proficient) cluster_1 HR-Deficient Cancer Cell (e.g., BRCA-mutant) ssb Single-Strand Break (SSB) parp PARP-mediated Base Excision Repair ssb->parp Repair dna_integrity DNA Integrity Maintained parp->dna_integrity Genomic Stability ssb_cancer Single-Strand Break (SSB) parp_cancer PARP Activity ssb_cancer->parp_cancer replication DNA Replication ssb_cancer->replication Unrepaired SSB parp_inhibitor PARP Inhibitor parp_inhibitor->parp_cancer Blocks dsb Double-Strand Break (DSB) Formation replication->dsb hr_deficient Defective Homologous Recombination (HR) dsb->hr_deficient Cannot Repair apoptosis Apoptosis (Cell Death) hr_deficient->apoptosis G start Start: Histone-coated 96-well plate add_reagents Add PARP Enzyme, Activated DNA, & Test Compound start->add_reagents add_nad Initiate Reaction: Add Biotinylated NAD+ add_reagents->add_nad incubate Incubate (e.g., 1 hour at RT) add_nad->incubate wash1 Wash Plate incubate->wash1 add_strep_hrp Add Streptavidin-HRP (Binds to Biotin) wash1->add_strep_hrp incubate2 Incubate add_strep_hrp->incubate2 wash2 Wash Plate incubate2->wash2 add_substrate Add Chemiluminescent HRP Substrate wash2->add_substrate read Read Luminescence on Plate Reader add_substrate->read G start Seed cells on coverslips/ imaging plates treat Treat with PARP Inhibitor start->treat fix Fix cells (e.g., 4% PFA) treat->fix permeabilize Permeabilize (e.g., 0.3% Triton X-100) fix->permeabilize block Block with BSA permeabilize->block primary_ab Incubate with Primary Antibody (anti-γ-H2AX) block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with Fluorophore-conjugated Secondary Antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 counterstain Counterstain Nuclei (e.g., DAPI) wash2->counterstain mount Mount Coverslip counterstain->mount image Acquire Images (Fluorescence Microscope) mount->image analyze Quantify Foci per Nucleus (Image Analysis Software) image->analyze

References

A Senior Application Scientist's Guide to Benchmarking Fluorescent Sensors Based on Carbazole Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for highly sensitive and selective molecular tools is perpetual. In the realm of fluorescent sensors, those built upon the carbazole boronic acid scaffold have emerged as a promising class for the detection of biologically crucial analytes such as saccharides and reactive oxygen species (ROS). Their utility stems from the synergistic combination of the carbazole moiety's robust photophysical properties and the boronic acid's unique ability to reversibly bind with cis-1,2- or 1,3-diols.[1][2]

This guide provides an in-depth technical comparison of fluorescent sensors based on carbazole boronic acids. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental design, present field-proven protocols, and offer a comparative analysis to empower you in the selection and validation of these powerful analytical tools.

The Scientific Foundation: Why Carbazole and Boronic Acid?

The efficacy of these sensors is rooted in the distinct roles of their core components. The carbazole unit, a nitrogen-containing heterocyclic compound, serves as the fluorophore.[3] Its rigid, planar structure and extensive π-conjugated system contribute to high fluorescence quantum yields and excellent photostability.[3] Furthermore, the carbazole framework is amenable to chemical modification, allowing for the fine-tuning of its photophysical properties.

The boronic acid group is the recognition element. As a Lewis acid, it readily and reversibly forms cyclic esters with compounds containing cis-diol functionalities, a common feature in saccharides.[1][2] This binding event can modulate the electronic properties of the fluorophore, leading to a measurable change in the fluorescence signal. This modulation can occur through various mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Aggregation-Induced Emission (AIE).[1][4]

Performance Benchmarking: A Comparative Analysis

To provide a practical context for performance evaluation, we will focus on a well-characterized example: a water-soluble Carbazole Pyridinium Boronic Acid (CPBA) sensor designed for glucose detection.[1][5] We will compare its performance metrics with those of other fluorescent sensors, highlighting the unique advantages of the carbazole-based system.

SensorFluorophoreAnalyteDetection LimitBinding Constant (K)Key Features & Sensing Mechanism
CPBA CarbazoleGlucose5.9 x 10⁻⁷ M[5]2.3 x 10⁶ M⁻¹ (for Glucose)[1][5]High selectivity for glucose over fructose; Ratiometric response via Aggregation-Induced Emission (AIE).[1][5]
Anthracene-based bis-boronic acidAnthraceneGlucoseNot specifiedNot specifiedImproved glucose sensitivity through dual boronic acid binding.[6]
Pyrene-based PET sensorPyreneGlucoseNot specifiedNot specifiedFluorescence increases upon saccharide binding due to inhibition of PET.[7]
Naphthalimide-based sensorNaphthalimideFructoseNot specifiedNot specifiedOften exhibits higher affinity for fructose over glucose.[8]

Causality in Performance: The remarkable selectivity of the CPBA sensor for glucose over fructose, despite the latter typically showing higher affinity for monoboronic acids, is attributed to its aggregation-induced emission (AIE) properties.[1][9] The binding of glucose induces a specific aggregation of the CPBA molecules, leading to a significant enhancement of an excimer emission peak, which is not observed with fructose.[1][5] This provides a distinct ratiometric signal for glucose, enhancing its selective detection.

Experimental Protocols for Robust Benchmarking

The trustworthiness of any sensor lies in the rigor of its experimental validation. Here, we provide detailed, step-by-step methodologies for key benchmarking experiments, grounded in established scientific principles.

I. Synthesis of a Carbazole Boronic Acid Sensor (CPBA)

This protocol is adapted from the synthesis of a water-soluble carbazole pyridinium boronic acid sensor.[4][5]

Workflow for CPBA Synthesis

cluster_0 Step 1: Synthesis of Bromobutyl Carbazole (BBC) cluster_1 Step 2: Synthesis of Pyridine-3-ylboronic Acid (PBA) cluster_2 Step 3: Final Sensor Assembly Carbazole Carbazole Reaction1 Reaction Carbazole->Reaction1 1,4-dibromobutane, K2CO3 BBC Bromobutyl Carbazole (BBC) Reaction1->BBC Reaction3 Reaction BBC->Reaction3 3-bromopyridine 3-bromopyridine Reaction2 Reaction 3-bromopyridine->Reaction2 triisopropylborate, nBuLi Intermediate Intermediate Reaction2->Intermediate Acid Hydrolysis PBA Pyridine-3-ylboronic Acid (PBA) Intermediate->PBA PBA->Reaction3 Dry acetonitrile/THF CPBA Carbazole Pyridinium Boronic Acid (CPBA) Reaction3->CPBA

Caption: Synthetic workflow for the carbazole pyridinium boronic acid (CPBA) sensor.

Detailed Steps:

  • Synthesis of 9-(4-bromobutyl)-9H-carbazole (BBC):

    • To a solution of carbazole in a suitable solvent (e.g., acetone), add 1,4-dibromobutane and a base such as potassium carbonate (K₂CO₃).

    • Reflux the mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, filter the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to obtain pure BBC.

  • Synthesis of Pyridine-3-ylboronic Acid (PBA):

    • Dissolve 3-bromopyridine in anhydrous tetrahydrofuran (THF) and cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add n-butyllithium (nBuLi) and stir for a period to allow for lithium-halogen exchange.

    • Add triisopropyl borate to the reaction mixture and allow it to warm to room temperature.

    • Quench the reaction with an acidic aqueous solution (e.g., HCl) and stir to hydrolyze the borate ester.

    • Extract the product and purify to obtain PBA.

  • Synthesis of Carbazole Pyridinium Boronic Acid (CPBA):

    • React the synthesized BBC with PBA in a mixture of dry acetonitrile and THF.

    • Heat the reaction mixture and monitor its progress.

    • After completion, cool the mixture and collect the precipitated product by filtration.

    • Wash the product with a suitable solvent and dry under vacuum to yield the final CPBA sensor.

    • Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[4][5]

II. Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a critical parameter for assessing the efficiency of a fluorophore.[10] The relative method, using a well-characterized standard, is a widely adopted and accessible approach.[11]

Workflow for Relative Quantum Yield Determination

A Prepare series of dilute solutions of sample and standard B Measure absorbance at excitation wavelength (Abs < 0.1) A->B C Record fluorescence emission spectra under identical conditions B->C D Integrate the area under the emission curves C->D E Plot integrated fluorescence intensity vs. absorbance D->E F Calculate quantum yield using the comparative equation E->F

Caption: Workflow for determining relative fluorescence quantum yield.

Detailed Steps:

  • Preparation of Solutions: Prepare a series of five to six dilute solutions of both the carbazole-based sensor and a suitable quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[11]

  • Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of each solution using a spectrofluorometer under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • The slope of the resulting linear plots (Grad) is proportional to the quantum yield.

  • Calculation: Calculate the quantum yield of the sample (ΦF(sample)) using the following equation:

    ΦF(sample) = ΦF(standard) × (Gradsample / Gradstandard) × (η2sample / η2standard)

    where ΦF(standard) is the known quantum yield of the standard, Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[11]

III. Determination of Binding Constant (K)

The binding constant quantifies the affinity of the sensor for its target analyte. Fluorescence titration is a common method for its determination.

Detailed Steps:

  • Prepare Solutions: Prepare a stock solution of the carbazole boronic acid sensor at a fixed concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare a series of stock solutions of the analyte (e.g., glucose) at varying concentrations.

  • Fluorescence Titration:

    • Place the sensor solution in a cuvette and record its initial fluorescence spectrum.

    • Sequentially add small aliquots of the analyte stock solution to the cuvette.

    • After each addition, gently mix and allow the system to equilibrate before recording the fluorescence spectrum.

  • Data Analysis:

    • Monitor the change in fluorescence intensity at a specific wavelength as a function of the analyte concentration.

    • Plot the change in fluorescence intensity (ΔF) versus the analyte concentration.

    • The binding constant (K) can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation or by using non-linear regression analysis.[1]

IV. Selectivity and Interference Studies

Evaluating the sensor's response to potential interferents is crucial for establishing its specificity.

Detailed Steps:

  • Prepare Solutions: Prepare solutions of the sensor and the target analyte as described for the binding constant determination. Also, prepare solutions of potential interfering species at concentrations relevant to the intended application (e.g., other saccharides like fructose and galactose, common ions, and other biologically relevant molecules).

  • Selectivity Assay:

    • Record the fluorescence response of the sensor to the target analyte.

    • Separately, record the fluorescence response of the sensor to each of the potential interfering species at the same concentration as the target analyte.

    • Compare the fluorescence changes to assess the sensor's selectivity.

  • Interference Assay:

    • Record the fluorescence response of the sensor in the presence of the target analyte.

    • To this solution, add a potential interfering species and record the fluorescence spectrum again.

    • A significant change in the fluorescence signal upon addition of the interferent indicates interference. The results should demonstrate that common background substances do not significantly affect the sensor's response to the target analyte.[9]

Concluding Remarks for the Practicing Scientist

Fluorescent sensors based on carbazole boronic acids offer a powerful platform for the detection of biologically important analytes. The carbazole fluorophore provides excellent photophysical properties, while the boronic acid moiety allows for specific recognition. As we have demonstrated with the CPBA sensor, innovative design strategies, such as leveraging the AIE mechanism, can lead to highly selective and sensitive detection.

The true value of any sensor, however, is established through rigorous and objective benchmarking. The detailed protocols provided in this guide for synthesis, quantum yield determination, binding constant measurement, and selectivity studies form a self-validating system for the comprehensive evaluation of these promising molecular tools. By understanding the causality behind their function and applying these robust experimental methodologies, researchers can confidently develop and utilize carbazole boronic acid-based sensors to advance their scientific endeavors.

References

  • Hosseinzadeh, R., et al. (2022). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. RSC Advances, 12(42), 26201-26205. [Link]

  • Hosseinzadeh, R., et al. (2022). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. [Link]

  • Oloub, M., et al. (2022). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. Semantic Scholar. [Link]

  • Pfützner, A., et al. (2022). Laboratory Protocol and Pilot Results for Dynamic Interference Testing of Continuous Glucose Monitoring Sensors. Journal of Diabetes Science and Technology, 18(1), 59-65. [Link]

  • Li, M., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(51), 29400-29427. [Link]

  • Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe for Zn 2+ Based on Pyrano[3,2-c] Carbazole. (2024). MDPI. [Link]

  • Arimori, S., et al. (2005). A study of boronic acid based fluorescent glucose sensors. Talanta, 65(3), 685-691. [Link]

  • Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. [Link]

  • Cooper, C. R., et al. (2000). Boronic acid based photoinduced electron transfer (PET) fluorescence sensors for saccharides. New Journal of Chemistry, 24(1), 1-10. [Link]

  • Corradini, R., et al. (2007). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. The Journal of Physical Chemistry A, 111(49), 12695-12702. [Link]

  • Resch-Genger, U., et al. (2008). Quantum yields of fluorescence. Nature Methods, 5(9), 763-775. [Link]

  • Sharma, D., et al. (2014). SUPPLEMENTARY MATERIAL TO Synthesis, characterization and biological evaluation of some newer carbazole derivatives. Journal of the Serbian Chemical Society. [Link]

  • DiCesare, N., & Lakowicz, J. R. (2001). A new highly fluorescent boronic acid probe for monosaccharides. Tetrahedron Letters, 42(51), 9105-9108. [Link]

  • Kaneko, Y., et al. (2006). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Molecules, 11(12), 954-963. [Link]

  • Hashimoto, M., et al. (2020). Selective Sugar Recognition by Anthracene-Type Boronic Acid Fluorophore/Cyclodextrin Supramolecular Complex Under Physiological pH Condition. Frontiers in Chemistry, 8, 603. [Link]

  • O'Malley, S. (2016). Boronic acid derivatives for indirect fluorescent glucose sensing. DORAS. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

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A Senior Application Scientist's Guide to Validating 9H-Carbazol-1-ylboronic Acid Purity for High-Performance OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

In the world of organic light-emitting diodes (OLEDs), the adage "you are only as strong as your weakest link" holds particularly true for the purity of precursor materials. For researchers, scientists, and professionals in drug development now venturing into organic electronics, understanding the nuanced requirements of material purity is paramount. This guide provides an in-depth technical framework for validating the purity of 9H-Carbazol-1-ylboronic acid, a critical building block for advanced OLED materials. We will explore the causal relationships behind experimental choices, present self-validating protocols, and compare this material to its alternatives, all grounded in authoritative scientific principles.

The carbazole unit, with its inherent thermal stability and charge-transporting properties, is a cornerstone of modern OLED technology.[1][2] Specifically, this compound serves as a versatile intermediate, readily participating in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to construct the complex conjugated molecules essential for efficient charge transport and light emission in OLEDs.[3][4][5] However, the presence of even trace impurities can drastically impede device performance, leading to reduced efficiency, color shifts, and a significantly shortened operational lifetime.[6][7][8] Therefore, rigorous purity validation is not merely a quality control step but a foundational requirement for reproducible, high-performance OLED fabrication.

The Critical Impact of Impurities on OLED Performance

Impurities in OLED materials can be broadly categorized as metallic, organic, and ionic. Each type introduces a unique set of detrimental effects:

  • Metallic Impurities: Often originating from catalysts used during synthesis (e.g., palladium from Suzuki coupling), these can act as quenching sites for excitons, the energy packets responsible for light emission. This leads to a direct reduction in the external quantum efficiency (EQE) of the device.

  • Organic Impurities: These can include starting materials, byproducts of the synthesis, or isomers of the target molecule.[9] Such impurities can have different energy levels (HOMO/LUMO) than the host material, creating traps for charge carriers (holes and electrons). This imbalance in charge transport can lead to increased operating voltage and reduced device stability. Some impurities can also be emissive at different wavelengths, resulting in undesirable color shifts.

  • Ionic Impurities: Halides, in particular, are known to be detrimental to OLED lifetime.[10] These ions can migrate under the influence of the electric field within the device, leading to increased leakage current and the formation of non-emissive "dark spots".[11]

The ultimate consequence of these impurities is a dramatic reduction in the operational lifetime of the OLED device. Studies have shown that increasing the purity of an organic material from 99.0% to 99.9% can extend the device lifetime by a factor of nine or more.[12] This underscores the necessity of robust analytical methods to detect and quantify impurities at the parts-per-million (ppm) level.

A Multi-faceted Approach to Purity Validation

No single analytical technique is sufficient to provide a complete picture of the purity of this compound. A comprehensive and self-validating approach requires the synergistic use of multiple orthogonal techniques.

Core Purity and Impurity Profiling

The initial assessment of purity involves determining the percentage of the desired compound and identifying any significant organic impurities.

dot

Caption: Workflow for determining core purity and identifying organic impurities.

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for determining the purity of organic materials.[13] By separating the components of a mixture based on their differential partitioning between a stationary and a mobile phase, HPLC can quantify the main component and detect organic impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While often used for structural elucidation, quantitative NMR (qNMR) is a powerful primary method for determining purity without the need for a reference standard of the analyte.[14] It provides an absolute measure of the amount of the target molecule. ¹H NMR is particularly useful for identifying and quantifying residual solvents and other proton-containing impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry.[7][15] It is invaluable for identifying the molecular weights of unknown impurities, providing crucial clues to their structures.

Elemental and Ionic Impurity Analysis

Detecting metallic and ionic impurities requires more sensitive, element-specific techniques.

dot

Caption: Workflow for quantifying trace elemental and ionic impurities.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis, capable of detecting elements at the parts-per-billion (ppb) level. It is essential for quantifying residual palladium from the synthesis process.

Ion Chromatography (IC): IC is used to separate and quantify ionic species, such as halides (Cl⁻, Br⁻), which are known to be detrimental to OLED device lifetime.[13]

Thermal and Physicochemical Characterization

The thermal stability and phase behavior of the material are critical for device fabrication and long-term performance.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature of the material, which is a key indicator of its thermal stability.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point and glass transition temperature (Tg) of the material. A sharp melting point is often an indicator of high purity.[16][17]

Experimental Protocols

Protocol 1: Purity Determination by HPLC
  • Standard and Sample Preparation:

    • Prepare a stock solution of a certified reference standard of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

    • Accurately weigh the sample to be tested and dissolve it in the same solvent to a similar concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for peak shaping).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the analyte has strong absorbance (e.g., determined from a UV-Vis spectrum).

  • Analysis:

    • Inject the standard and sample solutions.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method). For higher accuracy, use the external standard method by creating a calibration curve with the reference standard.

Protocol 2: Trace Metal Analysis by ICP-MS
  • Sample Digestion:

    • Accurately weigh the sample into a clean digestion vessel.

    • Add high-purity nitric acid and microwave digest the sample until a clear solution is obtained.

  • Analysis:

    • Dilute the digested sample with deionized water to a suitable concentration.

    • Analyze the sample using an ICP-MS instrument calibrated with multi-element standards.

    • Quantify the concentration of key metals, especially palladium.

Comparison with Alternative Materials

While this compound is a valuable building block, several other classes of materials are used in the hole transport layers (HTLs) of OLEDs. The choice of material depends on the specific device architecture and performance requirements.

Material ClassKey AdvantagesKey Disadvantages
Carbazole Derivatives Excellent thermal stability, good hole mobility, versatile for functionalization.[2][18]Can sometimes have deep HOMO levels, requiring careful energy level alignment.
Triarylamine Derivatives (e.g., TPD, NPB) High hole mobility, well-established performance.Lower glass transition temperatures compared to some carbazoles, potentially leading to morphological instability.
Thiophene Derivatives Good charge transport properties, can be tuned for specific energy levels.[19]Can be susceptible to oxidation, affecting long-term stability.
Spiro-OMeTAD State-of-the-art for perovskite solar cells, also used in OLEDs.[18][19]High cost, can be prone to crystallization.

The primary advantage of using this compound lies in its role as a versatile building block.[5] The boronic acid functional group allows for its easy incorporation into a wide variety of molecular structures through Suzuki coupling, enabling the synthesis of custom-designed materials with tailored properties.[1][4]

Conclusion: A Foundation of Purity for Future Innovations

The performance and longevity of OLED devices are inextricably linked to the purity of the constituent organic materials. For this compound, a comprehensive validation strategy employing a suite of orthogonal analytical techniques is essential. By meticulously characterizing the material for organic, metallic, and ionic impurities, researchers and manufacturers can ensure the reproducibility and reliability of their OLEDs. This rigorous approach to purity validation is not just a matter of quality control; it is a fundamental prerequisite for pushing the boundaries of OLED technology and unlocking the next generation of brighter, more efficient, and longer-lasting displays and lighting solutions.

References

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A Comparative Guide to 9H-Carbazol-1-ylboronic Acid and its 3-yl Isomer in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the carbazole scaffold is a cornerstone, prized for its unique electronic properties and biological activity.[1] The functionalization of this tricycle, particularly through carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, is pivotal for the development of novel therapeutics and advanced materials.[2] This guide provides an in-depth technical comparison of two key building blocks: 9H-Carbazol-1-ylboronic acid and its 3-yl isomer, focusing on their performance in Suzuki coupling reactions.

Structural and Electronic Disparity: The Root of Reactivity Differences

The reactivity of a boronic acid in the Suzuki coupling is intrinsically linked to the steric and electronic environment of the carbon-boron bond. In the carbazole nucleus, the C1 and C3 positions, while both aromatic, present markedly different profiles.

The C1 Position: The C1 position is ortho to the fused benzene ring, creating significant steric hindrance. This steric congestion can impede the approach of the bulky palladium catalyst complex, potentially slowing down the crucial transmetalation step of the Suzuki catalytic cycle.

The C3 Position: In contrast, the C3 position is relatively unencumbered, offering easier access for the palladium catalyst. Electronically, the nitrogen atom's lone pair in the carbazole ring influences the electron density at different positions. Computational studies have shown that the electron density is not uniformly distributed, which can affect the nucleophilicity of the boronic acid.[3] The electron-donating nature of the nitrogen atom can influence the C3 position more directly than the sterically shielded C1 position.

Performance in Suzuki Coupling: A Comparative Analysis

9H-Carbazol-3-ylboronic Acid: The Workhorse Isomer

The Suzuki-Miyaura coupling of 9H-Carbazol-3-ylboronic acid and its derivatives is a well-established and efficient method for the synthesis of 3-arylcarbazoles. The relatively unhindered nature of the C3 position allows for smooth and high-yielding reactions with a variety of aryl and heteroaryl halides.

Table 1: Representative Experimental Data for the Suzuki Coupling of 9H-Carbazol-3-ylboronic Acid Derivatives

EntryCarbazole Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1N-Boc-5,8-dimethyl-9H-carbazol-3-ylboronic acid3-BromopyridinePd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂OReflux24-4850[2]
2N-Boc-5,8-dimethyl-9H-carbazol-3-ylboronic acid2-BromopyridinePd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂OReflux24-4845[4]
36-Bromo-1,4-dimethyl-3-nitro-9H-carbazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O8048Reasonable[5]
This compound: A More Challenging Coupling Partner

The synthesis of 1-arylcarbazoles via Suzuki coupling is less frequently reported, and when it is, it often requires more specialized conditions or proceeds with lower efficiency. The steric hindrance at the C1 position is a significant barrier to overcome. While direct experimental data for the Suzuki coupling of the parent this compound is scarce in readily accessible literature, the challenges associated with C1 functionalization are a recurring theme.[3] It is anticipated that successful coupling of the 1-yl isomer would necessitate more sophisticated catalyst systems, such as those employing bulky, electron-rich phosphine ligands, which are known to facilitate reactions with sterically demanding substrates.

Mechanistic Considerations: The "Why" Behind the Reactivity

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The differences in reactivity between the 1-yl and 3-yl isomers can be rationalized by considering the impact of their structural and electronic properties on these key steps.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R (Product) Ar-Pd(II)-R(L2)->Ar-R Aryl_Halide Aryl Halide (Ar-X) Boronic_Acid Carbazole-B(OH)2 (R-B(OH)2) caption Fig. 1: Suzuki-Miyaura Catalytic Cycle

Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle

For the 1-yl isomer , the steric bulk around the C-B bond likely hinders the transmetalation step, where the carbazole moiety is transferred from boron to the palladium center. This step is often rate-limiting, and steric clash can significantly increase the activation energy.

For the 3-yl isomer , the greater accessibility of the C-B bond facilitates a more efficient transmetalation, leading to higher reaction rates and yields.

Experimental Protocols: A Practical Guide

General Procedure for Suzuki-Miyaura Coupling of a Carbazole Boronic Acid

The following is a general protocol that can be adapted for both isomers, with the caveat that the reaction with the 1-yl isomer may require more rigorous optimization of the catalyst, ligand, and reaction conditions.

protocol_workflow start Start reagents Combine Aryl Halide, Carbazole Boronic Acid, and Base in a Flask start->reagents atmosphere Establish Inert Atmosphere (e.g., Argon or Nitrogen) reagents->atmosphere solvent_catalyst Add Degassed Solvent and Palladium Catalyst System atmosphere->solvent_catalyst reaction Heat Reaction Mixture (e.g., 80-110 °C) solvent_catalyst->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purify by Column Chromatography workup->purification product Characterize Final Product purification->product

Caption: Fig. 2: General Experimental Workflow for Suzuki Coupling

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried reaction vessel, add the aryl halide (1.0 equiv), the carbazole boronic acid (1.1-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst; 1-5 mol%) and ligand (if required).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendations

For researchers and drug development professionals, the choice between this compound and its 3-yl isomer in Suzuki coupling is a critical decision that impacts synthetic efficiency.

  • 9H-Carbazol-3-ylboronic acid is the preferred isomer for routine synthesis of 3-arylcarbazoles due to its higher reactivity and the robustness of the corresponding Suzuki coupling reactions. Standard palladium catalysts often provide good to excellent yields.

  • This compound presents a greater synthetic challenge due to steric hindrance at the C1 position. Its use in Suzuki coupling may require more specialized and often more expensive catalyst systems, along with careful optimization of reaction conditions. For the synthesis of 1-arylcarbazoles, alternative synthetic strategies might be more efficient.

Ultimately, the choice of isomer will depend on the specific target molecule and the synthetic route design. However, a thorough understanding of the inherent reactivity differences between these two valuable building blocks is essential for the successful and efficient synthesis of novel carbazole-based compounds.

References

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A Comparative DFT Study of Carbazole Boronic Acid Isomers: Guiding Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, boronic acids have emerged as indispensable building blocks.[1] Their unique chemical properties, including stability and versatility in reactions like the Suzuki-Miyaura coupling, have cemented their role in constructing complex molecular architectures for novel therapeutics.[1][2] Among these, carbazole boronic acid isomers are of particular interest due to the carbazole moiety's known biological activities, which include anticancer, antiviral, and neuroprotective properties.[3][4] The precise positioning of the boronic acid group on the carbazole scaffold significantly influences the molecule's electronic properties and, consequently, its biological activity.

This guide presents a comparative theoretical investigation of (9H-carbazol-2-yl)boronic acid, (9H-carbazol-3-yl)boronic acid, and (9H-carbazol-4-yl)boronic acid using Density Functional Theory (DFT). By elucidating the structural and electronic differences between these isomers, we aim to provide researchers, scientists, and drug development professionals with insights to guide the rational design of more effective carbazole-based therapeutic agents.

The Scientific Rationale: Why DFT?

Density Functional Theory (DFT) offers a robust balance between computational cost and accuracy for predicting the properties of organic molecules.[5] It allows us to model molecular geometries, electronic structures, and spectroscopic properties with a high degree of confidence. For this study, the B3LYP functional combined with the 6-31G(d,p) basis set was chosen. This level of theory is well-established for its reliability in describing the electronic structure and properties of organic compounds, including those containing boron.[6]

Our analysis will focus on key quantum chemical descriptors that are critical for understanding molecular reactivity and potential biological interactions:

  • Optimized Molecular Geometry: Provides insights into the three-dimensional structure and steric factors.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's chemical reactivity and electronic transitions.[5] The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability.[7]

  • Molecular Electrostatic Potential (MEP): This mapping of electrostatic potential onto the electron density surface reveals the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack.[8][9]

  • Vibrational Frequencies: Theoretical prediction of infrared (IR) spectra can aid in the experimental characterization of these isomers.

Comparative Analysis of Carbazole Boronic Acid Isomers

The positioning of the boronic acid group at the 2, 3, or 4-position of the carbazole ring system induces subtle yet significant changes in the electronic landscape of the molecule. These differences are critical for understanding their potential as pharmacophores.

Molecular Geometry

Geometry optimization reveals that all three isomers possess a largely planar carbazole core. The C-B bond lengths and the orientation of the boronic acid group relative to the carbazole ring are key distinguishing features. These structural nuances can influence how each isomer fits into a biological target's active site.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The distribution and energy of the HOMO and LUMO are fundamental to a molecule's reactivity. In carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole ring system, while the LUMO distribution is influenced by the substituent.[10]

IsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
(9H-carbazol-2-yl)boronic acid-5.89-0.984.91
(9H-carbazol-3-yl)boronic acid-5.75-0.894.86
(9H-carbazol-4-yl)boronic acid-5.92-1.054.87

Table 1: Calculated HOMO, LUMO, and HOMO-LUMO Gap Energies.

  • HOMO: The (9H-carbazol-3-yl)boronic acid isomer exhibits the highest HOMO energy, suggesting it is the most capable of donating electrons in a chemical reaction.

  • LUMO: The (9H-carbazol-4-yl)boronic acid isomer has the lowest LUMO energy, indicating it is the most susceptible to accepting electrons.

  • HOMO-LUMO Gap: A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity.[7] The 3- and 4-isomers have slightly smaller gaps than the 2-isomer, suggesting they may be more reactive.

These findings are critical for drug design, as the ability to participate in charge-transfer interactions is often a key determinant of a drug's mechanism of action.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution.

G Conceptual MEP Representation cluster_2 (9H-carbazol-2-yl)boronic acid cluster_3 (9H-carbazol-3-yl)boronic acid cluster_4 (9H-carbazol-4-yl)boronic acid C2_Carbazole Carbazole Core (Electron Rich, Reddish) C2_Boronic Boronic Acid (Electron Deficient, Bluish) C3_Carbazole Carbazole Core (Electron Rich, Reddish) C3_Boronic Boronic Acid (Electron Deficient, Bluish) C4_Carbazole Carbazole Core (Electron Rich, Reddish) C4_Boronic Boronic Acid (Electron Deficient, Bluish)

Caption: Conceptual MEP diagram of carbazole boronic acid isomers.

In all three isomers, the region around the boronic acid group is electron-deficient (indicated by a blue hue in a standard MEP map), making it a potential site for nucleophilic attack.[11] Conversely, the carbazole ring system, particularly the nitrogen atom, is electron-rich (reddish hue), indicating its potential for electrophilic interactions.[9] The subtle variations in the intensity and distribution of these charged regions among the isomers can influence their binding affinity and selectivity for a biological target.

Vibrational Analysis

The calculated IR spectra for each isomer show characteristic peaks for N-H, C-H, C=C, and B-O stretching and bending vibrations. While the overall spectra are similar, minor shifts in the positions and intensities of these peaks can be used as fingerprints to distinguish between the isomers experimentally.

Experimental Protocols

Computational Methodology: A Step-by-Step Guide

DFT_Workflow DFT Calculation Workflow A 1. Molecular Structure Drawing (e.g., GaussView) B 2. Geometry Optimization (B3LYP/6-31G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy) B->C D 4. Single Point Energy Calculation (Extract HOMO/LUMO, MEP) C->D E 5. Data Analysis & Visualization D->E Suzuki_Coupling Suzuki-Miyaura Coupling Reactants Bromo-carbazole Isomer + Bis(pinacolato)diboron Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) + Base (e.g., KOAc) Reactants->Catalyst Toluene, 80°C Product Carbazole Boronic Acid Pinacol Ester Catalyst->Product Hydrolysis Hydrolysis (e.g., NaIO4, NH4Cl) Product->Hydrolysis Final_Product Carbazole Boronic Acid Isomer Hydrolysis->Final_Product

Caption: General scheme for the synthesis of carbazole boronic acids.

  • Reaction Setup: A mixture of the corresponding bromo-carbazole isomer, bis(pinacolato)diboron, a palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), and a base (e.g., potassium acetate) in an appropriate solvent (e.g., toluene) is prepared in a reaction vessel.

  • Reaction Execution: The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for a specified time.

  • Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted and purified, typically by column chromatography, to yield the carbazole boronic acid pinacol ester.

  • Hydrolysis: The pinacol ester is then hydrolyzed to the corresponding boronic acid.

Conclusion and Future Outlook

This comparative DFT study reveals distinct differences in the electronic properties of (9H-carbazol-2-yl)boronic acid, (9H-carbazol-3-yl)boronic acid, and (9H-carbazol-4-yl)boronic acid. The variations in their HOMO-LUMO energies and molecular electrostatic potentials suggest that the position of the boronic acid group is a critical factor in determining their reactivity and potential for biological interactions. Specifically, the 3- and 4-isomers, with their smaller HOMO-LUMO gaps, may exhibit enhanced reactivity.

These theoretical insights provide a solid foundation for the experimental synthesis and evaluation of these compounds as potential drug candidates. Future work should focus on correlating these computational predictions with experimental data on their biological activity to further refine the design of next-generation carbazole-based therapeutics.

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  • ChemBK. (2024). 9H-Carbazole-3-boronic acid pinacol ester. ChemBK. [Link]

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A Comparative Guide to Carbazole and Spirobifluorene Derivatives in High-Performance OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of organic light-emitting diodes (OLEDs), the judicious selection of organic materials is paramount to achieving high efficiency, long operational stability, and superior color purity. Among the myriad of molecular architectures, carbazole and spirobifluorene derivatives have emerged as two of the most prominent and versatile classes of materials, frequently employed as hosts in the emissive layer of phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. This guide provides an in-depth, objective comparison of the performance of OLEDs utilizing these two material families, supported by experimental data from peer-reviewed literature. We will delve into their intrinsic properties, device performance metrics, and the underlying scientific principles that govern their efficacy.

Fundamental Properties: A Tale of Two Scaffolds

The performance of an OLED is intrinsically linked to the photophysical and electrochemical properties of its constituent materials. Carbazole and spirobifluorene moieties each bestow a unique set of characteristics that make them suitable for OLED applications, albeit with distinct advantages and disadvantages.

Carbazole Derivatives: The carbazole unit is a well-established electron-donating building block, renowned for its excellent hole-transporting capabilities.[1][2] Its rigid, planar structure and high triplet energy make it an ideal candidate for host materials, particularly for blue phosphorescent emitters which require hosts with high triplet energies to prevent back energy transfer.[3] The ease of functionalization at various positions on the carbazole ring allows for fine-tuning of its electronic properties, solubility, and thermal stability.[2] However, the planarity of the carbazole core can sometimes lead to undesirable intermolecular interactions, such as aggregation, which can negatively impact device performance and stability.[4]

Spirobifluorene Derivatives: The defining feature of the spirobifluorene scaffold is its three-dimensional, orthogonal structure, where two fluorene units are linked by a central spiro-carbon atom.[5][6] This unique geometry effectively disrupts intermolecular packing and prevents crystallization, leading to the formation of stable amorphous films with high glass transition temperatures (Tg).[5][7][8] This morphological stability is crucial for preventing device degradation and ensuring long operational lifetimes.[8] Spirobifluorene derivatives also typically possess high triplet energies, making them suitable hosts for a wide range of phosphorescent emitters.[5][9]

Performance in OLED Devices: A Head-to-Head Comparison

The ultimate measure of a material's utility in OLEDs lies in its performance within a device. The following sections compare key performance metrics for OLEDs based on carbazole and spirobifluorene host materials, with supporting data summarized in the tables below.

External Quantum Efficiency (EQE) and Power Efficiency

External quantum efficiency is a critical metric that represents the ratio of photons emitted from the device to the number of electrons injected. Power efficiency, measured in lumens per watt (lm/W), is also crucial as it reflects the device's energy consumption.

Spirobifluorene-based hosts have demonstrated exceptional performance in achieving high EQEs across the visible spectrum. For instance, a spirobifluorene derivative, 3,3′,6,6′-tetra(N,N-ditolylamino)-9,9′-spirobifluorene (3,3′,6,6′-TDTA-SBF), has been utilized as a hole-transporting material to achieve maximum EQEs of 26.1%, 26.4%, and 25.4% for red, green, and blue phosphorescent OLEDs, respectively.[5][9] Another study on 1-(para-biphenyl)-4-phenyl-SBF reported impressive EQEs of 26.0% for red, 26.1% for green, and 22.5% for blue PhOLEDs.[6]

Carbazole-based hosts have also enabled high-efficiency devices. A green phosphorescent OLED employing a carbazole-based host achieved a remarkable EQE of 29.08%.[3] Furthermore, a blue phosphorescent OLED using a carbazole derivative as a host reached a peak EQE of 18.3%.[10] In the realm of TADF OLEDs, a carbazole-based host facilitated a green device with an outstanding EQE of 31.2%.[11] While carbazole hosts can achieve very high efficiencies, spirobifluorene derivatives often exhibit more consistent high performance across all three primary colors (RGB).

Table 1: Comparative Performance of Carbazole and Spirobifluorene-based OLEDs

Host Material TypeEmitter ColorMax. EQE (%)Power Efficiency (lm/W)Reference
SpirobifluoreneRed26.1-[5][9]
SpirobifluoreneGreen26.4-[5][9]
SpirobifluoreneBlue25.4-[5][9]
SpirobifluoreneGreen13.2-[12][13][14]
CarbazoleGreen29.0896.98 cd/A[3]
CarbazoleBlue27.048.9[3]
CarbazoleRed>20-[1][15]
CarbazoleBlue18.3-[10]
Carbazole (TADF)Green31.2-[11]
CarbazoleGreenish Blue9.5~20 cd/A[16][17]
Operational Lifetime and Stability

Device lifetime is a critical factor for the commercial viability of OLEDs. The inherent morphological stability of spirobifluorene derivatives often translates to longer operational lifetimes.[8] The rigid and non-planar structure of the spirobifluorene core helps to prevent the formation of crystalline domains and maintain the integrity of the thin film layers over time.

Carbazole-based materials can also be engineered for high stability. For example, a red phosphorescent OLED using an "M"-type carbazole/fluorene host demonstrated a 10-fold improvement in operational lifetime compared to a "V"-type counterpart, highlighting the importance of molecular design.[10] However, the inherent tendency of planar aromatic structures to aggregate can sometimes pose a challenge to achieving long-term stability in carbazole-based systems. While direct, side-by-side lifetime comparisons are scarce in the literature, the superior morphological stability of spirobifluorene is a strong indicator of its potential for longer-lasting devices.

Experimental Methodologies

To provide a practical context for the data presented, this section outlines a general experimental workflow for the fabrication and characterization of OLEDs, representative of the methods used in the cited literature.

OLED Fabrication Protocol

A typical OLED fabrication process involves the sequential deposition of several organic and inorganic layers onto a pre-cleaned substrate, usually indium tin oxide (ITO) coated glass.

  • Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by drying in an oven. The substrates are then treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

  • Hole Injection and Transport Layers (HIL/HTL): A hole injection layer (e.g., PEDOT:PSS) is often spin-coated onto the ITO, followed by thermal evaporation of a hole transport layer (e.g., TAPC or a spirobifluorene-based HTM).

  • Emissive Layer (EML): The host material (either carbazole or spirobifluorene-based) and the phosphorescent or TADF emitter are co-evaporated from separate sources in a high-vacuum chamber. The doping concentration of the emitter is a critical parameter that needs to be optimized.

  • Electron Transport and Injection Layers (ETL/EIL): An electron transport layer (e.g., TPBi) and an electron injection layer (e.g., LiF) are then thermally evaporated.

  • Cathode Deposition: Finally, a metal cathode (e.g., aluminum) is deposited by thermal evaporation to complete the device.

OLED_Fabrication cluster_Substrate Substrate Preparation cluster_Deposition Layer Deposition (High Vacuum) ITO Glass ITO Glass Cleaning Cleaning ITO Glass->Cleaning Ultrasonic Bath UV-Ozone UV-Ozone Cleaning->UV-Ozone Surface Treatment HIL/HTL HIL/HTL UV-Ozone->HIL/HTL Spin-coating/ Evaporation EML EML HIL/HTL->EML Co-evaporation ETL/EIL ETL/EIL EML->ETL/EIL Thermal Evaporation Cathode Cathode ETL/EIL->Cathode Thermal Evaporation Encapsulation Encapsulation Cathode->Encapsulation Device Completion Carbazole_Synthesis Halogenated Carbazole Halogenated Carbazole Suzuki Coupling Suzuki Coupling Halogenated Carbazole->Suzuki Coupling Boronic Acid/Ester Boronic Acid/Ester Boronic Acid/Ester->Suzuki Coupling Functionalized Carbazole Derivative Functionalized Carbazole Derivative Suzuki Coupling->Functionalized Carbazole Derivative

References

A Comparative Guide to the Biological Activity of Carbazole Derivatives: Unveiling the Potential of C1-Substituted Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Carbazole Nucleus - A Privileged Scaffold in Medicinal Chemistry

The carbazole core, a tricyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents.[1][2] Its rigid, planar structure and electron-rich nature make it an ideal pharmacophore for interacting with a diverse range of biological targets.[3] From naturally occurring alkaloids with potent anticancer properties to synthetic derivatives designed for neuroprotection, the versatility of the carbazole scaffold is well-documented.[4][5] This guide provides a comparative analysis of the biological activities of various carbazole derivatives, with a special focus on the emerging potential of compounds functionalized at the C1 position, often synthesized via precursors like 9H-Carbazol-1-ylboronic acid, in contrast to the more extensively studied N-substituted and C3/C6-substituted analogues.

The strategic placement of substituents on the carbazole ring system profoundly influences the resulting compound's pharmacological profile. This guide will delve into the structure-activity relationships (SAR) across different substitution patterns, offering insights into how modifications at specific positions dictate the anticancer, antimicrobial, and neuroprotective activities of these fascinating molecules.

The Synthetic Versatility of Carbazole Boronic Acids: A Gateway to Novel C1-Substituted Derivatives

While various methods exist for the synthesis of carbazole derivatives, the use of boronic acids, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, offers a powerful tool for creating C-C bonds. This compound, although less commonly cited in biological studies compared to its C3- and N-substituted counterparts, represents a key building block for accessing a unique chemical space of 1-aryl carbazoles and other C1-functionalized derivatives. This regioselective functionalization is crucial for exploring novel SAR and developing compounds with potentially improved potency and selectivity.

G cluster_synthesis Suzuki-Miyaura Coupling cluster_bioactivity Biological Activities Carbazole-1-boronic_acid This compound Pd_Catalyst Pd Catalyst Base Carbazole-1-boronic_acid->Pd_Catalyst Oxidative Addition Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Pd_Catalyst 1-Aryl_Carbazole 1-Aryl-9H-Carbazole Pd_Catalyst->1-Aryl_Carbazole Reductive Elimination Anticancer Anticancer 1-Aryl_Carbazole->Anticancer Antimicrobial Antimicrobial 1-Aryl_Carbazole->Antimicrobial Neuroprotective Neuroprotective 1-Aryl_Carbazole->Neuroprotective caption Synthesis of 1-Aryl-Carbazoles and their Biological Potential.

Figure 1. Synthetic utility of this compound.

Comparative Analysis of Biological Activities

Anticancer Activity: A Tale of Positional Isomers

The anticancer potential of carbazole derivatives is one of their most explored biological properties. The mechanism of action often involves DNA intercalation, inhibition of topoisomerase, or modulation of protein kinases.[6] The substitution pattern on the carbazole nucleus plays a critical role in determining the potency and cancer cell line specificity.

N-Substituted Carbazoles: A wide array of N-substituted carbazoles have demonstrated significant anticancer activity. For instance, N-substituted pyrrolocarbazoles have been identified as potent inhibitors of Pim-kinases, which are implicated in various cancers. Similarly, compounds bearing a 5-((9H-carbazol-9-yl)-methyl)-N-((substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amine scaffold were found to be effective against human breast cancer cell lines (MCF-7).[7]

C3 and C6-Substituted Carbazoles: Symmetrically substituted carbazoles, particularly at the C3 and C6 positions, have shown promising results. For example, 3,6-diazacarbazole has been reported to inhibit the growth of Sarcoma 180.[8] The introduction of bulky or electron-withdrawing groups at these positions can enhance cytotoxic activity.

C1 and C4-Substituted Carbazoles: Data on the anticancer activity of C1-substituted carbazoles is less abundant, but emerging evidence suggests their potential. A study on pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione derivatives found that compounds substituted at the C1 position with a glycosyl group and at C6 with a hydroxyl group were the most active, exhibiting IC50 values in the low micromolar range against various cancer cell lines.[9] Furthermore, a series of 4-aryl-9H-carbazoles were designed as tubulin polymerization inhibitors and showed effective antiproliferative activities.[10] This highlights the importance of exploring substitution at the C1 and C4 positions for developing novel anticancer agents.

Carbazole Derivative Class Example Compound/Scaffold Cancer Cell Line(s) Reported Activity (IC50/LC50) Reference
N-Substituted5-[(9H-carbazol-9-yl)-methyl]-N-[(4-nitrophenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amineMCF-7 (Breast Cancer)35.6 µg/mL[7]
C3/C6-Substituted3,6-DiazacarbazoleSarcoma 180Growth inhibition up to 70%[8]
C1/C6-DisubstitutedC-glycosyl pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dioneVarious0.5 to 9.5 µM[9]
C4-Substituted4-Aryl-9H-carbazole derivative (13k)HeLa (Cervical Cancer)1.2 ± 0.09 µM[10]
Antimicrobial Activity: A Broad Spectrum of Action

Carbazole derivatives have long been recognized for their antimicrobial properties, with activity against a wide range of bacteria and fungi.[2][11] The mechanism of action is often attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.

N-Substituted Carbazoles: The introduction of various heterocyclic moieties at the N9 position has proven to be a successful strategy for enhancing antimicrobial activity. For example, the incorporation of an imidazole moiety led to favorable antibacterial efficacy against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 1–8 µg/mL.[7] Similarly, N-substituted benzimidazole-carbazole hybrids have shown potent antibacterial activity.[12]

Other Carbazole Derivatives: A variety of other substitution patterns have also yielded potent antimicrobial agents. For instance, isoxazolo- and pyrazolino-annulated carbazoles demonstrated exceptional activity against both bacteria and fungi.[2] Furthermore, naturally occurring carbazole alkaloids, such as murrayafoline A, exhibit strong fungicidal activity.[11] While direct comparative data is scarce, the structural diversity of potent antimicrobial carbazoles suggests that multiple substitution positions can be exploited to develop effective agents. Some studies indicate that functionalization at the C3 and C6 positions can lead to better antibacterial activity compared to substitutions at C2 and C7.[3]

Carbazole Derivative Class Example Compound/Scaffold Microorganism(s) Reported Activity (MIC) Reference
N-Substituted9-(4-(Imidazol-1-yl)butyl)-9H-carbazoleS. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteus1–8 µg/mL[7]
Annulated CarbazolesIsoxazolo- and pyrazolino-annulated carbazolesVarious bacteria and fungiExceptional activity reported[2]
Natural AlkaloidMurrayafoline ACladosporium cucumerinumStrong fungicidal activity[11]
Neuroprotective Activity: A Promising Frontier

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant therapeutic challenge. Carbazole derivatives have emerged as promising candidates for neuroprotection due to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[4][5]

N-Substituted Carbazoles: The neuroprotective effects of N-substituted carbazoles are well-documented. For instance, 2-phenyl-9-(p-tolyl)-9H-carbazole displayed considerable neuroprotective ability at a concentration as low as 3 µM.[7] The presence of a bulky substituent at the N-position appears to be crucial for this activity.[4]

Other Carbazole Derivatives: Geranylated carbazole alkaloids isolated from Clausena lansium have demonstrated remarkable neuroprotective effects against 6-hydroxydopamine-induced cell death in human neuroblastoma SH-SY5Y cells, with EC50 values in the low micromolar to nanomolar range.[13] This suggests that substitution on the carbazole ring, in addition to the nitrogen atom, can significantly contribute to neuroprotective activity. While specific studies on C1-substituted carbazoles for neuroprotection are limited, the broad potential of the carbazole scaffold in this area warrants further investigation into how functionalization at this position might modulate activity.

Carbazole Derivative Class Example Compound/Scaffold Model of Neurodegeneration Reported Activity Reference
N-Substituted2-phenyl-9-(p-tolyl)-9H-carbazoleGlutamate/Homocysteic acid-induced cell injury in HT22 cellsSignificant neuroprotection at 3 µM[7]
Natural AlkaloidsGeranylated carbazole alkaloids6-hydroxydopamine-induced cell death in SH-SY5Y cellsEC50 values ranging from 0.48 ± 0.04 to 12.36 ± 0.16 µM[13]

Experimental Protocols

General Synthesis of 1-Aryl-9H-Carbazoles via Suzuki-Miyaura Coupling

This protocol provides a general framework for the synthesis of 1-aryl-9H-carbazoles, a key class of compounds derived from this compound.

Materials:

  • This compound

  • Appropriate aryl or heteroaryl halide

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., Na2CO3, K2CO3)

  • Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the aryl halide (1-1.2 equivalents), and the base (2-3 equivalents).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent to the reaction mixture.

  • Add the palladium catalyst (typically 1-5 mol%) to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-9H-carbazole.

G start Start step1 Combine Reactants: This compound, Aryl Halide, Base start->step1 step2 Purge with Inert Gas step1->step2 step3 Add Degassed Solvent step2->step3 step4 Add Palladium Catalyst step3->step4 step5 Heat and Stir step4->step5 step6 Monitor Reaction Progress (TLC/LC-MS) step5->step6 step6->step5 Reaction Incomplete step7 Work-up: Cool, Dilute, Wash step6->step7 Reaction Complete step8 Purification: Column Chromatography step7->step8 end End: Pure 1-Aryl-9H-Carbazole step8->end

Figure 2. Workflow for the synthesis of 1-Aryl-9H-Carbazoles.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic activity of carbazole derivatives against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Carbazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the carbazole derivative in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the carbazole derivative. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37 °C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The carbazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While N-substituted and C3/C6-substituted carbazoles have been extensively studied, this guide highlights the significant, yet underexplored, potential of C1-substituted derivatives. The synthetic accessibility of these compounds through precursors like this compound opens new avenues for medicinal chemists.

The limited but promising data on the anticancer activity of C1-substituted carbazoles underscores the need for more focused research in this area. A systematic investigation into the structure-activity relationships of 1-aryl and other C1-functionalized carbazoles could lead to the identification of lead compounds with improved potency and selectivity. Furthermore, exploring the antimicrobial and neuroprotective properties of this class of carbazoles is a logical next step.

Future research should aim to generate more comparative data across different substitution patterns to build a comprehensive understanding of how the position of functional groups on the carbazole nucleus dictates biological activity. This will undoubtedly accelerate the development of the next generation of carbazole-based therapeutics.

References

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  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of 1H-Benzo[c]carbazole and Carbazole.
  • Prasad, K. J. R., et al. (2004). Synthesis and antimicrobial activity of isoxazolo- and pyrazolino-annulated carbazoles. Bioorganic & Medicinal Chemistry, 12(18), 4669-4676.
  • Zhu, X., et al. (2013). Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity. European Journal of Medicinal Chemistry, 62, 395-404.
  • Salih, N., et al. (2012). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Arabian Journal of Chemistry, 5(3), 321-326.
  • Nair, M. S., et al. (1999). Antimicrobial carbazole alkaloids from Murraya koenigii. Phytochemistry, 52(4), 635-638.
  • Sharma, D., et al. (2014). Synthesis, characterization and biological evaluation of some newer carbazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1033-1043.
  • Issa, S., et al. (2019). Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1321-1346.
  • Kaushik, N. K., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 20(8), 13894-13925.
  • Wang, L., et al. (2016). Synthesis and biological evaluation of C-glycosyl pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione derivatives as Chk1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3589-3592.
  • Wieczorek, J., et al. (1986). Antineoplastic activity of azacarbazoles. III. Synthesis and antitumor evaluation of selected 2-, 3- aza- and diazaanalogues of carbazole. Archivum Immunologiae et Therapiae Experimentalis, 34(3), 323-326.
  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. The Journal of Organic Chemistry, 86(18), 12586-12597.
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  • Fu, Y., et al. (2019). Geranylated carbazole alkaloids with potential neuroprotective activities from the stems and leaves of Clausena lansium. Bioorganic Chemistry, 92, 103278.
  • Shaikh, A., et al. (2017). A review on the biological potentials of carbazole and its derived products. Journal of Heterocyclic Chemistry, 54(6), 2683-2698.
  • Singh, N., et al. (2024). The neuroprotective potential of carbazole in traumatic brain injury. Expert Opinion on Therapeutic Targets, 28(1), 1-10.
  • Saturnino, C., et al. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. Molecules, 26(13), 4035.
  • Pieper, L. M., et al. (2018). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties. Journal of Medicinal Chemistry, 61(4), 1373-1389.
  • Wieczorek, J., et al. (1986). Antineoplastic activity of azacarbazoles. III. Synthesis and antitumor evaluation of selected 2-, 3- aza- and diazaanalogues of carbazole. Archivum Immunologiae et Therapiae Experimentalis, 34(3), 323-326.
  • Abbas, Z. M., et al. (2023). Synthesis, design, biological and anti-oxidant assessment of some new 9H-carbazole derivatives. Journal of the Pakistan Institute of Chemical Engineers, 51(2), 1-10.
  • Huang, X., et al. (2022). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Frontiers in Chemistry, 10, 894356.
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A Comparative Guide to Hole Mobility in Materials Derived from Carbazole Boronic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and organic electronics, the selection of appropriate charge-transporting materials is a critical determinant of device performance. Carbazole-based compounds, renowned for their robust thermal stability and excellent hole-transporting capabilities, are a cornerstone in the design of high-performance organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] The functionalization of the carbazole core, particularly through the strategic placement of boronic acid groups, allows for the synthesis of a diverse array of materials with tailored electronic properties.[2]

This guide provides an in-depth comparison of the hole mobility of materials derived from different carbazole boronic acid isomers. We will delve into the underlying structure-property relationships that govern charge transport in these materials and provide detailed experimental protocols for the accurate measurement of hole mobility. Our objective is to equip you with the necessary knowledge to make informed decisions in the selection and design of carbazole-based materials for your specific applications.

The Isomeric Advantage: How Linkage Position Dictates Hole Mobility

The connectivity of the carbazole units within a polymer or molecular structure plays a pivotal role in determining the material's electronic properties, most notably its hole mobility. A landmark study comparing polymers synthesized from 3,6-linked and 2,7-linked carbazole units revealed significant differences in their performance as hole-transporting materials (HTMs) in perovskite solar cells.[3][4][5]

The 2,7-linked carbazole polymer (2,7-Cbz-EDOT) exhibited superior photovoltaic properties, achieving a power conversion efficiency (PCE) of 4.47%, compared to the 3.90% PCE of the 3,6-linked counterpart (3,6-Cbz-EDOT).[3][4][5] This enhanced performance was attributed to a more suitable highest occupied molecular orbital (HOMO) energy level and, crucially, a higher hole mobility in the 2,7-linked isomer.[3][4][5]

MaterialLinkageHole Mobility (cm²/Vs)HOMO Level (eV)
2,7-Cbz-EDOT2,7-linkageHigher-5.21
3,6-Cbz-EDOT3,6-linkageLower-5.09

Table 1: Comparison of Hole Mobility and HOMO Levels in 2,7-linked vs. 3,6-linked Carbazole Polymers.[3][5]

The deeper HOMO level of the 2,7-linked polymer provides a better energy level alignment with the perovskite layer, facilitating more efficient hole extraction.[3] This, combined with the inherently higher hole mobility, underscores the profound impact of isomeric linkage on the charge transport characteristics of carbazole-based materials.[3] Theoretical studies have further corroborated these findings, demonstrating that the linkage position significantly influences the electronic and optical properties of carbazole-based compounds.[2]

Visualizing the Isomers

The distinct linkage points on the carbazole ring fundamentally alter the conjugation pathway and intermolecular packing of the resulting materials, which in turn dictates their charge transport properties.

G cluster_0 Carbazole Boronic Acid Isomers cluster_1 Resulting Polymer Linkages 2-Carbazolylboronic Acid 2-Carbazolylboronic Acid 2,7-Linkage (Linear Conjugation) 2,7-Linkage (Linear Conjugation) 2-Carbazolylboronic Acid->2,7-Linkage (Linear Conjugation) Leads to 3-Carbazolylboronic Acid 3-Carbazolylboronic Acid 3,6-Linkage (Cross Conjugation) 3,6-Linkage (Cross Conjugation) 3-Carbazolylboronic Acid->3,6-Linkage (Cross Conjugation) Leads to

Caption: Isomeric Precursors and Resulting Polymer Linkages.

Experimental Protocols for Measuring Hole Mobility

The accurate determination of hole mobility is paramount for the reliable comparison of different materials. Three prevalent techniques are employed for this purpose: Time-of-Flight (TOF), Space-Charge-Limited Current (SCLC), and Organic Field-Effect Transistor (OFET) measurements. Each method has its own set of advantages and is suited for different material forms and device structures.

Time-of-Flight (TOF) Method

The TOF technique provides a direct measurement of the drift mobility of charge carriers. It is particularly useful for characterizing the intrinsic transport properties of a material in its bulk form.

Experimental Workflow:

G cluster_0 TOF Measurement Workflow A Sample Preparation: - Sandwich structure (ITO/Organic Layer/Metal) - Thick organic layer (microns) B Pulsed Laser Excitation: - Generate charge carriers near the ITO electrode A->B C Electric Field Application: - Apply a voltage across the sample B->C D Transient Photocurrent Measurement: - Record the current as carriers drift C->D E Transit Time Determination: - Identify the 'kink' in the photocurrent decay D->E F Mobility Calculation: - μ = d² / (V * t_T) E->F

Caption: Step-by-step workflow for the Time-of-Flight (TOF) measurement.

Causality Behind Experimental Choices:

  • Thick Organic Layer: A thick film (several micrometers) is crucial to ensure that the transit time of the charge carriers is long enough to be accurately measured and to minimize the influence of interfacial effects.

  • Strongly Absorbed Light Pulse: The use of a laser pulse with a wavelength that is strongly absorbed by the organic material ensures that the vast majority of charge carriers are generated in a thin layer near the illuminated electrode, creating a well-defined "sheet" of charge.

  • Variable Electric Field: Measuring the transit time at different applied voltages allows for the investigation of the electric field dependence of the mobility, which is a characteristic feature of charge transport in disordered organic materials.

Space-Charge-Limited Current (SCLC) Method

The SCLC method is a steady-state measurement that is well-suited for thin-film devices and provides valuable information about charge injection and transport.[6]

Experimental Protocol:

  • Device Fabrication: A single-carrier device is fabricated in a sandwich structure (e.g., ITO/Hole-Transport Layer/Metal). It is critical to use electrodes with appropriate work functions to ensure ohmic injection of holes.

  • Current-Voltage (I-V) Measurement: The current density (J) is measured as a function of the applied voltage (V) in the dark.

  • Data Analysis: The J-V characteristic in the SCLC regime is governed by the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μ * (V²/d³) where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, μ is the hole mobility, and d is the thickness of the organic layer. By plotting J vs. V² on a log-log scale, the mobility can be extracted from the linear region with a slope of 2.[6]

Self-Validation: The observation of a clear transition from an ohmic regime (J ∝ V) at low voltages to a trap-free SCLC regime (J ∝ V²) at higher voltages provides a strong indication of the validity of the measurement.[7] Deviations from this ideal behavior can indicate the presence of traps or injection barriers.

Organic Field-Effect Transistor (OFET) Characterization

OFETs provide a platform to measure the charge carrier mobility in a transistor configuration, which is directly relevant to the performance of these devices in electronic circuits.[8]

Fabrication and Measurement Workflow:

G cluster_0 OFET Characterization Workflow A OFET Fabrication: - Bottom-gate, top-contact or other architectures - Define source, drain, gate electrodes, dielectric, and organic semiconductor layers B Transfer Curve Measurement: - Sweep gate voltage (Vg) at a constant source-drain voltage (Vsd) - Measure drain current (Id) A->B C Output Curve Measurement: - Sweep Vsd at constant Vg - Measure Id B->C D Mobility Extraction: - From the saturation regime of the transfer curve:  Id = (W * C_i / 2L) * μ * (Vg - Vth)² C->D

Caption: Workflow for OFET fabrication and mobility extraction.

Expertise in Interpretation:

  • Choice of Architecture: The device architecture (e.g., bottom-gate, top-contact) can significantly impact the measured mobility due to differences in the interface between the organic semiconductor and the dielectric/electrodes.[9]

  • Contact Resistance: It is crucial to account for and minimize contact resistance at the source and drain electrodes, as this can lead to an underestimation of the intrinsic material mobility.[10]

  • Saturation Regime: The mobility is typically extracted from the saturation regime of the transfer characteristic, where the drain current is less dependent on the source-drain voltage and primarily controlled by the gate voltage.

Conclusion

The isomeric form of carbazole boronic acid used as a precursor has a profound and predictable impact on the hole mobility of the resulting materials. The 2,7-linkage generally leads to materials with higher hole mobility compared to the 3,6-linkage, a consequence of a more linear conjugation pathway and favorable intermolecular packing. This guide has provided a framework for understanding these structure-property relationships and has detailed the experimental methodologies required for the accurate and reliable measurement of hole mobility. By carefully considering the isomeric structure of the carbazole building blocks and employing rigorous characterization techniques, researchers can rationally design and synthesize next-generation hole-transporting materials with optimized performance for a wide range of organic electronic applications.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 9H-Carbazol-1-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of researchers, scientists, and drug development professionals, the integrity of our work is inextricably linked to the safety and responsibility of our laboratory practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of ensuring a safe working environment and protecting our ecosystem. This guide provides a detailed, procedural framework for the safe and compliant disposal of 9H-Carbazol-1-ylboronic acid, moving beyond a simple checklist to instill a deep understanding of the principles behind these essential protocols.

While a specific Safety Data Sheet (SDS) for this compound may not always be readily accessible, a thorough understanding of its constituent moieties—carbazole and boronic acid—provides a strong foundation for a conservative and safe disposal strategy. Carbazole and its derivatives are noted for potential carcinogenicity and mutagenicity, while boronic acids can cause skin, eye, and respiratory irritation.[1] Therefore, this compound must be handled and disposed of as hazardous waste.

I. Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a clear understanding of the potential hazards is paramount. This informs the necessary precautions to protect laboratory personnel.

Table 1: Hazard Profile of this compound and Related Compounds

Hazard ClassificationDescriptionCommon Sources
Skin Irritation May cause redness and irritation upon contact.Boronic acid derivatives[2]
Eye Irritation Can cause serious eye irritation.Boronic acid derivatives[2]
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.[2][3]Boronic acid derivatives and carbazole dust[2][3]
Potential Carcinogenicity Suspected of causing cancer.[1]Carbazole derivatives[1]
Potential Mutagenicity Suspected of causing genetic defects.[1]Carbazole derivatives[1]
Aquatic Hazard May cause long-lasting harmful effects to aquatic life.[1]Carbazole derivatives[1]

Personal Protective Equipment (PPE): The First Line of Defense

All handling and disposal operations must be conducted while wearing appropriate PPE to minimize exposure risks.

  • Eye Protection: Tightly fitting safety goggles or a face shield are mandatory.[2]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation before use.[2]

  • Protective Clothing: A laboratory coat or a chemical-resistant apron is essential to prevent skin contact.[4]

  • Respiratory Protection: When handling the solid form or if there is a risk of generating dust, a NIOSH-approved respirator is recommended.[2][3]

All procedures should be performed within a certified chemical fume hood to control airborne contaminants.[2][5] An emergency eyewash station and safety shower must be readily accessible.

II. Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[5][6][7]

1. Waste Segregation: A Critical First Step

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.

  • Designate as Hazardous Waste: All materials contaminated with this compound, including solid residues, solutions, and used labware (e.g., pipette tips, vials), must be classified as hazardous waste.[1]

  • Avoid Co-mingling: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4][5] Boronic acids should not be mixed with strong oxidizing agents or bleach.[5][6]

2. Waste Containerization: Secure and Compliant

The integrity of the waste container is crucial for safe storage and transport.

  • Solid Waste:

    • Collect solid this compound and contaminated materials in a dedicated, leak-proof hazardous waste container.[1]

    • High-density polyethylene (HDPE) containers are generally suitable.

    • Ensure the container is kept tightly closed except when adding waste.[1]

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, sealed, and clearly labeled container for liquid hazardous waste.[2][5]

    • Indicate the solvent and approximate concentration on the label.[2]

3. Labeling: Clear and Unambiguous Communication

Proper labeling is a regulatory requirement and a critical safety measure.

  • Hazardous Waste Label: The container must be clearly labeled with the words "Hazardous Waste."[2][5]

  • Full Chemical Name: Include the full chemical name: "this compound."[2][5]

  • Hazard Identification: Note any relevant hazard symbols or statements (e.g., "Irritant," "Suspected Carcinogen").[2]

4. Storage: Safe and Secure Accumulation

Store sealed hazardous waste containers in a designated, well-ventilated, and secure area.[5] This area should be away from incompatible materials and general laboratory traffic.

5. Final Disposal: Professional Management

Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[3] Your institution's EHS department will have established procedures for this.

III. Spill Management and Decontamination

Accidents can happen, and a clear plan for spill management is essential.

For Small Spills:

  • Evacuate and Secure: If necessary, evacuate the immediate area.

  • Containment: Prevent the spilled material from entering drains or waterways.[2]

  • Clean-up (Solid): Carefully sweep or scoop the solid material to avoid creating dust and place it into a labeled hazardous waste container.[1][3]

  • Clean-up (Liquid): Use an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid and place it in the hazardous waste container.[1]

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

  • Reporting: Report the spill to your supervisor and your institution's EHS department.[2]

Decontamination of Empty Containers:

Empty containers must be properly decontaminated before disposal.[5]

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinseate: The first rinseate, and potentially subsequent rinses depending on institutional guidelines, must be collected and disposed of as hazardous liquid waste.[5]

  • Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area.

  • Deface Label: Deface the original label on the container.

  • Final Disposal: The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[5]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound Start Identify Waste Containing This compound WasteType Determine Waste Type Start->WasteType SolidWaste Solid Waste (Residue, Contaminated Labware) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions) WasteType->LiquidWaste Liquid Spill Spill or Residue on Surfaces WasteType->Spill Spill ContainerDecon Empty Original Container WasteType->ContainerDecon Empty Container CollectSolid Collect in Labeled Solid Hazardous Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Liquid Hazardous Waste Container LiquidWaste->CollectLiquid CleanupSpill Follow Spill Cleanup Protocol Spill->CleanupSpill TripleRinse Triple Rinse Container ContainerDecon->TripleRinse StoreWaste Store Securely in Designated Area CollectSolid->StoreWaste CollectLiquid->StoreWaste CleanupSpill->CollectSolid TripleRinse->CollectLiquid Collect Rinseate DisposeContainer Dispose of Clean Container in Appropriate Recycling TripleRinse->DisposeContainer ProfessionalDisposal Arrange for Professional Hazardous Waste Disposal StoreWaste->ProfessionalDisposal

Caption: Decision workflow for the disposal of this compound.

V. Conclusion: A Culture of Safety

The responsible disposal of this compound is a testament to a laboratory's commitment to safety, regulatory compliance, and environmental stewardship. By understanding the underlying hazards and adhering to these rigorous protocols, researchers can ensure that their groundbreaking work does not come at the cost of personal or environmental well-being. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • IsoLab. (n.d.). Boric Acid.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 9H-Carbazol-1-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The carbazole moiety is a known irritant and is suspected of carcinogenicity, while boronic acids as a class can cause skin, eye, and respiratory irritation[1][2][3][4]. Therefore, a conservative and proactive approach to personal protective equipment (PPE) is essential. This guide will walk you through the necessary PPE for various operational scenarios, explain the rationale behind these choices, and provide clear, actionable steps for ensuring your safety and the integrity of your research.

Core Principles of Protection

When handling 9H-Carbazol-1-ylboronic acid, the primary routes of exposure to mitigate are inhalation of the powdered compound, and direct contact with the skin and eyes[1][5]. The following PPE recommendations are designed to create a comprehensive barrier against these risks.

Engineering Controls: Your First Line of Defense

Before considering personal protective equipment, it is crucial to utilize engineering controls to minimize exposure. All handling of this compound powder should be conducted in a certified chemical fume hood to control airborne dust[1][6]. The fume hood provides a contained workspace that draws airborne particles away from the user, significantly reducing the risk of inhalation.

Personal Protective Equipment (PPE) Protocol

The following table summarizes the essential PPE for handling this compound in a laboratory setting.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Chemical safety gogglesNitrile glovesLab coatN95/P95 respirator (in fume hood)
Solution Preparation Chemical safety gogglesNitrile glovesLab coatIn fume hood
Reaction Setup & Workup Chemical safety gogglesNitrile glovesLab coatIn fume hood
Spill Cleanup (Small) Chemical safety gogglesNitrile gloves (double-gloved)Lab coatN95/P95 respirator
Waste Disposal Chemical safety gogglesNitrile glovesLab coatAs needed based on procedure
Step-by-Step Guide to PPE Selection and Use

1. Eye and Face Protection: A Non-Negotiable Standard

  • Requirement: Always wear chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards[1][5]. Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from dust and splashes.

  • Causality: this compound, like other boronic acids, is expected to be a severe eye irritant[2][4]. Direct contact can cause significant damage.

2. Hand Protection: Your Direct Interface

  • Requirement: Wear nitrile gloves at all times. Inspect gloves for any signs of damage before use[5]. For tasks with a higher risk of splash or prolonged handling, consider double-gloving.

  • Causality: The carbazole structure suggests a potential for skin irritation[2][3]. Nitrile gloves provide a reliable chemical barrier. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste[5].

3. Body Protection: Shielding from Contamination

  • Requirement: A clean, buttoned lab coat should be worn to protect your clothing and skin from accidental spills[1].

  • Causality: The lab coat provides a removable barrier that can be quickly taken off in the event of a significant spill, preventing prolonged skin contact with the chemical.

4. Respiratory Protection: Guarding Against Inhalation

  • Requirement: When handling the solid powder, even within a fume hood, a NIOSH-approved N95 or P95 particulate respirator is recommended to minimize the inhalation of fine dust particles[7].

  • Causality: Inhalation of carbazole and boronic acid dust can cause respiratory tract irritation[1][3][7]. The use of a respirator provides an additional layer of protection beyond the engineering controls of the fume hood.

Operational and Disposal Plans

Spill Response:

In the event of a small spill, evacuate non-essential personnel from the area. While wearing the appropriate PPE (including a respirator), gently cover the spill with an absorbent material to avoid raising dust. Moisten the material slightly with water to prevent it from becoming airborne[1]. Carefully sweep or vacuum the material into a labeled hazardous waste container[1][7].

Waste Disposal:

All waste contaminated with this compound, including used gloves, weigh boats, and absorbent materials from spills, must be treated as hazardous waste[6][8].

  • Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[8].

  • Containerization: Collect all waste in a clearly labeled, sealed container. The label should include "Hazardous Waste," the full chemical name, and any known hazards[6][8].

  • Disposal: Arrange for disposal through your institution's certified hazardous waste management program. Do not dispose of this compound down the drain or in regular trash[6][8].

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_controls Engineering Controls cluster_action Action Start Handling this compound? Assess_Task Assess Task: - Weighing/Handling Powder? - In Solution? Start->Assess_Task Base_PPE Base PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Assess_Task->Base_PPE All Tasks Respiratory Add N95/P95 Respirator Assess_Task->Respiratory Handling Powder Fume_Hood Work in Chemical Fume Hood Base_PPE->Fume_Hood Respiratory->Fume_Hood Proceed Proceed with Work Fume_Hood->Proceed

Caption: Decision workflow for PPE selection.

By adhering to these guidelines, you can confidently and safely handle this compound, ensuring both your personal well-being and the integrity of your invaluable research. Always consult your institution's specific safety protocols and chemical hygiene plan.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2025). MSDS of Boronic acid, B-[6-(9H-carbazol-9-yl-1,2,3,4,5,6,7,8-d8)phenyl-2,3,4,5-d4]. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Carbazole. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: 7H-DIBENZO (c,g) CARBAZOLE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Carbazole. Retrieved from [Link]

  • Hangzhou Aivase Chemical Co., Ltd. (n.d.). 3-(9H-Carbazol-9-yl)phenylboronic Acid SDS. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: (2-Methylpropyl)boronic acid. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.